molecular formula C6H6BrNO2 B1521030 2-Bromo-3-methoxypyridin-4-ol CAS No. 1246088-37-8

2-Bromo-3-methoxypyridin-4-ol

Cat. No.: B1521030
CAS No.: 1246088-37-8
M. Wt: 204.02 g/mol
InChI Key: DOXWIDZUNWGGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-methoxypyridin-4-ol is a useful research compound. Its molecular formula is C6H6BrNO2 and its molecular weight is 204.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-methoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-5-4(9)2-3-8-6(5)7/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXWIDZUNWGGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-3-methoxypyridin-4-ol synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-3-methoxypyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Synthesis of this compound

The proposed synthesis is a multi-step process commencing with the commercially available and naturally occurring compound, maltol (2-methyl-3-hydroxy-4-pyrone). The synthetic strategy involves the protection of the hydroxyl group, conversion of the pyrone ring to a pyridinone, and subsequent selective bromination.

Synthetic Workflow

Synthesis_Workflow Maltol Maltol Benzyl_Maltol 2-Methyl-3-(benzyloxy)-4H-pyran-4-one Maltol->Benzyl_Maltol Benzyl Chloride, NaOH, Methanol Pyridinone_Intermediate 1-(Substituted)-2-methyl-3-(benzyloxy)pyridin-4(1H)-one Benzyl_Maltol->Pyridinone_Intermediate Primary Amine, Water, Reflux Debenzylated_Pyridinone 2-Methyl-3-hydroxypyridin-4(1H)-one Pyridinone_Intermediate->Debenzylated_Pyridinone Pd/C, H2 Methoxy_Pyridinone 3-Methoxy-pyridin-4(1H)-one Debenzylated_Pyridinone->Methoxy_Pyridinone Methylating Agent, Base Final_Product This compound Methoxy_Pyridinone->Final_Product NBS or Br2, Aqueous Buffer (pH 4)

Caption: Proposed synthetic pathway for this compound.

Step 1: Protection of the Hydroxyl Group of Maltol

The initial step involves the protection of the acidic 3-hydroxyl group of maltol to prevent side reactions in the subsequent amination step. Benzyl protection is a suitable choice due to its stability under the reaction conditions and its ease of removal via hydrogenolysis.

Protocol:

  • To a solution of maltol (1 equivalent) in methanol, add an aqueous solution of sodium hydroxide (1.1 equivalents).

  • To this solution, add benzyl chloride (1.1 equivalents).

  • Reflux the mixture for 12 hours.[1]

  • After cooling, remove the methanol by rotary evaporation.

  • Take up the resulting oil in dichloromethane and wash with 5% aqueous sodium hydroxide, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-3-(benzyloxy)-4H-pyran-4-one.[1]

Causality: The basic conditions deprotonate the hydroxyl group of maltol, forming a phenoxide-like species that readily undergoes Williamson ether synthesis with benzyl chloride.

Step 2: Conversion of the Pyrone to a Pyridinone

The pyrone ring is converted to a pyridinone ring by reaction with a primary amine. The choice of amine will determine the substituent on the nitrogen atom of the pyridinone. For the synthesis of the parent pyridinone, aqueous ammonia can be used.

Protocol:

  • Add 2-methyl-3-(benzyloxy)-4H-pyran-4-one (1 equivalent) to a solution of a primary amine (2 equivalents) in water.

  • Reflux the mixture for 24 hours.[1]

  • Add decolourizing charcoal and stir for 30 minutes before filtering.

  • Evaporate the filtrate to obtain the crude 1-(substituted)-2-methyl-3-(benzyloxy)pyridin-4(1H)-one.

Causality: The reaction proceeds via a ring-opening Michael addition of the amine to the pyrone, followed by dehydration and ring closure to form the more stable pyridinone.

Step 3: Deprotection of the Hydroxyl Group

The benzyl protecting group is removed by catalytic hydrogenation to yield the corresponding 3-hydroxypyridin-4-one.

Protocol:

  • Dissolve the 1-(substituted)-2-methyl-3-(benzyloxy)pyridin-4(1H)-one in ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the 1-(substituted)-2-methyl-3-hydroxypyridin-4(1H)-one.

Causality: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing the free hydroxyl group and toluene as a byproduct.

Step 4: Methylation of the Hydroxyl Group

The hydroxyl group at the 3-position is methylated to yield the desired 3-methoxy-pyridin-4-one derivative.

Protocol:

  • To a stirred mixture of the 1-(substituted)-2-methyl-3-hydroxypyridin-4(1H)-one (1 equivalent) and pulverized potassium hydroxide (1.1 equivalents) in dimethyl sulfoxide (DMSO), add a solution of methyl iodide (1.1 equivalents) in DMSO dropwise.

  • Maintain the reaction at 55-60°C for 30 minutes.

  • Pour the mixture into ice water to precipitate the product.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the 1-(substituted)-3-methoxy-2-methylpyridin-4(1H)-one.

Causality: The strong base (KOH) deprotonates the hydroxyl group, and the resulting alkoxide undergoes nucleophilic substitution with methyl iodide.

Step 5: Selective Bromination

The final step is the selective bromination of the 3-methoxypyridin-4-one at the 2-position. The reaction conditions, particularly the pH, are critical to achieve mono-bromination at the desired position and to avoid poly-bromination.[2]

Protocol:

  • Dissolve the 3-methoxypyridin-4-one derivative in an aqueous buffer solution at pH 4.

  • Slowly add a solution of bromine (1 equivalent) in aqueous potassium bromide to the stirred solution.[2]

  • Alternatively, N-bromosuccinimide (NBS) in a suitable solvent can be used as a milder brominating agent.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, extract the product with an organic solvent, wash the organic layer, dry, and purify by column chromatography to isolate this compound.

Causality: The pyridin-4-one ring is activated towards electrophilic substitution. At a controlled pH, the reaction rate of the mono-brominated product can be slower than that of the starting material, allowing for selective mono-bromination. The electron-donating methoxy group directs the incoming electrophile (bromine) to the ortho and para positions. In this case, the 2-position is ortho to the methoxy group and adjacent to the ring nitrogen, making it a likely site for bromination.

Characterization of this compound

As no experimental data for this compound is currently available in the public domain, the following characterization data is predicted based on the analysis of structurally similar compounds.

Characterization Workflow

Characterization_Workflow Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation and Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

Predicted Spectral Data
TechniquePredicted Data
¹H NMR (in DMSO-d₆)δ ~7.5-7.7 (d, 1H, H-6), δ ~6.0-6.2 (d, 1H, H-5), δ ~3.9 (s, 3H, -OCH₃), δ ~11.0-12.0 (br s, 1H, N-H or O-H, D₂O exchangeable)
¹³C NMR (in DMSO-d₆)δ ~170 (C-4, C=O), δ ~145 (C-6), δ ~140 (C-3), δ ~115 (C-5), δ ~110 (C-2, C-Br), δ ~56 (-OCH₃)
IR (KBr Pellet) ~3200-2800 cm⁻¹ (O-H/N-H stretch, broad), ~1640 cm⁻¹ (C=O stretch), ~1550 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (C-O stretch), ~600-700 cm⁻¹ (C-Br stretch)
Mass Spectrometry (EI) m/z 205/207 ([M]⁺, bromine isotope pattern), fragments corresponding to loss of CH₃, CO, and Br.
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the proton and carbon framework of the molecule.

  • Protocol:

    • Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed.

    • Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Protocol:

    • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

    • Alternatively, acquire the spectrum of a thin film of the sample on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Protocol:

    • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • Analyze the molecular ion peak, paying close attention to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio, resulting in two peaks of almost equal intensity separated by 2 m/z units).[3]

    • Analyze the fragmentation pattern to further confirm the structure.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route, starting from the readily available maltol, offers a plausible pathway for the preparation of this novel compound. The predicted characterization data, based on established spectroscopic principles and data from analogous structures, will be invaluable for researchers undertaking the synthesis and identification of this and related molecules. The successful synthesis and characterization of this compound would provide a valuable building block for the development of new chemical entities with potential applications in the pharmaceutical and agrochemical industries.

References

  • Tee, O. S., & Paventi, M. (1983). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry, 61(11), 2556-2562.
  • Yavari, I., & Naeimabadi, M. (2017). Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines. Research in Pharmaceutical Sciences, 12(4), 285–293.
  • Wikipedia. (2023, December 2). 2-Pyridone. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 3-hydroxy-2-methyl-γ-pyrone. Retrieved January 20, 2026, from [Link]

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Kumar, P., & Kumar, R. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(3), 5086–5121.
  • Shcherbakov, A. M., & Chusov, D. A. (2023).
  • Belyakov, S., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(2), 849.
  • Al-Mawla, L. A., et al. (2021). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society, 86(10), 965-974.
  • ResearchGate. (n.d.). Synthesis of 3-hydroxy-4-pyridinones from maltol and a primary amine. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). US3474113A - Synthesis of 4-pyrones.
  • Schut, R. N., Strycker, W. G., & Liu, T. M. H. (1967). The Conversion of 3-Aminoalkylidene-2,4-pyrandiones into 4-Pyridones. The Journal of Organic Chemistry, 32(4), 1134–1137.
  • Yeddanapalli, L. M., & Gnanapragasam, N. S. (1959). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Journal of the Chemical Society, 4934-4939.
  • ResearchGate. (2012, October 3). How to carry out bromination of pyridine at 2- or 4- positions? Retrieved January 20, 2026, from [Link]

  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved January 20, 2026, from [Link]

Sources

Physicochemical properties of 2-Bromo-3-methoxypyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-methoxypyridin-4-ol

Abstract

This compound is a substituted pyridine derivative with potential applications as a key intermediate in medicinal and agrochemical research. A comprehensive understanding of its physicochemical properties is paramount for optimizing its synthesis, formulation, and application, particularly in drug discovery where properties such as acidity (pKa), lipophilicity (LogP/LogD), and solubility dictate pharmacokinetic and pharmacodynamic behavior. As this compound is a specialized research chemical, extensive experimental data is not widely published. This guide, therefore, provides a robust predictive analysis of its core physicochemical properties based on first principles and data from structurally related analogs. Furthermore, it furnishes detailed, field-proven, "gold standard" protocols for the experimental determination of these critical parameters, empowering researchers to conduct self-validating characterization studies.

Molecular Structure and Predicted Physicochemical Profile

The structure of this compound features a pyridin-4-ol core, which can exist in equilibrium with its pyridone tautomer. The ring is substituted with a bromine atom at position 2 and a methoxy group at position 3. These substituents critically influence the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical nature.

Caption: Chemical structure of this compound.

Table 1: Summary of Predicted Physicochemical Properties
PropertyPredicted Value / RangeRationale & Significance
Molecular Formula C₆H₆BrNO₂---
Molecular Weight 204.02 g/mol Calculated from the molecular formula. Essential for all gravimetric and molar calculations.
pKa₁ (Acidic) 7.5 - 8.5Estimated for the 4-hydroxyl group. Influenced by the electron-withdrawing Br and pyridine N. Governs ionization state in basic media.
pKa₂ (Basic) 1.0 - 2.0Estimated for the pyridine nitrogen. Significantly lowered by the adjacent electron-withdrawing Br. Governs ionization state in acidic media.
LogP 1.4 - 1.9Calculated based on contributions from the core structure and substituents. Indicates moderate lipophilicity.
Aqueous Solubility Low to ModerateA balance between the polar hydroxyl/pyridine core and the hydrophobic bromo/methoxy groups. Expected to be pH-dependent.
Melting Point > 150 °C (Decomposition likely)Expected to be significantly higher than non-hydroxylated analogs (e.g., 2-bromo-3-methoxypyridine, mp 45-49°C[1]) due to strong intermolecular hydrogen bonding from the -OH group.

Ionization Behavior (pKa): Analysis and Experimental Protocol

Scientific Rationale

The molecule possesses two primary ionizable centers: the acidic proton of the 4-hydroxyl group and the basic lone pair of electrons on the pyridine nitrogen.

  • Acidic pKa (pKa₁): The 4-hydroxyl group is acidic. Its pKa will be lower (more acidic) than a typical aliphatic alcohol due to the aromatic nature of the ring but higher (less acidic) than a phenol due to the influence of the ring nitrogen. The electron-withdrawing inductive effect of the bromine atom will further increase its acidity.

  • Basic pKa (pKa₂): The pyridine nitrogen is basic. Its basicity is substantially reduced by the potent electron-withdrawing effect of the adjacent bromine atom at the C2 position.

Accurate pKa determination is critical, as it dictates the charge state of the molecule at different pH values, which in turn governs its solubility, permeability, and receptor-binding interactions. Potentiometric titration is the benchmark method for its high precision and direct measurement of pKa values.[2]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for determining the acidic and basic pKa values of the target compound.[3][4]

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

  • Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.[3]

  • Sample Preparation: Prepare a ~1 mM solution of this compound. If solubility is limited, a co-solvent (e.g., methanol or DMSO, <5% v/v) may be used, though its effect on pKa should be noted. Maintain a constant ionic strength throughout the experiment by using 0.15 M potassium chloride solution.[3]

  • Titration:

    • Place the sample solution in a reaction vessel and purge with nitrogen to displace dissolved CO₂.

    • Immerse the calibrated pH electrode and a magnetic stirrer.

    • Acidify the solution to pH 1.8-2.0 with 0.1 M HCl.

    • Begin titration by adding small, precise aliquots of standardized 0.1 M NaOH.

    • Record the pH reading after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~12.0.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first derivative (dpH/dV) of the curve to accurately identify the inflection points (equivalence points).

    • The pKa is equal to the pH at the half-equivalence point.[5] For a diprotic substance like this, two pKa values corresponding to the two buffer regions on the curve will be determined.

Lipophilicity (LogP/LogD): Analysis and Experimental Protocol

Scientific Rationale

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is quantified by the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms.[6][7] For an ionizable compound like this compound, LogD at physiological pH (7.4) is more biologically relevant than LogP.

The "shake-flask" method is the universally recognized gold standard for LogP and LogD determination due to its direct measurement of the compound's partitioning at equilibrium.[7][8]

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method

This protocol details the measurement of the distribution coefficient at pH 7.4.[6][9]

Caption: Workflow for LogD determination by the shake-flask method.

Methodology:

  • Phase Preparation:

    • Prepare a 0.01 M phosphate-buffered saline (PBS) solution and adjust to pH 7.4.

    • Mix equal volumes of 1-octanol and the pH 7.4 PBS in a large vessel. Shake vigorously for at least 24 hours to ensure mutual saturation of the phases.

    • Allow the phases to separate completely before use. This pre-saturation step is critical to prevent volume changes during the actual experiment.[6]

  • Partitioning:

    • Prepare a stock solution of the compound (e.g., 10 mM in DMSO).

    • In a suitable vessel (e.g., glass vial), add a precise volume of the pre-saturated octanol and pre-saturated PBS (e.g., 2 mL of each).

    • Spike the system with a small volume of the compound stock solution to achieve a suitable final concentration.

    • Seal the vessel and shake at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2 to 24 hours).

  • Analysis:

    • Centrifuge the vessel to ensure a sharp separation between the aqueous and octanol layers.

    • Carefully withdraw an aliquot from each phase for analysis.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS. A standard calibration curve is required for accurate quantification.

  • Calculation:

    • Calculate the LogD value using the formula: LogD = log₁₀ (Concentration in octanol / Concentration in aqueous phase).

Aqueous Solubility: Analysis and Experimental Protocol

Scientific Rationale

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The solubility of this compound is expected to be pH-dependent due to its ionizable nature. The thermodynamic "gold standard" for solubility measurement is the shake-flask method, which determines the equilibrium concentration of a compound in a saturated solution.[10][11]

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method for determining thermodynamic aqueous solubility.[10][11]

Caption: Workflow for equilibrium aqueous solubility determination.

Methodology:

  • Sample Preparation: Add an excess amount of the solid this compound to a vial containing a precise volume of the desired aqueous buffer (e.g., pH 7.4 PBS). It is crucial that an excess of solid material remains visible throughout the experiment to ensure equilibrium with a saturated solution.[11]

  • Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for 24 to 72 hours to allow the system to reach thermodynamic equilibrium.[10]

  • Separation: After equilibration, allow the suspension to settle. Separate the saturated aqueous solution from the excess solid by filtration (using a low-protein-binding filter, such as PVDF) or centrifugation.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated HPLC-UV or LC-MS method against a standard curve. This concentration represents the equilibrium solubility.

Expected Spectroscopic Signatures

While experimental spectra are not publicly available, the molecular structure allows for reliable prediction of its key spectroscopic features, which are essential for structural confirmation.[12][13]

¹H NMR Spectroscopy

(Predicted for CDCl₃ or DMSO-d₆)

  • -OH Proton: A broad singlet, chemical shift highly dependent on solvent and concentration (typically δ 9-11 ppm in DMSO-d₆).

  • Aromatic Protons (2H): Two doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the protons at the C5 and C6 positions. The coupling constant would be typical for ortho-coupling in a pyridine ring.

  • Methoxy Protons (-OCH₃): A sharp singlet (3H) at approximately δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy

(Predicted for CDCl₃ or DMSO-d₆)

  • Six distinct carbon signals are expected.

  • C4 (bearing -OH): Expected to be significantly downfield (δ ~160-165 ppm).

  • C2 (bearing -Br): Shift will be influenced by both bromine and nitrogen (δ ~140-145 ppm).

  • Other Aromatic Carbons: Signals for C3, C5, and C6 will appear in the typical aromatic region (δ ~110-150 ppm).

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A very broad and strong absorption band in the region of 3200-3500 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.

  • C-H Stretch (Aromatic/Aliphatic): Sharp peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2950 cm⁻¹ (methoxy).

  • C=C / C=N Stretch: Medium to strong absorptions in the 1550-1650 cm⁻¹ region, characteristic of the pyridine ring.

  • C-O Stretch: A strong band around 1200-1250 cm⁻¹ (aryl ether).

  • C-Br Stretch: A weak to medium band in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). The expected peaks will be at m/z 203 and 205, with nearly equal intensity.

  • Fragmentation: Likely fragmentation pathways would include the loss of HBr, CH₃, and CO.

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of this compound. By combining predictive analysis based on established chemical principles with detailed, validated experimental protocols, this document serves as an essential resource for researchers in drug discovery and chemical synthesis. The outlined methodologies for determining pKa, LogD, and aqueous solubility represent the industry-standard approaches required for generating reliable and reproducible data, which is fundamental to advancing the development of novel chemical entities.

References

  • LogP / LogD shake-flask method - Protocols.io. (2024). Available at: [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022). Available at: [Link]

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. (n.d.). Available at: [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. (2015). Available at: [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019). Available at: [Link]

  • Synthesis of 2-bromo-3-methoxypyridine - PrepChem.com. (n.d.). Available at: [Link]

  • Aqueous Solubility Determination Guide | PDF - Scribd. (2019). Available at: [Link]

  • Aqueous Solubility - Creative Biolabs. (n.d.). Available at: [Link]

  • 2-Bromo-3-fluoro-4-methoxypyridine | C6H5BrFNO | CID 13873119 - PubChem. (n.d.). Available at: [Link]

  • CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents. (n.d.).
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Available at: [Link]

  • Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay | Request PDF - ResearchGate. (2025). Available at: [Link]

  • CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents. (n.d.).
  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents. (n.d.).
  • Supplementary Information - Beilstein Journals. (n.d.). Available at: [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds - NIH. (2022). Available at: [Link]

  • REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.). Available at: [Link]

  • 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 - PubChem. (n.d.). Available at: [Link]

  • How to calculate pKa - BYJU'S. (n.d.). Available at: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Available at: [Link]

  • Spectral Information - PubChem - NIH. (2017). Available at: [Link]

Sources

An In-depth Technical Guide to 2-Bromo-3-methoxypyridin-4-ol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive scientific overview of 2-Bromo-3-methoxypyridin-4-ol, a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public literature, this document synthesizes information from closely related analogues and foundational chemical principles to present a robust profile of the target molecule. We will explore its core chemical identity, propose a logical synthetic pathway, provide predicted spectral data with detailed justifications, and discuss its potential applications in modern drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this and similar scaffolds in their work.

Core Molecular Identity and Physicochemical Properties

This compound is a halogenated and methoxylated derivative of 4-hydroxypyridine. A definitive CAS Number for this compound is not readily found in major chemical databases, indicating it is a novel or less-common research chemical. The structure, however, is unambiguous and its properties can be reliably predicted.

A critical feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 1H-pyridin-4-one form. This equilibrium is influenced by the solvent and substitution pattern and profoundly affects the compound's chemical reactivity and spectral characteristics.

Caption: Tautomerism of the target compound.

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Justification
Molecular Formula C₆H₆BrNO₂PubChem[1]
Molecular Weight 204.02 g/mol Calculated
Monoisotopic Mass 202.95819 DaPredicted by PubChem[1]
Appearance Likely off-white to light brown solidAnalogy to similar pyridinols
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol)General property of pyridinols
pKa ~8-9 (for pyridinium N), ~4-5 (for hydroxyl)Estimated based on substituted pyridines

Plausible Synthetic Pathway

While a specific, validated synthesis for this compound is not published, a highly plausible route can be designed based on established pyridine chemistry. The most direct approach involves the electrophilic bromination of a suitable precursor, 3-methoxy-4-pyridinol (also known as 3-methoxypyridin-4-ol).

The synthesis of related compounds like 2-bromo-3-methoxypyridine often starts from 2-bromo-3-pyridinol, which is then methylated.[2][3] This highlights the feasibility of manipulating these functional groups on the pyridine ring.

synthesis_workflow Proposed Synthesis of this compound start 3-Methoxy-4-pyridinol (CAS: 62885-41-0) reaction Electrophilic Bromination start->reaction Precursor reagent N-Bromosuccinimide (NBS) or Bromine (Br₂) reagent->reaction solvent Solvent (e.g., Acetic Acid, DMF) solvent->reaction product This compound workup Aqueous Workup & Purification (Crystallization/Chromatography) workup->product Purified Product reaction->workup Crude Product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of this compound
  • Rationale: This protocol employs N-Bromosuccinimide (NBS) as a mild and selective brominating agent. The electron-donating hydroxyl and methoxy groups activate the pyridine ring towards electrophilic substitution. The bromination is expected to occur at the C2 position, which is ortho to the strongly activating hydroxyl group and meta to the methoxy group.

  • Step-by-Step Methodology:

    • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-methoxy-4-pyridinol in a suitable solvent such as N,N-Dimethylformamide (DMF) or glacial acetic acid.

    • Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exothermicity.

    • Reagent Addition: Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Quenching & Isolation: Upon completion, pour the reaction mixture into ice water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous phase with a suitable organic solvent like ethyl acetate.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Predicted Spectral Data and Analysis

The following spectral data are predicted based on the compound's structure and analysis of similar molecules.[4][5][6] Experimental verification is required for confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three main signals: two from the aromatic protons on the pyridine ring and one from the methoxy group. The N-H proton of the pyridone tautomer may appear as a broad singlet.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-6 ~7.5 - 7.7Doublet (d)~5-6 HzDownfield due to proximity to the electronegative nitrogen and deshielding from the carbonyl in the pyridone tautomer. Coupled to H-5.
H-5 ~6.2 - 6.4Doublet (d)~5-6 HzUpfield relative to H-6, coupled to H-6.
-OCH₃ ~3.8 - 4.0Singlet (s)N/ATypical range for an aryl methoxy group.
N-H / O-H ~10 - 12Broad Singlet (br s)N/AExchangeable proton, chemical shift is solvent and concentration dependent. Characteristic of the pyridone/pyridin-ol tautomerism.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display six distinct signals corresponding to the five carbons of the pyridine ring and the single methoxy carbon.

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-4 ~170 - 175Strongly downfield, characteristic of a carbonyl carbon in the dominant pyridone tautomer.
C-3 ~145 - 150Attached to the electron-donating methoxy group.
C-6 ~138 - 142Carbon adjacent to the ring nitrogen.
C-5 ~105 - 110Shielded carbon, upfield shift is expected.
C-2 ~100 - 105Attached to bromine, but the C-Br bond can have a shielding effect in some heteroaromatic systems.
-OCH₃ ~55 - 60Typical range for a methoxy carbon.
Infrared (IR) Spectroscopy

The IR spectrum will be critical for observing the tautomeric equilibrium.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3200 - 2800 (broad)O-H / N-HStretching (H-bonded)
1640 - 1680 (strong)C=O (Amide)Stretching (from pyridone tautomer)
1550 - 1600C=C / C=NRing Stretching
1250 - 1300C-O (Aryl Ether)Asymmetric Stretching
1020 - 1070C-O (Aryl Ether)Symmetric Stretching
550 - 650C-BrStretching
Mass Spectrometry (MS)

Mass spectrometry would provide definitive confirmation of the molecular weight and elemental composition.

  • Molecular Ion: A characteristic isotopic pattern for the molecular ion [M]⁺ will be observed due to the presence of bromine. Two peaks of nearly equal intensity will appear at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

  • Predicted m/z: [M]⁺ at ~203 and [M+2]⁺ at ~205.

  • Fragmentation: Likely fragmentation pathways would include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO) from the pyridone ring.

Reactivity and Applications in Drug Development

This compound is a promising scaffold for building complex molecular architectures. The bromine atom at the 2-position is the primary handle for synthetic transformations.

Cross-Coupling Reactions

The C2-Br bond is expected to be reactive in various palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies in modern pharmaceutical synthesis.[7][8]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted 2-aminopyridine derivatives which are common motifs in kinase inhibitors.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

applications Synthetic Utility in Cross-Coupling Reactions core This compound suzuki Suzuki Coupling (+ R-B(OH)₂) core->suzuki buchwald Buchwald-Hartwig (+ R₂NH) core->buchwald sonogashira Sonogashira Coupling (+ R-C≡CH) core->sonogashira prod_suzuki 2-Aryl/Alkyl Derivative suzuki->prod_suzuki Pd Catalyst prod_buchwald 2-Amino Derivative buchwald->prod_buchwald Pd Catalyst prod_sonogashira 2-Alkynyl Derivative sonogashira->prod_sonogashira Pd/Cu Catalysts

Sources

Spectroscopic Analysis of 2-Bromo-3-methoxypyridin-4-ol: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis and structural confirmation of 2-Bromo-3-methoxypyridin-4-ol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Given the absence of a complete, publicly available experimental dataset for this specific molecule[1], this document synthesizes established spectroscopic principles and data from structurally analogous compounds to present a predictive yet robust analytical workflow. We will delve into the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features. This guide is designed for researchers, scientists, and drug development professionals, offering not only predicted data but also detailed experimental protocols and interpretative logic essential for unequivocal molecular characterization.

Introduction: The Analytical Challenge and Strategy

This compound (C₆H₆BrNO₂) is a heterocyclic compound featuring a pyridine core substituted with a bromine atom, a methoxy group, and a hydroxyl group. The precise arrangement of these functional groups dictates the molecule's chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural confirmation is paramount.

A key feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4-one form.[2] The position of this equilibrium is influenced by the solvent and other substituents. For this compound, the pyridin-4-one tautomer is expected to be a significant, if not the dominant, form. This guide will consider the spectral evidence for this tautomerism.

Our analytical strategy is to integrate data from four core spectroscopic techniques—¹H NMR, ¹³C NMR, IR, and MS—to build a self-validating structural proof.

Molecular Structure and Tautomerism

The structure and atom numbering for the pyridin-4-one tautomer, which will be used for spectral assignments, are shown below.

Caption: Numbering scheme for this compound (pyridin-4-one tautomer).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework. The predicted chemical shifts are influenced by the electron-withdrawing bromine atom, the electron-donating methoxy group, and the conjugated pyridinone system.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to reveal four distinct signals: two aromatic protons on the pyridine ring, one from the methoxy group, and a broad signal from the N-H or O-H proton, depending on the tautomer and solvent.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-6~7.5 - 7.7Doublet (d)~7-8 HzDownfield due to proximity to the electronegative nitrogen and deshielding by the C=O group. Coupled to H-5.
H-5~6.5 - 6.7Doublet (d)~7-8 HzUpfield relative to H-6. Coupled to H-6.
OCH₃~3.8 - 4.0Singlet (s)N/ATypical range for a methoxy group on an aromatic ring.[3]
N-H / O-H~10.0 - 12.0Broad Singlet (br s)N/AExchangeable proton, chemical shift is highly dependent on solvent and concentration.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum should display six unique carbon signals. The chemical shifts are highly informative for confirming the substitution pattern.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-4 (C=O)~175 - 180Carbonyl carbon in a conjugated system, significantly downfield.
C-2 (C-Br)~145 - 150Attached to bromine and nitrogen, expected to be downfield.
C-6~138 - 142Aromatic CH carbon adjacent to nitrogen.
C-3 (C-OCH₃)~130 - 135Attached to the electron-donating methoxy group.
C-5~110 - 115Aromatic CH carbon.
OCH₃~56 - 60Typical chemical shift for a methoxy carbon attached to an aromatic ring.[4]
Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials & Equipment:

  • This compound sample (~5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., Bruker, 400 MHz or higher)[4]

Procedure:

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (DMSO-d₆ is often suitable for compounds with exchangeable protons) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • Typical parameters: 30-degree pulse angle, 2-second relaxation delay, 1024 or more scans may be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H signals and pick all peaks in both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within the molecule. The spectrum is expected to show characteristic absorption bands for the O-H/N-H, C=O, C=C, and C-O bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3200 - 2800N-H / O-H stretchBroad, StrongCharacteristic of hydrogen-bonded N-H (pyridinone) or O-H (pyridinol) groups.[5]
1640 - 1680C=O stretch (Amide I)Strong, SharpIndicates the presence of the pyridin-4-one carbonyl group.
1550 - 1610C=C and C=N stretchesMedium-StrongAromatic ring vibrations.
1200 - 1280C-O stretch (Aryl ether)StrongCorresponds to the C-O bond of the methoxy group.
~1050C-O stretch (Aryl ether)MediumCorresponds to the C-O bond of the methoxy group.
600 - 700C-Br stretchMedium-WeakVibration of the carbon-bromine bond.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Objective: To obtain the infrared spectrum to identify the compound's functional groups.

Materials & Equipment:

  • This compound sample (solid)

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)

  • Spatula

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum to measure the ambient atmosphere (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition (via high-resolution MS) of the compound. The fragmentation pattern offers additional structural clues.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The most critical feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of a bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

m/z ValueIonRationale
203 / 205[M]⁺Molecular ion peak. The two peaks of nearly equal intensity, separated by 2 Da, are the hallmark of a monobrominated compound.
188 / 190[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
160 / 162[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment.
124[M - Br]⁺Loss of a bromine radical.

Note: Predicted values are for the nominal mass. The PubChemLite entry for this compound predicts an [M+H]⁺ adduct at m/z 203.96547.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials & Equipment:

  • This compound sample

  • High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Autosampler vial with cap

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system[6]

Procedure:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent.

  • GC Method Setup:

    • Injector: Set to ~250 °C.

    • Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

    • Carrier Gas: Helium, at a constant flow rate.

  • MS Method Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Source Temperature: ~230 °C.

  • Injection & Acquisition: Inject 1 µL of the sample solution into the GC-MS.

  • Data Processing: Analyze the total ion chromatogram (TIC). Extract the mass spectrum from the peak corresponding to the analyte. Identify the molecular ion and key fragment ions, paying close attention to the bromine isotopic pattern.

Integrated Spectroscopic Analysis Workflow

Confirmation of the structure of this compound is achieved not by a single technique, but by the logical convergence of all data. The following workflow illustrates this integrated approach.

workflow cluster_input Sample cluster_techniques Spectroscopic Techniques cluster_data Primary Data cluster_conclusion Conclusion Sample This compound MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR (¹H, ¹³C) Sample->NMR MS_Data Molecular Weight = 203/205 Bromine Isotope Pattern MS->MS_Data IR_Data Key Functional Groups: C=O, N-H/O-H, C-O IR->IR_Data NMR_Data C-H Framework: Connectivity & Environment NMR->NMR_Data Conclusion Structure Confirmed MS_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion

Caption: Workflow for integrated spectroscopic structure confirmation.

Conclusion

The structural elucidation of this compound requires a multi-faceted spectroscopic approach. By combining the molecular weight and elemental information from Mass Spectrometry, functional group identification from IR Spectroscopy, and detailed connectivity mapping from ¹H and ¹³C NMR, one can build an unassailable case for the compound's structure. The predicted data and protocols in this guide provide a robust blueprint for researchers to successfully perform this characterization, ensuring the identity and purity of this valuable chemical entity.

References

  • PrepChem.com. (2018). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxypyridine. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxypyridine. PubChem Compound Database. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H6BrNO2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-methoxypyridine. PubChem Compound Database. Retrieved from [Link]

  • Findlater, Z., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o1555. Retrieved from [Link]

  • Singh, R. B., & Singh, N. P. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research, 1(4), 84-88. Retrieved from [Link]

  • Zhao, G.-P., & Jiao, C.-L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity - Supplementary Information. Records of Natural Products, 17(4), 726-730. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-3-methoxypyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-3-methoxypyridine - Optional[Raman] - Spectrum. Retrieved from [Link]

Sources

Potential biological activities of 2-Bromo-3-methoxypyridin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-Bromo-3-methoxypyridin-4-ol Derivatives

Executive Summary

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it an attractive starting point for drug discovery.[1] This guide focuses on a specific, underexplored class of pyridine derivatives: those built upon the this compound core. While direct research on this specific scaffold is nascent, this document, written from the perspective of a Senior Application Scientist, synthesizes data from structurally related compounds to forecast its therapeutic potential. We will explore plausible synthetic routes, predict key biological activities including anticancer, antimicrobial, and enzyme-inhibitory properties, and provide detailed experimental protocols for their evaluation. The strategic placement of the bromo, methoxy, and hydroxyl functional groups offers a rich platform for chemical modification, suggesting that derivatives of this scaffold could be tailored to interact with a variety of biological targets.

The Pyridin-4-ol Scaffold: A Foundation for Drug Design

The pyridin-4-one, and its tautomer pyridin-4-ol, is a heterocyclic motif of significant interest. This core is present in compounds that exhibit a wide range of biological activities, from enzyme inhibition to receptor modulation.[2][3] The introduction of specific substituents onto this ring system is a proven strategy for fine-tuning pharmacological properties.

The this compound scaffold offers three key points for diversification and interaction:

  • The 4-hydroxyl group: This group can act as both a hydrogen bond donor and acceptor, crucial for binding to enzyme active sites. It also provides a handle for O-alkylation or acylation to modulate solubility and cell permeability.

  • The 2-bromo substituent: This is a versatile synthetic handle. It is an excellent leaving group for nucleophilic aromatic substitution and, more importantly, a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, enabling the exploration of extensive chemical space to optimize target engagement.

  • The 3-methoxy group: This electron-donating group modulates the electronic character of the pyridine ring. It can influence the pKa of the ring nitrogen and the 4-hydroxyl group, and its steric bulk can help orient the molecule within a binding pocket.

By leveraging these features, we can hypothesize a rational path toward novel therapeutics.

Synthetic Pathways and Derivatization Strategies

Proposed Synthesis of the Core Scaffold

The synthesis can be logically approached from a commercially available precursor, 2-bromo-3-pyridinol. The critical step is the introduction of the hydroxyl group at the C4 position, which can be achieved through an oxidation/rearrangement sequence.

Synthetic_Pathway A 2-Bromo-3-pyridinol B 2-Bromo-3-methoxypyridine A->B  CH₃I, KOH   C 2-Bromo-3-methoxypyridine N-oxide B->C  m-CPBA   D 2-Bromo-3-methoxy-4-acetoxypyridine C->D  Acetic Anhydride, Heat   E This compound (Core Scaffold) D->E  Hydrolysis (e.g., HCl)  

Caption: Proposed synthetic route to the this compound core.

Derivatization via Cross-Coupling

The true potential of this scaffold is unlocked through derivatization at the C2 position. The bromine atom is ideally suited for Suzuki-Miyaura cross-coupling, enabling the installation of diverse (hetero)aromatic systems that are often critical for biological activity.

Derivatization_Workflow cluster_0 Core Scaffold cluster_1 Building Blocks cluster_2 Final Products Core This compound Derivative 2-Aryl-3-methoxypyridin-4-ol Derivatives Core->Derivative  Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)   BoronicAcid (Hetero)aryl Boronic Acid or Ester BoronicAcid->Derivative

Caption: General workflow for derivatization using Suzuki cross-coupling.

Experimental Protocol: Synthesis of a Representative Derivative (2-(4-fluorophenyl)-3-methoxypyridin-4-ol)

This protocol is a predictive methodology based on standard procedures.

  • Step 1: Methylation of 2-Bromo-3-pyridinol.

    • To a stirred mixture of 2-bromo-3-pyridinol (1.0 eq) and pulverized potassium hydroxide (1.1 eq) in anhydrous DMSO, add methyl iodide (1.05 eq) dropwise at room temperature under a nitrogen atmosphere.[4][5]

    • Stir the reaction at 55-60 °C for 1 hour.

    • Pour the mixture into ice water and extract with diethyl ether.

    • Wash the organic phase sequentially with 1 N NaOH, water, and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-bromo-3-methoxypyridine.

  • Step 2: N-Oxidation.

    • Dissolve 2-bromo-3-methoxypyridine (1.0 eq) in dichloromethane (DCM).

    • Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-bromo-3-methoxypyridine N-oxide.

  • Step 3: Acetic Anhydride Rearrangement.

    • Heat the crude 2-bromo-3-methoxypyridine N-oxide (1.0 eq) in acetic anhydride at 100-110 °C for 2-3 hours.

    • Cool the reaction and carefully quench with water.

    • Concentrate under reduced pressure to remove acetic acid and anhydride.

    • Purify by column chromatography (silica gel, ethyl acetate/hexanes) to obtain 2-bromo-3-methoxy-4-acetoxypyridine.

  • Step 4: Hydrolysis.

    • Dissolve the acetate intermediate in a mixture of methanol and 2N HCl.

    • Reflux the mixture for 2-4 hours until TLC indicates complete conversion.

    • Cool and neutralize with a saturated NaHCO₃ solution.

    • Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to yield the core scaffold, this compound.

  • Step 5: Suzuki Coupling.

    • To a degassed solution of this compound (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a 3:1 mixture of dioxane and water, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Heat the mixture at 90 °C under a nitrogen atmosphere for 8-12 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography to yield the final product.

Predicted Biological Activities and Mechanistic Insights

Based on the activities of analogous pyridine-containing molecules, we can forecast several promising therapeutic applications for derivatives of this scaffold.

Anticancer Potential

Substituted pyridine and pyridin-4-one scaffolds are prevalent in oncology. They form the core of many kinase inhibitors by mimicking the ATP hinge-binding motif. For instance, sulfonamide methoxypyridine derivatives have been developed as potent PI3K/mTOR dual inhibitors.[6] Similarly, other 2-substituted-4-methylpyridine derivatives have shown cytotoxicity against various cancer cell lines.[7]

Hypothesis: By coupling various (hetero)aryl groups at the C2 position, derivatives of this compound can be designed as kinase inhibitors. The 4-hydroxyl and 3-methoxy groups can form key hydrogen bonds within the ATP-binding pocket, while the appended aryl group can extend into hydrophobic regions to enhance potency and selectivity. The PI3K/mTOR pathway, often dysregulated in cancer, is a prime target.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Pyridin-4-ol Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/mTOR signaling pathway.

Antimicrobial Activity

The urgent need for new antibiotics has driven research into novel chemical scaffolds.[1] Pyridine derivatives have emerged as a promising class of antimicrobial agents.[1] Specifically, alkyl pyridinol compounds have demonstrated potent bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting the bacterial membrane.[8]

Hypothesis: Derivatives of this compound, particularly those functionalized with lipophilic side chains at the C2 position, could exhibit antimicrobial properties. The pyridinol core can anchor the molecule at the polar headgroup region of the cell membrane, while the lipophilic tail inserts into the lipid bilayer, causing destabilization and cell death.

Enzyme Inhibition: Neurodegenerative and Metabolic Diseases

The pyridine scaffold is a cornerstone in the design of inhibitors for enzymes implicated in a variety of diseases.

  • Cholinesterase Inhibition: Pyridine derivatives have been extensively studied as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[9][10][11] These inhibitors often feature an aromatic head to interact with the catalytic or peripheral anionic site of the enzyme.

  • Aldose Reductase Inhibition: Pyrido[1,2-a]pyrimidin-4-ones, which contain the pyridin-4-one core, are effective inhibitors of aldose reductase, an enzyme involved in diabetic complications.[3] The activity is highly dependent on phenol or catechol moieties, highlighting the importance of hydroxyl groups for binding.[3]

Hypothesis: The this compound scaffold is well-suited for development as an enzyme inhibitor. The core itself provides the necessary hydrogen bonding groups (4-OH), and derivatization at C2 can introduce moieties that target specific subsites within an enzyme's active site, conferring potency and selectivity.

Compound Class Biological Activity Target / Cell Line Reported Potency (IC₅₀ / Kᵢ) Reference
Sulfonamide MethoxypyridinePI3Kα/mTOR InhibitionPI3Kα / mTORIC₅₀ = 0.51 nM / 2.0 nM[6]
2-Heteroaryl-4-methylpyridineAnticancerPC-3 (Prostate Cancer)~5-15 µM[7]
Pyridine Carbamate (Compound 8)Acetylcholinesterase Inhibitionhuman AChEIC₅₀ = 0.153 µM[9]
Pyrido[1,2-a]pyrimidin-4-oneAldose Reductase InhibitionAldose Reductase (ALR2)Submicromolar to Micromolar[3]
Alkyl PyridinolAntimicrobialS. aureus (MRSA)MIC = 16 µg/mL[8]

Experimental Workflows for Biological Evaluation

To validate the predicted activities, a systematic screening cascade is necessary. The following protocols provide a foundation for the initial biological characterization of newly synthesized derivatives.

In Vitro Anticancer Screening: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate 24h for cell attachment A->B C 3. Treat cells with serial dilutions of Test Compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (forms formazan) D->E F 6. Incubate 2-4h E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Read absorbance at ~570 nm G->H I 9. Calculate IC₅₀ value H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Allow cells to adhere by incubating for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a 10 mM stock solution of each test derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include wells for vehicle control (DMSO) and untreated control.

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. By leveraging established knowledge from related pyridine derivatives, we can rationally predict its potential in oncology, infectious diseases, and the treatment of neurodegenerative disorders. The synthetic versatility afforded by the C2-bromo substituent is a key asset, allowing for the creation of large, diverse chemical libraries to probe structure-activity relationships (SAR).

Future work should focus on:

  • Library Synthesis: Executing the proposed synthetic and derivatization schemes to generate a library of diverse analogues.

  • High-Throughput Screening: Screening the library against a panel of cancer cell lines, bacterial strains, and relevant enzymes to identify initial hits.

  • SAR-Guided Optimization: Systematically modifying the most promising hits to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

  • Mechanism of Action Studies: For validated hits, performing further biochemical and cellular assays to elucidate the precise mechanism by which they exert their biological effect.

This structured approach will be critical in unlocking the full therapeutic potential of this exciting chemical scaffold.

References

  • PrepChem. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. PrepChem.com. Retrieved from [Link]

  • Saeed, A., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 357-368. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2715. Retrieved from [Link]

  • Maccari, R., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry, 50(20), 4917-4927. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. Retrieved from [Link]

  • Echeverria, A., et al. (2023). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. International Journal of Molecular Sciences, 24(13), 10926. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. Google Patents.
  • Bolognesi, M. L., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 11(7), 1021-1033. Retrieved from [Link]

  • Al-bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. Retrieved from [Link]

Sources

Solubility of 2-Bromo-3-methoxypyridin-4-ol in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-3-methoxypyridin-4-ol in Common Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and chemical research. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a substituted pyridinol derivative of interest in synthetic and medicinal chemistry. We will explore the theoretical principles governing its solubility, predict its behavior in various common organic solvents, and provide robust, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound.

Theoretical Framework: Predicting Solubility

The solubility of a compound is fundamentally dictated by the interplay of intermolecular forces between the solute and the solvent. The age-old principle of "like dissolves like" serves as a primary guideline, suggesting that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.[1][2]

Molecular Structure Analysis of this compound

To predict the solubility of this compound, we must first dissect its molecular structure and the functional groups that define its physicochemical properties.

  • Pyridine Ring: The core structure is a pyridine ring, a heterocyclic aromatic compound. The nitrogen atom in the ring is electronegative, making pyridine a polar molecule and capable of acting as a hydrogen bond acceptor.[3] Pyridine itself is miscible with water and a broad range of organic solvents.[3][4]

  • Hydroxyl Group (-OH): The C4-hydroxyl group is a potent hydrogen bond donor and acceptor. This group significantly increases the molecule's polarity and its potential for high solubility in protic solvents like water and alcohols.

  • Bromo Group (-Br): The C2-bromo substituent is electronegative, contributing to the molecule's overall dipole moment. While it adds some polar character, its primary contribution to intermolecular forces is through weaker dipole-dipole and London dispersion forces.

  • Methoxy Group (-OCH₃): The C3-methoxy group is moderately polar. The oxygen atom can act as a hydrogen bond acceptor, but the methyl group adds nonpolar character.

Overall Molecular Polarity: The combination of a hydrogen-bonding hydroxyl group, a polar pyridine ring, and two polar substituents (bromo and methoxy) renders this compound a predominantly polar molecule. Its solubility will be highest in solvents that can effectively engage in hydrogen bonding and strong dipole-dipole interactions.

The Influence of Solvent Properties

The choice of solvent is critical. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the prominent -OH group, this compound is expected to exhibit significant solubility in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments but do not donate hydrogen bonds. They are excellent at solvating polar molecules. High solubility is anticipated in solvents like DMSO and DMF, which can accept hydrogen bonds from the solute's hydroxyl group.

  • Nonpolar Solvents (e.g., hexane, toluene, cyclohexane): These solvents primarily interact through weak London dispersion forces. A significant mismatch in polarity exists, leading to a prediction of low solubility.[2]

  • Chlorinated Solvents (e.g., dichloromethane, chloroform): These solvents are weakly polar. While chloroform can act as a weak hydrogen bond donor, the overall interaction potential is moderate. Therefore, moderate to low solubility is expected.

Predicted Solubility Profile

Based on the structural analysis, the following table summarizes the expected qualitative solubility of this compound. This serves as a hypothesis to be validated by experimental testing.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Water, Methanol, EthanolHighStrong hydrogen bonding interactions with the hydroxyl group and pyridine nitrogen.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighStrong dipole-dipole interactions and hydrogen bond acceptance by the solvent.
Polar Aprotic Acetonitrile, AcetoneModerateGood dipole-dipole interactions, but less effective hydrogen bond acceptors than DMSO/DMF.
Weakly Polar Dichloromethane (DCM), Chloroform, Ethyl AcetateLow to ModerateMismatch in polarity and hydrogen bonding capability limits extensive solvation.
Nonpolar Hexane, Cyclohexane, TolueneVery Low / InsolubleSignificant mismatch in intermolecular forces; "like dissolves like" principle predicts poor solubility.[1][2]

Experimental Determination of Solubility: Protocols and Causality

Theoretical predictions must be confirmed through empirical testing. The following protocols are designed to be robust and self-validating for determining the solubility of this compound.

Workflow for Solubility Determination

The overall process involves a preliminary qualitative screening followed by a more rigorous quantitative analysis for solvents of interest.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Analysis (Shake-Flask Method) A 1. Weigh ~10 mg of Solute B 2. Add 1 mL of Solvent A->B C 3. Agitate Vigorously (Vortex, 30-60s) B->C D 4. Observe for Clarity (Homogeneous Solution?) C->D E 5. Classify: Soluble, Partially Soluble, or Insoluble D->E F 1. Add Excess Solute to Known Volume of Solvent E->F Proceed for Solvents of Interest G 2. Equilibrate at Constant Temp (e.g., 24h with stirring) F->G H 3. Allow Solids to Settle G->H I 4. Filter Supernatant (0.45 µm Syringe Filter) H->I J 5. Quantify Solute in Aliquot (e.g., HPLC, UV-Vis) I->J K 6. Calculate Solubility (mg/mL or mol/L) J->K

Caption: Workflow for solubility assessment.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, preliminary assessment of solubility, ideal for screening a wide range of solvents.[5][6]

Methodology:

  • Preparation: Add a pre-weighed amount (e.g., 10 mg) of this compound into a small, dry test tube or vial.

    • Causality: Using a fixed, known mass allows for a semi-quantitative estimation (e.g., soluble > 10 mg/mL).

  • Solvent Addition: Add 1 mL of the selected organic solvent to the vial in portions (e.g., 0.5 mL followed by another 0.5 mL).

    • Causality: Stepwise addition helps observe the dissolution process.

  • Agitation: Securely cap the vial and shake vigorously for 30-60 seconds. A vortex mixer is recommended for consistency.

    • Causality: Vigorous agitation is crucial to break down solute aggregates and maximize the surface area exposed to the solvent, ensuring the system reaches equilibrium faster.

  • Observation: Allow the mixture to stand for at least one minute and observe against a contrasting background.

  • Classification:

    • Soluble: A clear, homogeneous solution with no visible solid particles.

    • Partially Soluble: The solution appears cloudy, or some solid material remains undissolved.

    • Insoluble: The bulk of the solid material remains undissolved, and the solvent remains clear or only slightly cloudy. Self-Validation: The protocol's trustworthiness comes from its simplicity and clear observational endpoints. Repeating the test with a fresh sample confirms the initial observation.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • System Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. "Excess" means enough solid is added so that undissolved material is clearly visible after equilibration.

    • Causality: Starting with excess solid ensures that the resulting solution is saturated.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker bath (e.g., at 25°C) for an extended period (typically 24-48 hours).

    • Causality: Constant temperature is critical as solubility is temperature-dependent.[7][8] The long equilibration time ensures the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vial stand in the temperature bath until the excess solid has settled, leaving a clear supernatant.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a syringe filter (e.g., 0.45 µm PTFE or nylon).

    • Causality: Filtering is a critical, self-validating step to ensure that no microscopic solid particles are transferred, which would artificially inflate the measured concentration.

  • Analysis: Dilute the filtered aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy against a standard curve.

  • Calculation: Use the measured concentration and the dilution factor to calculate the solubility in units of mg/mL, g/L, or mol/L.

Data Reporting Template

The following table should be used to systematically record experimental findings. It is crucial to specify the temperature at which quantitative measurements were made.

SolventSolvent ClassQualitative Solubility (e.g., 10 mg/mL)Quantitative Solubility at 25°C (mg/mL)
WaterPolar Protic[Experimental Result][Experimental Result]
MethanolPolar Protic[Experimental Result][Experimental Result]
EthanolPolar Protic[Experimental Result][Experimental Result]
Dimethyl Sulfoxide (DMSO)Polar Aprotic[Experimental Result][Experimental Result]
AcetonitrilePolar Aprotic[Experimental Result][Experimental Result]
Dichloromethane (DCM)Weakly Polar[Experimental Result][Experimental Result]
Ethyl AcetateWeakly Polar[Experimental Result][Experimental Result]
TolueneNonpolar[Experimental Result][Experimental Result]
HexaneNonpolar[Experimental Result][Experimental Result]

Conclusion

The solubility of this compound is governed by its highly polar nature, imparted by the hydroxyl group and the pyridine ring. It is predicted to be highly soluble in polar protic and aprotic solvents and poorly soluble in nonpolar media. This guide provides the theoretical foundation for these predictions and offers detailed, robust experimental protocols for their validation. By systematically applying these methods, researchers can obtain reliable solubility data essential for reaction planning, formulation development, and purification strategies.

References

  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.
  • 13.3: Factors Affecting Solubility - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • Pyridine - chemeurope.com. (n.d.).
  • Pyridine – Knowledge and References - Taylor & Francis. (n.d.).
  • Biochemistry, Dissolution and Solubility - St
  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • Pyridine - Wikipedia. (n.d.).

Sources

A Proposed Pathway to the X-ray Crystal Structure of 2-Bromo-3-methoxypyridin-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The substituted pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. 2-Bromo-3-methoxypyridin-4-ol, in particular, represents a promising, yet underexplored, molecule. Its unique substitution pattern suggests potential for novel intermolecular interactions, which could be pivotal for applications in drug design and crystal engineering. However, a critical gap exists in our understanding of this compound: its three-dimensional structure at the atomic level remains undetermined.

As of our latest review, the Cambridge Structural Database (CSD) and Crystallography Open Database (COD) contain no entries for the crystal structure of this compound.[1][2][3][4] This absence of empirical structural data significantly hampers our ability to perform structure-based drug design, predict its solid-state properties, or fully comprehend its chemical behavior.

This technical guide, therefore, shifts from a retrospective analysis to a prospective blueprint. We present a comprehensive, field-proven workflow for the synthesis, crystallization, and subsequent X-ray crystallographic analysis of this compound. This document is intended to serve as a robust starting point for researchers aiming to elucidate the structure of this and similar novel compounds.

Part 1: Synthesis and Crystallization – The Gateway to a High-Quality Structure

The journey to a crystal structure begins with the synthesis of high-purity material, followed by the challenging yet crucial step of growing single crystals suitable for X-ray diffraction.

Proposed Synthesis of this compound

While direct synthesis routes for this compound are not extensively documented, a plausible pathway can be extrapolated from the synthesis of related compounds, such as 2-bromo-3-methoxypyridine.[5][6][7] A logical approach would involve the bromination of 3-methoxy-4-pyridone.

Step-by-Step Synthesis Protocol:

  • Starting Material: Procure or synthesize 3-methoxy-4-pyridone.

  • Bromination: Dissolve 3-methoxy-4-pyridone in a suitable solvent, such as dichloromethane or acetic acid.

  • Brominating Agent: Slowly add a brominating agent, like N-Bromosuccinimide (NBS), to the solution at a controlled temperature (e.g., 0°C to room temperature). The use of NBS is a common and effective method for the bromination of activated pyridine rings.[8]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Crystallization: The Art and Science of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. A systematic screening of various crystallization conditions is paramount.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Hanging and Sitting Drop): This technique involves equilibrating a drop of the compound solution with a larger reservoir of a precipitant. This is particularly useful for small quantities of material.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Table 1: Proposed Crystallization Screening Parameters

ParameterConditions to ScreenRationale
Solvent Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, WaterPolarity and solubility are key factors in crystal packing.
Co-solvent Mixtures of the above solventsFine-tunes the solubility and evaporation rate.
Temperature 4°C, Room Temperature, 30°CAffects the kinetics of nucleation and crystal growth.
Concentration Saturated, slightly undersaturatedCritical for achieving the supersaturation needed for crystallization.

Part 2: X-ray Diffraction and Structure Elucidation Workflow

Once suitable single crystals are obtained, the process of determining the molecular structure through X-ray diffraction can begin.

X_ray_Crystallography_Workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_output Final Output Synthesis Synthesis of this compound Purification Purification (Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Data_Collection X-ray Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Full-Matrix Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File Database_Deposition Deposition to CSD/COD CIF_File->Database_Deposition

Figure 1: A comprehensive workflow for the determination of the crystal structure of a novel compound.

Step-by-Step X-ray Diffraction Protocol:
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A preliminary screening is performed to assess crystal quality and determine the unit cell parameters. A full sphere of diffraction data is then collected, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

  • Data Reduction and Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. The data is then scaled and merged.

  • Structure Solution: The phase problem is solved to obtain an initial electron density map. This is typically achieved using direct methods or Patterson methods, as implemented in software packages like SHELXT.

  • Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares on F². This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

  • Validation and Deposition: The final refined structure is validated using tools like checkCIF to ensure its geometric and crystallographic reasonability. The final atomic coordinates and experimental data are then compiled into a Crystallographic Information File (CIF) and deposited in a public database such as the Cambridge Structural Database (CSD).

Table 2: Key Crystallographic Parameters to be Determined

ParameterDescription
Crystal System The symmetry class of the crystal (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry operations of the unit cell.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Z The number of molecules in the unit cell.
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-Fit (GooF) An indicator of the quality of the refinement.

Part 3: Anticipated Structural Insights and Their Significance

The elucidation of the crystal structure of this compound would provide invaluable insights:

  • Molecular Geometry: Precise bond lengths, bond angles, and torsion angles will be determined, providing a definitive conformation of the molecule in the solid state.

  • Intermolecular Interactions: The crystal packing will reveal the nature and geometry of non-covalent interactions, such as hydrogen bonding (involving the hydroxyl group and pyridine nitrogen) and potential halogen bonding (involving the bromine atom). These interactions are fundamental to understanding the compound's physical properties and its potential for co-crystallization.

  • Tautomeric Form: The structure will unambiguously determine whether the molecule exists in the pyridin-4-ol or the pyridin-4(1H)-one tautomeric form in the solid state.

  • Foundation for Computational Studies: The experimentally determined structure will serve as a crucial benchmark for validating and parameterizing computational models, enabling more accurate predictions of the behavior of this and related molecules.

Figure 2: Potential intermolecular interactions in the crystal lattice of this compound.

Conclusion

While the crystal structure of this compound is not yet known, this guide provides a clear and actionable research plan for its determination. By following a systematic approach to synthesis, crystallization, and X-ray diffraction analysis, researchers can fill this knowledge gap. The resulting structural information will be of significant value to the scientific community, particularly those in the fields of medicinal chemistry, materials science, and crystal engineering, and will undoubtedly pave the way for further exploration of this intriguing molecule.

References

  • PrepChem. Synthesis of 2-bromo-3-methoxypyridine. Available at: [Link]

  • Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Google Patents. CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • PubChem. 2-Bromo-3-fluoro-4-methoxypyridine. Available at: [Link]

  • PubChemLite. This compound (C6H6BrNO2). Available at: [Link]

  • Wikipedia. Cambridge Structural Database. Available at: [Link]

  • ResearchGate. Crystal Structure of 2-Bromo-4-Hydroxypyridine: Hydrogen and Halogen Bonding. Available at: [Link]

  • Re3data.org. Crystallography Open Database. Available at: [Link]

  • Crystallography Open Database. Search results. Available at: [Link]

  • National Institutes of Health. 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. Available at: [Link]

  • PubChem. 2-Bromo-4-methoxypyridine. Available at: [Link]

  • CCDC. Search - Access Structures. Available at: [Link]

  • CCDC. The Largest Curated Crystal Structure Database. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Strategic Protection of the Hydroxyl Group in 2-Bromo-3-methoxypyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For inquiries, please contact: [email protected]

Introduction: Navigating the Synthetic Utility of 2-Bromo-3-methoxypyridin-4-ol

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents and other fine chemicals. The strategic arrangement of its substituents—a bromine atom, a methoxy group, and a hydroxyl group on a pyridine core—offers multiple points for synthetic diversification. However, the inherent reactivity of the hydroxyl group, particularly its acidic proton and nucleophilic character, often necessitates a temporary masking or "protection" to ensure chemoselectivity in subsequent synthetic transformations.

This technical guide provides an in-depth analysis of protecting group strategies for the hydroxyl moiety of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require robust and reliable methods to navigate the synthetic challenges posed by this versatile intermediate. We will explore three distinct and widely applicable protecting groups—tert-Butyldimethylsilyl (TBS), Benzyl (Bn), and Methoxymethyl (MOM)—offering a comparative overview of their installation and removal, along with detailed, field-tested protocols.

A critical consideration for this compound is its existence in tautomeric equilibrium with its pyridin-4-one form. The choice of protecting group and the reaction conditions can influence this equilibrium. The strategies presented herein are designed to effectively protect the hydroxyl tautomer, thereby enabling a broader range of subsequent chemical modifications.

Comparative Overview of Protecting Group Strategies

The selection of an appropriate protecting group is contingent upon the planned synthetic route, including the stability of the protecting group to various reaction conditions and the orthogonality of its deprotection. The following table provides a high-level comparison of the three protecting group strategies detailed in this guide.

Protecting GroupProtection ConditionsDeprotection ConditionsStability ProfileKey Advantages
TBS Ether TBSCl, Imidazole, DMFTBAF, THF; or Acidic conditions (e.g., CSA in MeOH)Stable to basic conditions, some organometallics, and mild oxidizing/reducing agents. Labile to fluoride ions and strong acids.Readily installed and removed under mild conditions; tunable stability with different silyl ethers.
Benzyl Ether BnBr, K₂CO₃, Acetone or DMFHydrogenolysis (H₂, Pd/C); or Strong acids (e.g., HBr)Robustly stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.High stability, allowing for a broad scope of subsequent reactions.
MOM Ether MOMCl, DIPEA, DCMAcidic hydrolysis (e.g., HCl in MeOH)Stable in a pH range of approximately 4 to 12; inert to many nucleophiles, bases, and mild oxidizing/reducing agents.[1]Easily introduced; removable under acidic conditions that may be orthogonal to other protecting groups.

Strategy 1: The Silyl Ether Approach - tert-Butyldimethylsilyl (TBS) Protection

Silyl ethers are among the most widely utilized protecting groups for hydroxyl functionalities due to their ease of formation, general stability, and mild removal conditions.[2][3] The tert-butyldimethylsilyl (TBS) group offers a good balance of steric bulk and electronic properties, rendering the resulting silyl ether stable to a variety of non-acidic and non-fluoride containing reagents.

Mechanistic Rationale

The protection of the hydroxyl group of this compound with TBSCl proceeds via a nucleophilic attack of the hydroxyl oxygen on the silicon atom of TBSCl. An amine base, typically imidazole, acts as a catalyst by activating the silyl chloride and scavenging the HCl byproduct. The deprotection is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which exploits the high affinity of silicon for fluoride.[3]

Experimental Protocols

Protection of this compound with TBSCl:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M) under an inert atmosphere (N₂ or Ar), add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected compound.

Deprotection of the TBS Ether:

  • Dissolve the TBS-protected this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography to yield the deprotected this compound.

Workflow Diagram

TBS_Protection_Workflow Substrate 2-Bromo-3-methoxy pyridin-4-ol TBS_Protected TBS-Protected Pyridinol Substrate->TBS_Protected TBSCl, Imidazole DMF, RT Deprotected 2-Bromo-3-methoxy pyridin-4-ol TBS_Protected->Deprotected TBAF, THF RT

Caption: Workflow for TBS protection and deprotection.

Strategy 2: The Benzyl Ether Approach - Robust Protection for Multi-Step Synthesis

Benzyl (Bn) ethers are a classic and highly reliable choice for protecting hydroxyl groups, particularly in complex, multi-step syntheses where robust protection is paramount.[4][5] Benzyl ethers exhibit excellent stability towards a broad spectrum of reagents, including strong bases, mild acids, and various organometallic species.[4]

Mechanistic Rationale

The formation of the benzyl ether from this compound is typically achieved via a Williamson ether synthesis. The phenolic hydroxyl group is first deprotonated with a mild base, such as potassium carbonate, to form the corresponding pyridinolate anion. This anion then acts as a nucleophile, displacing the bromide from benzyl bromide in an Sₙ2 reaction to form the stable benzyl ether.[6] Deprotection is most commonly and cleanly achieved by catalytic hydrogenolysis, which cleaves the C-O bond, liberating the free hydroxyl group and generating toluene as a byproduct.[7]

Experimental Protocols

Protection of this compound with Benzyl Bromide:

  • To a suspension of this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 3.0 eq) in anhydrous acetone or DMF (approx. 0.5 M), add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (for acetone) or 60 °C (for DMF) and maintain for 6-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the benzylated pyridinol.

Deprotection of the Benzyl Ether:

  • Dissolve the benzyl-protected this compound (1.0 eq) in methanol or ethyl acetate (approx. 0.1 M).

  • Carefully add 10% Palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • Stir the suspension vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Workflow Diagram

Benzyl_Protection_Workflow Substrate 2-Bromo-3-methoxy pyridin-4-ol Bn_Protected Benzyl-Protected Pyridinol Substrate->Bn_Protected BnBr, K₂CO₃ Acetone, Reflux Deprotected 2-Bromo-3-methoxy pyridin-4-ol Bn_Protected->Deprotected H₂, 10% Pd/C MeOH, RT

Caption: Workflow for Benzyl protection and deprotection.

Strategy 3: The Acetal Approach - Methoxymethyl (MOM) Ether Protection

Methoxymethyl (MOM) ethers serve as excellent protecting groups for hydroxyls, offering stability under basic and neutral conditions while being readily cleavable under acidic conditions.[1][8] This orthogonality makes the MOM group particularly useful in synthetic sequences where acid-labile silyl ethers or hydrogenolytically cleaved benzyl ethers are not suitable.

Mechanistic Rationale

The MOM group is installed by reacting this compound with chloromethyl methyl ether (MOMCl). A hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to deprotonate the hydroxyl group and neutralize the HCl generated during the reaction.[8] The resulting pyridinolate attacks the electrophilic methylene of MOMCl to form the MOM ether. Deprotection is an acid-catalyzed hydrolysis of the acetal functionality, typically achieved with a mineral acid in an alcohol solvent.[1]

Safety Note: Chloromethyl methyl ether (MOMCl) is a known human carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.[8]

Experimental Protocols

Protection of this compound with MOMCl:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) under an inert atmosphere and cool the solution to 0 °C.

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise, followed by the slow, dropwise addition of chloromethyl methyl ether (MOMCl, 1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the MOM-protected compound.

Deprotection of the MOM Ether:

  • Dissolve the MOM-protected this compound (1.0 eq) in methanol (approx. 0.2 M).

  • Add a few drops of concentrated hydrochloric acid (HCl) or use a solution of HCl in methanol.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the deprotection is complete, neutralize the acid with a saturated aqueous solution of NaHCO₃.

  • Concentrate the mixture to remove the methanol and extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected pyridinol.

Workflow Diagram

MOM_Protection_Workflow Substrate 2-Bromo-3-methoxy pyridin-4-ol MOM_Protected MOM-Protected Pyridinol Substrate->MOM_Protected MOMCl, DIPEA DCM, 0 °C to RT Deprotected 2-Bromo-3-methoxy pyridin-4-ol MOM_Protected->Deprotected Conc. HCl, MeOH RT

Caption: Workflow for MOM protection and deprotection.

Conclusion

The judicious selection and application of a protecting group for the hydroxyl moiety of this compound is a critical step in harnessing its full synthetic potential. The TBS, Benzyl, and MOM ethers each offer a unique set of advantages in terms of stability and deprotection conditions, providing the synthetic chemist with a versatile toolkit. By understanding the principles outlined in this guide and adhering to the detailed protocols, researchers can confidently and efficiently incorporate this valuable building block into their synthetic endeavors, paving the way for the discovery of new and important molecules.

References

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • Dewick, P. M. (n.d.). Benzyl p-Toluenesulphonate as an O-Benzylating Agent for the Protection of Phenols. Retrieved from [Link]

  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798. Retrieved from [Link]

  • SynArchive. (n.d.). Protection of Phenol by Ether. Retrieved from [Link]

  • Organic Chemistry. (2022, January 19). MOM Protecting Group Addition | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chmielewski, M. K., & Grzybowski, P. (2017). 2-Pyridinyl Thermolabile Groups as General Protectants for Hydroxyl, Phosphate, and Carboxyl Functions. Current Protocols in Nucleic Acid Chemistry, 68, 2.20.1–2.20.25. Retrieved from [Link]

  • Peruncheralathan, S., & Ila, H. (2003). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 115(4), 379-382. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

Sources

Application Note: Optimized Sonogashira Coupling of 2-Bromo-3-methoxypyridin-4-ol for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the Sonogashira cross-coupling of 2-Bromo-3-methoxypyridin-4-ol. The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds, enabling the synthesis of complex alkynyl-substituted heterocycles that are pivotal scaffolds in medicinal chemistry.[1][2] This document addresses the specific challenges posed by this electron-rich, multi-functionalized pyridine substrate, offering expert insights into reaction mechanisms, parameter optimization, and step-by-step experimental procedures to ensure reproducible, high-yield outcomes.

Introduction and Scientific Context

The Sonogashira cross-coupling reaction, which forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[3][4] Its utility is particularly pronounced in drug discovery, where it facilitates the construction of complex molecular architectures under mild conditions.[3][5] The target substrate, this compound, incorporates several functionalities that require careful consideration:

  • Aryl Bromide: The reactive site for the coupling. Aryl bromides are generally less reactive than aryl iodides and may require elevated temperatures for efficient conversion.[3][6]

  • Electron-Rich Pyridine Ring: The methoxy and hydroxyl groups donate electron density to the ring, which can decrease the rate of the crucial oxidative addition step in the catalytic cycle.[7]

  • Acidic Pyridinol Proton: The hydroxyl group's acidic proton will be deprotonated by the base used in the reaction. This necessitates the use of a sufficient excess of base to also deprotonate the terminal alkyne.

  • Coordinating Groups: The pyridine nitrogen and hydroxyl oxygen can potentially coordinate to the palladium catalyst, influencing its reactivity.

Understanding these substrate-specific factors is critical for developing a robust and high-yielding coupling protocol.

The Sonogashira Catalytic Cycle: Mechanism and Rationale

The Sonogashira coupling proceeds via two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst.[8] A thorough understanding of this mechanism is essential for rational troubleshooting and optimization.

// Connections between cycles ArX [label="Ar-X (Substrate)\n(this compound)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ArX -> Pd_Complex; Cu_Acetylide -> Pd_Complex; Pd0 -> HX [label=" + HX", style=invis]; // for spacing } caption [label="Figure 1: The Sonogashira Catalytic Cycle.", shape=plaintext, fontsize=10];

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridinol substrate to form a Pd(II) complex. This is often the rate-limiting step.[6]

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex, displacing the halide.[6][8]

  • Reductive Elimination: The aryl and alkynyl groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.[6]

The Copper Cycle:

  • Copper Acetylide Formation: The base deprotonates the terminal alkyne. The resulting acetylide anion coordinates with the copper(I) salt (e.g., CuI) to form a copper acetylide intermediate. This species is crucial for the transmetalation step.[4][9]

Key Parameters and Reagent Selection

The success of the coupling is highly dependent on the careful selection of catalysts, base, and solvent.

ParameterRecommended Choice(s)Rationale & Expert Insights
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It is often more user-friendly and highly effective.[10] Pd(PPh₃)₄ is a Pd(0) catalyst that can directly enter the cycle but is more sensitive to air.[10] For electron-rich bromides, catalyst loading of 2-5 mol% is a good starting point.[11]
Copper(I) Co-catalyst Copper(I) Iodide (CuI)CuI is the most common and effective co-catalyst. It accelerates the reaction, allowing for milder conditions.[8] However, its presence can lead to alkyne homocoupling (Glaser coupling), so reactions must be performed under an inert atmosphere.[3][4]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA), or Diisopropylethylamine (DIPEA)Amine bases are crucial. They serve to neutralize the HBr byproduct and deprotonate the alkyne.[9] For the pyridinol substrate, at least 2.5-3.0 equivalents are necessary to account for both the alkyne and the acidic -OH proton. The amine can often serve as a co-solvent.
Ligand Triphenylphosphine (PPh₃)PPh₃ is typically supplied with the palladium catalyst. Additional ligand may be added to stabilize the Pd(0) species, especially at higher temperatures. Electron-rich and bulky phosphine ligands can sometimes improve rates for challenging substrates.[8]
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)THF is an excellent choice for its ability to dissolve organic reagents and for its relatively low boiling point, which simplifies product isolation. DMF can be used for less soluble substrates or when higher temperatures are required.[11] The reaction is often run in a mixture of the solvent and the amine base (e.g., THF/Et₃N 2:1).[12]
Atmosphere Nitrogen (N₂) or Argon (Ar)An inert atmosphere is critical to prevent oxidation of the Pd(0) catalyst and to suppress the oxygen-promoted homocoupling of the alkyne.[3][13]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic terminal alkyne (e.g., Phenylacetylene).

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents & Prepare Solvents glassware 2. Oven-Dry & Cool Glassware setup 3. Assemble Flask Under Inert Gas (N₂/Ar) glassware->setup addition 4. Add Reagents (Solid then Liquid) setup->addition heating 5. Heat to Reaction Temperature (e.g., 65°C) addition->heating monitor 6. Monitor by TLC/LC-MS Until Completion heating->monitor filter 7. Cool & Filter Through Celite® monitor->filter extract 8. Aqueous Workup & Extraction filter->extract purify 9. Purify by Column Chromatography extract->purify characterize 10. Characterize Product (NMR, HRMS) purify->characterize

Materials and Reagents
ReagentM.W.Amount (mmol)Mass/Volume
This compound204.021.0204 mg
Terminal Alkyne (e.g., Phenylacetylene)102.141.2123 mg (134 µL)
PdCl₂(PPh₃)₂701.900.03 (3 mol%)21 mg
Copper(I) Iodide (CuI)190.450.05 (5 mol%)9.5 mg
Triethylamine (Et₃N)101.193.0304 mg (418 µL)
Anhydrous THF--6 mL
Step-by-Step Procedure
  • Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (204 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes. This is a critical step.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (6 mL) and triethylamine (418 µL, 3.0 mmol) via syringe. Stir the resulting suspension for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne (e.g., Phenylacetylene, 134 µL, 1.2 mmol) dropwise via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 65 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues. Wash the pad with additional ethyl acetate (10 mL).

    • Combine the filtrates and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents.Ensure a truly inert atmosphere. Increase temperature to 80-100°C (may require switching to DMF). Use freshly opened/purified solvents and bases. Increase catalyst loading to 5 mol%.
Alkyne Homocoupling (Glaser Product) Presence of oxygen.Thoroughly degas all solvents and ensure a robust inert atmosphere throughout the reaction.
Dehalogenation of Starting Material Catalyst deactivation pathway; Presence of water.Use rigorously dried solvents and reagents. Consider adding a phosphine ligand (e.g., PPh₃, 5-10 mol%) to stabilize the catalyst.
Formation of Complex Mixture Reaction temperature too high; Side reactions.Lower the reaction temperature. Consider a copper-free Sonogashira protocol, which can sometimes provide cleaner reactions, albeit at a slower rate.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for synthesizing valuable alkynyl-substituted pyridinol derivatives. Success hinges on a clear understanding of the reaction mechanism and meticulous control over key parameters, particularly the maintenance of an inert atmosphere and the choice of base and catalyst. The protocol and insights provided herein offer a robust framework for researchers to confidently apply this powerful transformation in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

  • ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Available at: [Link]

  • ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Available at: [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available at: [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Available at: [Link]

  • ResearchGate. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a. Available at: [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Available at: [Link]

  • PubMed. (2011). Recent advances in Sonogashira reactions. Available at: [Link]

  • PMC - NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available at: [Link]

Sources

Application Notes & Protocols: 2-Bromo-3-methoxypyridin-4-ol as a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyridin-4-one Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in thousands of biologically active compounds and numerous FDA-approved drugs.[1][2][3] Its nitrogen atom enhances polarity and provides a key site for hydrogen bonding, improving solubility and bioavailability.[4][5] Within this class, the pyridin-4-one substructure is a "privileged scaffold," frequently identified in high-throughput screening campaigns for its ability to interact with a wide range of biological targets, most notably the ATP-binding site of protein kinases.

This guide focuses on a specifically functionalized derivative, 2-Bromo-3-methoxypyridin-4-ol , a scaffold poised for significant utility in drug discovery. The strategic arrangement of its substituents offers a powerful combination of features for library synthesis and lead optimization:

  • Pyridin-4-ol Core: Exists in tautomeric equilibrium with its pyridin-4-one form. The N-H donor and C=O acceptor of the pyridin-4-one are potent hydrogen bonding motifs that can mimic the hinge-binding interactions of adenine in ATP, making it an ideal starting point for kinase inhibitor design.

  • 2-Bromo Group: A highly versatile synthetic handle. The carbon-bromine bond is readily activated by transition metal catalysts, enabling a vast array of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). This allows for the systematic and efficient introduction of diverse chemical functionalities to explore the target's binding pocket.

  • 3-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring, influencing the reactivity of the adjacent bromine atom. Furthermore, it provides steric bulk that can direct the conformation of appended groups and can serve as a metabolically stable alternative to a hydroxyl group, preventing rapid glucuronidation or sulfation.

This document provides a comprehensive overview of the physicochemical properties, synthetic protocols, and strategic applications of this compound for researchers engaged in modern drug discovery.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of the scaffold is fundamental to its effective deployment in a research program.

PropertyValueSource
Molecular Formula C₆H₆BrNO₂[6]
Molecular Weight 203.02 g/mol [6]
Monoisotopic Mass 202.95819 Da[6]
Appearance Predicted to be a solid-
XlogP (Predicted) 1.2[6]
Hydrogen Bond Donors 1 (from -OH or N-H)[6]
Hydrogen Bond Acceptors 3 (from N, O=C, O-CH₃)[6]

Reactivity Insights:

The chemical behavior of this compound is dominated by the interplay of its functional groups. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, a property enhanced by the electron-withdrawing bromine atom.[7] The C2-Br bond is the primary site for derivatization via palladium-catalyzed cross-coupling, offering a reliable path to C-C and C-N bond formation.[8][9] The 3-methoxy group exerts a moderate electron-donating effect through resonance, which can subtly influence reaction rates and regioselectivity. The 4-hydroxyl group can participate in O-alkylation or O-acylation, though its primary value in drug design is often as a non-covalent binding element.

Synthetic and Derivatization Protocols

The following protocols provide robust, field-proven methodologies for the synthesis and functionalization of the core scaffold.

Protocol 1: Synthesis of the this compound Scaffold

While direct synthesis of this specific molecule is not widely reported, a logical and scientifically sound pathway can be constructed from common precursors, such as 3-hydroxypyridine. This multi-step protocol leverages established transformations in pyridine chemistry.

Step A: Bromination of 3-Hydroxypyridine Causality: This initial step installs the bromine atom at a position ortho to the hydroxyl group, a common and predictable regiochemical outcome.

  • Cool an aqueous solution of sodium hydroxide (40%) to between -10°C and 0°C in an ice-salt bath.[10]

  • Slowly add liquid bromine (1.0 eq) dropwise to the cold NaOH solution while maintaining the temperature.[10]

  • In a separate vessel, dissolve 3-hydroxypyridine (1.0 eq) in 40% aqueous NaOH.

  • Add the 3-hydroxypyridine solution dropwise to the bromine solution, ensuring the reaction temperature does not exceed 15°C.[10]

  • After the addition is complete, allow the mixture to stir at room temperature for 3 hours.

  • Carefully adjust the pH to 7 with a suitable acid (e.g., HCl).

  • The resulting precipitate, 2-bromo-3-hydroxypyridine, is collected by filtration and can be purified by recrystallization.

Step B: Methylation of 2-Bromo-3-hydroxypyridine Causality: This Williamson ether synthesis selectively methylates the hydroxyl group. Using a strong base like KOH in a polar aprotic solvent like DMSO ensures complete deprotonation of the pyridinol.

  • To a stirred mixture of 2-bromo-3-hydroxypyridine (1.0 eq) and pulverized potassium hydroxide (KOH, ~1.2 eq) in dimethyl sulfoxide (DMSO), establish an inert nitrogen atmosphere.[8][11]

  • Heat the mixture to 55-60°C.

  • Add a solution of methyl iodide (CH₃I, ~1.1 eq) in DMSO dropwise to the reaction vessel.[8][11]

  • Maintain the temperature at 55-60°C for 30 minutes after the addition is complete.[11]

  • Pour the reaction mixture into ice water to precipitate the product, 2-bromo-3-methoxypyridine.

  • The product can be extracted with an organic solvent like diethyl ether and purified via standard workup procedures.[11]

Step C: Conversion to this compound Causality: This step involves N-oxidation followed by a rearrangement, a classic strategy to introduce a hydroxyl group at the C4 position of a pyridine ring.

  • Dissolve the 2-bromo-3-methoxypyridine from Step B in a suitable solvent like dichloromethane or chloroform.

  • Add m-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete formation of the N-oxide.

  • Isolate the N-oxide intermediate via aqueous workup and extraction.

  • Treat the N-oxide with acetic anhydride or trifluoroacetic anhydride at an elevated temperature (e.g., >100°C). This induces a rearrangement to form the 4-acetoxy or 4-trifluoroacetoxy intermediate.

  • Hydrolyze the resulting ester intermediate under basic conditions (e.g., with aqueous NaOH or K₂CO₃ in methanol) to yield the final product, this compound.

  • Purify the final compound using column chromatography or recrystallization.

Protocol 2: Derivatization via Suzuki-Miyaura Coupling

Causality: This palladium-catalyzed reaction is one of the most powerful and reliable methods for forming C-C bonds, allowing for the introduction of aryl or heteroaryl moieties at the C2 position. The choice of a phosphine ligand is critical for catalytic efficiency.

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).[8]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). For challenging couplings, a more active catalyst system like Pd₂(dba)₃ with a ligand such as SPhos may be required.[8]

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O in a 4:1 ratio).[8]

  • Reaction: Seal the vessel and heat the mixture to 80-110°C with vigorous stirring for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Derivatization via Buchwald-Hartwig Amination

Causality: This reaction enables the formation of C-N bonds, crucial for installing amine-containing linkers or pharmacophores. The reaction requires a specific palladium catalyst/ligand system and a strong, non-nucleophilic base.

  • Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), a strong base (e.g., sodium tert-butoxide, 1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), and a bulky phosphine ligand (e.g., BINAP or Xantphos, 4-8 mol%) to a dry reaction vessel.[9]

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane via syringe.

  • Reaction: Seal the vessel and heat to 80-110°C for 8-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Purification: Purify the crude product using flash column chromatography.

Application in Target-Oriented Drug Discovery

The true power of the this compound scaffold lies in its application to specific target classes, most notably protein kinases.

Kinase Inhibition: A Privileged Scaffold for Hinge Binding

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[12] Many kinase inhibitors function by competing with ATP for binding in the enzyme's active site. A key interaction is the formation of hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase. The pyridin-4-one tautomer of the scaffold is an excellent "hinge-binder" because its amide-like structure provides both a hydrogen bond donor (N-H) and acceptor (C=O), perfectly mimicking the interactions of the adenine base of ATP.

G cluster_0 Kinase Hinge Region cluster_1 2-Substituted-3-methoxy-pyridin-4-one cluster_2 Binding Pocket hinge_acceptor Backbone C=O scaffold O N-H OCH3 R-Group hinge_acceptor:e->scaffold:w H-Bond hinge_donor Backbone N-H hinge_donor:e->scaffold:w H-Bond pocket Hydrophobic Pocket scaffold:e->pocket:w Explores Specificity

Caption: Kinase hinge-binding mode of the pyridin-4-one scaffold.

By using the Suzuki and Buchwald-Hartwig protocols to install a diverse set of "R-Groups" at the C2 position, medicinal chemists can systematically probe the adjoining hydrophobic pocket to achieve potency and selectivity for a specific kinase target.

Exemplary Drug Discovery Workflow

The following workflow illustrates how the this compound scaffold can serve as the foundation for a hit-to-lead campaign.

G A Scaffold Synthesis (Protocol 1) B Parallel Derivatization (Protocols 2 & 3) A->B Core Scaffold C Focused Compound Library (10-100 Compounds) B->C Diverse R-Groups D Primary Screen (e.g., Kinase Panel IC50) C->D Assay Plates E Hit Identification (Potency & Selectivity Criteria) D->E Raw Data F Structure-Activity Relationship (SAR) Analysis E->F Validated Hits F->B Iterate Design G Lead Optimization (ADME/Tox Profiling) F->G SAR Insights H Preclinical Candidate G->H Optimized Lead

Caption: A typical drug discovery workflow using the scaffold.

Representative Data for a Hypothetical Kinase Inhibitor Library

To illustrate the scaffold's utility, the table below presents hypothetical data for a small library of compounds targeting Polo-like Kinase 4 (PLK4), a target in oncology.[13] The derivatives are generated by Suzuki coupling at the C2 position.

Compound IDR-Group (at C2)PLK4 IC₅₀ (nM)
Scaffold -Br>10,000
LIB-001 Phenyl850
LIB-002 4-Fluorophenyl425
LIB-003 3-Aminophenyl150
LIB-004 1-Methyl-1H-pyrazol-4-yl35
LIB-005 Thiazol-2-yl95

This data is for illustrative purposes only. It demonstrates how systematic modification of the R-group, guided by the protocols in this document, can rapidly generate potent compounds and establish a clear structure-activity relationship (SAR).

Safety and Handling

As a laboratory chemical, this compound and its precursors must be handled with appropriate care. Based on safety data for structurally related compounds, the following precautions are advised:

  • General Handling: Avoid contact with skin, eyes, and clothing.[14][15] Do not breathe dust or vapors.[14][15] Use only in a well-ventilated area, preferably a chemical fume hood.[14][16] Wash hands thoroughly after handling.[14][15]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[14][15]

  • Fire Safety: The material may be combustible. Keep away from heat, sparks, and open flames.[15][17] Use extinguishing media appropriate for the surrounding environment.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][16]

References

  • PrepChem. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from PrepChem.com. [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from IntechOpen. [Link]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 3-BROMO-4-METHYLPYRIDINE. Retrieved from Thermo Fisher Scientific. [Link]

  • Wiley-VCH. (n.d.). 2-Bromo-3-methoxypyridine. Retrieved from SpectraBase. [Link]

  • PubChemLite. (n.d.). This compound (C6H6BrNO2). Retrieved from PubChemLite. [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-3-fluoro-4-methoxypyridine. PubChem. [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. [Link]

  • Verma, R., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega. [Link]

  • National Center for Biotechnology Information. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PubMed Central. [Link]

  • National Institutes of Health. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from National Center for Biotechnology Information. [Link]

  • MDPI. (2018). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from MDPI. [Link]

  • National Institutes of Health. (2019). Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. Retrieved from National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

Sources

Application Notes and Protocols for the Heck Reaction of 2-Bromo-3-methoxypyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing the Mizoroki-Heck reaction using 2-bromo-3-methoxypyridin-4-ol as a substrate. As a polysubstituted pyridine, this starting material presents unique challenges and opportunities in cross-coupling chemistry. These notes offer a detailed, field-proven protocol, an in-depth discussion of the underlying mechanistic considerations, and a troubleshooting guide to enable researchers to successfully synthesize vinyl-substituted 3-methoxypyridin-4-ol derivatives. These products are of significant interest in medicinal chemistry and materials science due to the prevalence of the substituted pyridine motif in a wide range of biologically active compounds.

Introduction: The Strategic Importance of the Heck Reaction on Substituted Pyridinols

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] This powerful transformation has found widespread application in the synthesis of complex molecules, including pharmaceuticals and functional materials.[3] The subject of this guide, this compound, is a highly functionalized building block. The introduction of a vinyl group via the Heck reaction opens a gateway to a diverse array of further chemical modifications, making it a valuable tool for scaffold elaboration in drug discovery programs.

However, the electronic and structural features of this compound necessitate a carefully considered approach. The presence of a pyridine nitrogen, a hydroxyl group, and a methoxy group introduces several factors that can influence the catalytic cycle of the Heck reaction. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or "poisoning".[4][5] The acidic proton of the hydroxyl group can react with the base required for the reaction, and the hydroxyl group itself may coordinate with the palladium center. The electron-donating nature of the methoxy and hydroxyl groups can also affect the reactivity of the C-Br bond towards oxidative addition.

This guide provides a robust starting protocol and the scientific rationale to navigate these challenges, empowering researchers to confidently employ this compound in their synthetic endeavors.

Reaction Mechanism and Key Parameters

The catalytic cycle of the Heck reaction is generally understood to proceed through a series of well-defined steps. A thorough understanding of this mechanism is crucial for rational protocol design and troubleshooting.

The Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[1][2][6] This is followed by coordination of the alkene to the resulting Pd(II) complex and subsequent migratory insertion of the alkene into the palladium-carbon bond. A β-hydride elimination then occurs to yield the vinylated product and a palladium-hydride species. Finally, reductive elimination, facilitated by a base, regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][6]

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition Alkene_Complex Ar-Pd(II)-X(L)(alkene) ArPdX->Alkene_Complex Alkene Alkene_Coord Alkene Coordination Alkyl_Pd R-CH₂-CH(Ar)-Pd(II)-X(L) Alkene_Complex->Alkyl_Pd Mig_Ins Migratory Insertion HPdX H-Pd(II)-X(L)₂ Alkyl_Pd->HPdX Alkyl_Pd->HPdX Product Beta_Elim β-Hydride Elimination HPdX->Pd0 Base Product Vinylated Pyridinol Red_Elim Reductive Elimination ArX 2-Bromo-3-methoxy -pyridin-4-ol Alkene Alkene Partner Base Base (e.g., Et₃N, K₂CO₃) caption Figure 1: Generalized Catalytic Cycle of the Heck Reaction. Heck_Workflow start Start reagents 1. Charge Reaction Vessel - this compound - Pd(OAc)₂ - P(o-tol)₃ start->reagents inert 2. Establish Inert Atmosphere - Evacuate and backfill with N₂ or Ar (3x) reagents->inert add_reagents 3. Add Liquid Reagents - Anhydrous DMF - n-Butyl acrylate - Et₃N inert->add_reagents heat 4. Heat Reaction - Heat to 100 °C with stirring add_reagents->heat monitor 5. Monitor Progress - TLC or LC-MS heat->monitor workup 6. Aqueous Work-up - Cool to RT - Dilute with water - Extract with EtOAc monitor->workup Reaction Complete purify 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography workup->purify end End (Characterize Product) purify->end

Caption: Figure 2: Experimental Workflow for the Heck Reaction.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.

  • Reagent Addition: Through the septum, add anhydrous N,N-dimethylformamide (DMF, 5 mL), n-butyl acrylate (1.5 mmol, 1.5 equiv), and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Troubleshooting and Field-Proven Insights

Observation Potential Cause Recommended Solution
No or low conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use a freshly opened bottle of palladium catalyst or a glovebox for setup.
Catalyst poisoningThe pyridine nitrogen may be inhibiting the catalyst. [4][5]Increase the ligand-to-palladium ratio (e.g., L:Pd of 4:1 or higher). Consider using a more sterically hindered ligand like tri(tert-butyl)phosphine.
Insufficiently active halideThe C-Br bond may not be reactive enough under the initial conditions. Try increasing the temperature to 120-130 °C. If the reaction still fails, consider converting the bromide to the more reactive iodide.
Formation of palladium black Catalyst decompositionThis indicates the agglomeration of Pd(0) particles. [5]This can be caused by high temperatures or the presence of oxygen. Ensure a rigorously inert atmosphere and consider lowering the reaction temperature. The use of a stabilizing ligand is critical.
Side product formation Homocoupling of the alkeneThis can occur at higher temperatures. Try lowering the reaction temperature.
Dehalogenation of the starting materialThis can be promoted by certain bases and high temperatures. Consider using a weaker base like K₂CO₃ or NaOAc.
Poor regioselectivity Steric and electronic factorsFor some alkenes, a mixture of α- and β-addition products may be formed. The choice of ligand can influence regioselectivity. [2]Consider screening different phosphine ligands.

Safety and Handling

  • This compound and its derivatives: Handle with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. [7][8][9]* Palladium catalysts: Palladium compounds are toxic and should be handled with caution. Avoid generating dust.

  • Phosphine ligands: Many phosphine ligands are air-sensitive and have a strong, unpleasant odor. Handle them in a fume hood or glovebox.

  • Solvents and Reagents: DMF is a reproductive toxin. Triethylamine is corrosive and flammable. Handle all chemicals in accordance with their Safety Data Sheets (SDS). [10]

Conclusion

The Heck reaction of this compound provides a valuable synthetic route to novel vinyl-substituted pyridinol derivatives. While the inherent properties of the substrate require careful consideration of the reaction conditions, the protocol and insights provided in this guide offer a solid foundation for success. By understanding the mechanistic nuances and potential pitfalls, researchers can effectively utilize this powerful cross-coupling reaction to advance their research in drug discovery and materials science.

References

  • Heck, R. F. The Heck Reaction. Wikipedia, Wikimedia Foundation, Last modified [Date of last modification from source]. [Link]

  • Heck Reaction. Chemistry LibreTexts, Last updated June 30, 2023. [Link]

  • 2-Bromo-3-fluoro-4-methoxypyridine. PubChem, National Center for Biotechnology Information. [Link]

  • Coordination effect enabled palladium-catalyzed regioselective O-alkylation of 2-pyridones. Chemical Communications, Royal Society of Chemistry, 2017. [Link]

  • Double Heck Cross-Coupling Reactions of Dibrominated Pyridines. Request PDF, ResearchGate, August 6, 2025. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing, July 25, 2023. [Link]

  • Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed, National Center for Biotechnology Information, September 19, 2022. [Link]

  • Ligand and base-free Heck reaction with heteroaryl halides. Request PDF, ResearchGate, August 6, 2025. [Link]

  • Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry, American Chemical Society, January 16, 2026. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, American Chemical Society, August 19, 2022. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, Royal Society of Chemistry, January 9, 2023. [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010. [Link]

  • Heck reaction. YouTube, October 25, 2015. [Link]

  • Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. PMC, National Center for Biotechnology Information. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health. [Link]

  • Heck-like Reactions Involving Heteroatomic Electrophiles. PMC, National Center for Biotechnology Information, September 15, 2018. [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog, January 7, 2026. [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv, [Date of publication]. [Link]

  • Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society, 2008. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube, March 20, 2021. [Link]

  • Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. [Link]

  • Heck coupling reaction by pyridine-coordinated tridentate complex... ResearchGate. [Link]

  • 3-Bromo-4-methoxypyridine. PubChem, National Center for Biotechnology Information. [Link]

Sources

Application Note: Strategic Derivatization of the 4-Hydroxyl Group of 2-Bromo-3-methoxypyridin-4-ol for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-bromo-3-methoxypyridin-4-ol scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The strategic modification of its 4-hydroxyl group is a critical step in modulating physicochemical properties, biological activity, and pharmacokinetic profiles. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the primary methods for derivatizing this key functional group. We present detailed, field-proven protocols for O-alkylation via the Williamson ether synthesis, O-acylation for ester formation, and functional group introduction using the Mitsunobu reaction. Each protocol is accompanied by mechanistic insights, expert commentary on experimental choices, and robust methodologies to ensure reproducibility and success.

Introduction: The Strategic Importance of the this compound Scaffold

The pyridine ring is a ubiquitous feature in a vast number of FDA-approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its favorable electronic properties make it an ideal core for interacting with biological targets. The specific substitution pattern of this compound offers three distinct points for chemical modification:

  • 2-Bromo Position: A handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups.[1]

  • 3-Methoxy Group: Influences the electronic nature of the ring and can play a role in metabolic stability and binding interactions.

  • 4-Hydroxyl Group: The primary focus of this guide, this group can exist in tautomeric equilibrium with its pyridone form.[2] It serves as a crucial point for derivatization to tune solubility, lipophilicity, and to introduce moieties that can form key interactions with target proteins or act as prodrugs.

This guide provides the essential theoretical background and practical, step-by-step protocols for the successful derivatization of the 4-hydroxyl group, empowering chemists to generate diverse compound libraries for screening and lead optimization.

Physicochemical Properties of Starting Material
PropertyValue
Compound Name This compound
Alternate Name 2-bromo-3-methoxy-1H-pyridin-4-one
Molecular Formula C₆H₆BrNO₂
Molecular Weight 204.02 g/mol
CAS Number 1346599-92-3
Appearance Off-white to pale solid
pKa (predicted) ~7.5 - 8.5 (for the hydroxyl group)

Core Derivatization Strategy I: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic, robust, and widely used method for forming ethers.[3] The reaction proceeds via an SN2 mechanism, where an alkoxide, generated by deprotonating the 4-hydroxyl group, acts as a nucleophile to displace a halide or other suitable leaving group from an alkyl electrophile.[4][5]

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base is required to fully deprotonate the hydroxypyridine without competing in the substitution reaction. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the alkoxide and hydrogen gas, driving the reaction forward.[6] Alternatively, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly with more reactive alkylating agents, in polar aprotic solvents.[6]

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are ideal.[6] They effectively solvate the cation of the alkoxide salt, leaving the oxygen anion highly nucleophilic and ready to react.

  • Alkylating Agent: Primary alkyl halides (I > Br > Cl) or sulfonates (e.g., tosylates, mesylates) are the best electrophiles for this reaction, as they are most susceptible to SN2 attack.[5] Secondary halides may also be used, but risk competing elimination (E2) reactions, while tertiary halides will almost exclusively yield the alkene elimination product.[5]

Caption: General workflow for Williamson Ether Synthesis.

Protocol 2.1: General Procedure for O-Alkylation

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a thicker suspension.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (40-60 °C) may be required for less reactive halides.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-alkoxy product.

Core Derivatization Strategy II: O-Acylation for Ester Synthesis

O-acylation is a straightforward method to convert the 4-hydroxyl group into an ester. Esters are valuable derivatives in drug discovery as they can improve permeability, act as prodrugs that are cleaved by esterases in vivo, or serve as handles for further functionalization. The reaction typically involves an acylating agent like an acyl chloride or anhydride in the presence of a non-nucleophilic base.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. The choice depends on the desired acyl group and its commercial availability.

  • Base: A tertiary amine base such as triethylamine (TEA) or pyridine is commonly used to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst. For more sensitive substrates, a hindered base like 2,6-lutidine may be used.

Caption: General scheme for O-acylation of the 4-hydroxyl group.

Protocol 3.1: General Procedure for O-Acylation

Materials:

  • This compound (1.0 equiv)

  • Acyl chloride or anhydride (1.2 equiv)

  • Pyridine or Triethylamine (2.0-3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or THF

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add pyridine or triethylamine to the solution.

  • Acylation: Cool the mixture to 0 °C. Add the acyl chloride or anhydride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-4 hours).

  • Workup: Dilute the reaction mixture with DCM.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2x) to remove the base, water (1x), saturated NaHCO₃ (2x) to remove any unreacted acylating agent and acidic byproducts, and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate) to obtain the desired ester.

Core Derivatization Strategy III: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide array of functional groups with high stereospecificity (though stereochemistry is not a factor at this particular position).[7][8] It allows for the formation of C-O, C-N, and C-S bonds under very mild, neutral conditions.[9][10] The reaction involves the activation of the hydroxyl group by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7]

Causality Behind Experimental Choices:

  • Reagents: The classic combination of PPh₃ and DEAD/DIAD is highly effective. The choice between DEAD and DIAD is often one of convenience or to slightly alter reactivity.

  • Nucleophile: A key requirement for the Mitsunobu reaction is that the incoming nucleophile must be acidic, typically with a pKa < 13, to protonate the betaine intermediate formed from the phosphine and azodicarboxylate.[9] This makes it ideal for introducing carboxylic acids (forming esters), phenols (forming aryl ethers), or imides.

  • Workup Challenges: A significant drawback is the formation of triphenylphosphine oxide (TPPO) and the hydrazine dicarboxylate byproduct, which can be challenging to remove via chromatography. Modern variations have developed polymer-bound reagents or alternative phosphines to simplify purification.[7][9]

Caption: Simplified mechanism of the Mitsunobu Reaction.

Protocol 4.1: General Procedure for Mitsunobu Esterification

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.2 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound, the carboxylic acid, and triphenylphosphine in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the DIAD or DEAD dropwise to the stirred solution. An exothermic reaction and color change (typically to a yellow or orange) is often observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the THF under reduced pressure.

  • Purification: The purification of Mitsunobu reactions can be challenging.

    • Direct Chromatography: Attempt direct purification of the crude residue by flash column chromatography. TPPO can sometimes co-elute with the product.

    • Precipitation Method: An alternative is to dissolve the crude residue in a small amount of DCM or EtOAc and add a large volume of hexanes or diethyl ether to precipitate out the TPPO and hydrazine byproduct. Filter the solids and concentrate the filtrate, which can then be further purified by chromatography.

Summary and Comparison of Methods

MethodKey ReagentsAdvantagesDisadvantagesBest For
Williamson Ether Synthesis Strong Base (NaH), Alkyl HalideRobust, high-yielding for simple ethers, uses common reagents.Requires strong base, not suitable for tertiary halides (elimination), sensitive to moisture.O-alkylation with primary and secondary alkyl groups.
O-Acylation Acyl Chloride/Anhydride, Amine BaseFast, high-yielding, simple procedure and workup.Limited to ester formation, acylating agents can be moisture-sensitive.Rapid synthesis of esters for prodrug strategies or property modulation.
Mitsunobu Reaction PPh₃, DEAD/DIAD, Acidic NucleophileVery mild, neutral conditions, broad scope of nucleophiles (C-O, C-N, C-S bonds).Difficult purification (byproducts), requires acidic nucleophile (pKa < 13), reagents are costly.Introducing diverse functionality when other methods fail; coupling with sensitive or valuable nucleophiles.

Conclusion

The derivatization of the 4-hydroxyl group of this compound is a cornerstone of synthetic strategies aimed at developing novel pharmaceuticals. The Williamson ether synthesis, O-acylation, and Mitsunobu reaction represent three powerful and complementary approaches to achieve this transformation. The choice of method depends on the desired final product, the scale of the reaction, and the available reagents. By understanding the mechanistic underpinnings and practical considerations outlined in this guide, researchers can confidently and efficiently generate diverse libraries of compounds, accelerating the journey from hit identification to clinical candidate.

References

  • Wikipedia (N.D.). Mitsunobu reaction. Available at: [Link]

  • Chemistry Steps (N.D.). The Williamson Ether Synthesis. Available at: [Link]

  • Organic-Chemistry.org (2019). Mitsunobu Reaction. Available at: [Link]

  • Eidhamshaus, C., Kumar, R., Bera, M. K., & Reissig, H.-U. (2012). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. ResearchGate. Available at: [Link]

  • J&K Scientific LLC (2025). Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia (N.D.). Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Swamy, K. C. K., & Kumar, N. N. B. (2014). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Available at: [Link]

  • Organic Chemistry Portal (N.D.). Mitsunobu Reaction. Available at: [Link]

  • MDPI (N.D.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 29(1), 1-20. Available at: [Link]

  • PrepChem.com (N.D.). Synthesis of 2-bromo-3-methoxypyridine. Available at: [Link]

Sources

Troubleshooting & Optimization

Introduction: The Challenge of Synthesizing 2-Bromo-3-methoxypyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Synthesis of 2-Bromo-3-methoxypyridin-4-ol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this critical building block. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance your synthetic success.

This compound is a highly functionalized heterocyclic intermediate valuable in the synthesis of complex pharmaceutical agents. Its structure, featuring a pyridinol core, a methoxy group, and a reactive bromine atom, presents a unique set of synthetic challenges. Low yields are often traced back to competing side reactions, the compound's inherent chemical properties, and difficulties in purification. A primary complicating factor is the tautomeric equilibrium between the pyridin-4-ol (enol) form and its more stable keto counterpart, 2-Bromo-3-methoxy-1H-pyridin-4-one.[1] This equilibrium can affect reactivity and lead to analytical and purification complexities.[1] This guide provides the expert insights and detailed methodologies necessary to navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my overall yield for the synthesis of this compound consistently low?

Low yields are typically not due to a single issue but a combination of factors. The most common culprits include:

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base selection can lead to the formation of side products or incomplete reactions.

  • Tautomerism: The pyridin-4-ol/pyridin-4-one tautomerism complicates the reaction profile and purification, as the two forms may have different reactivities and chromatographic behaviors.[1]

  • Side Reactions: Over-bromination, N-oxide formation, or even de-methylation can significantly reduce the yield of the desired product.

  • Purification Losses: The high polarity of the product and the presence of tautomers can make separation from byproducts and starting materials challenging, leading to significant material loss during column chromatography or recrystallization.

Q2: How does the tautomeric equilibrium of the pyridin-4-ol ring affect the synthesis?

The equilibrium between the pyridin-4-ol and the more stable pyridin-4(1H)-one keto form is a critical consideration.[1]

  • Reactivity: The nucleophilicity of the ring and the oxygen/nitrogen atoms differs between tautomers. For instance, O-methylation and N-methylation can become competing pathways.

  • Analysis: In analytical techniques like NMR and HPLC, the presence of both tautomers can cause peak broadening or the appearance of multiple, sometimes inseparable, peaks, making reaction monitoring and characterization difficult.[1]

  • Purification: The different polarities and interaction profiles of the tautomers can lead to streaking or poor separation on silica gel columns.

Diagram: Tautomeric Equilibrium

Caption: Tautomeric equilibrium of the target molecule.

Q3: Is it better to perform bromination on 3-methoxypyridin-4-ol, or should I start with 3-hydroxypyridin-4-ol, brominate it, and then methylate?

Both synthetic routes have merit, and the optimal choice depends on the availability of starting materials and the specific challenges encountered in your lab. A comparative analysis is presented below:

FeatureRoute A: Bromination of 3-methoxypyridin-4-olRoute B: Methylation of 2-Bromo-3-hydroxypyridin-4-ol
Pros Fewer steps if the starting material is available. Avoids handling potentially unstable brominated hydroxyl compounds.Starting materials may be more accessible. Allows for late-stage functionalization.
Cons The methoxy group can be sensitive to harsh bromination conditions, risking ether cleavage.[2] The pyridine ring is activated, increasing the risk of over-bromination.The hydroxyl group complicates bromination and may require protection. O- vs. N-methylation can be a competing pathway.
Key Challenge Achieving mono-bromination selectively at the C2 position.Ensuring selective and complete O-methylation without side reactions.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: My bromination of 3-methoxypyridin-4-ol yields a complex mixture with multiple spots on TLC.

  • Possible Cause (A): Over-bromination. The methoxy and hydroxyl groups are both activating, making the pyridine ring susceptible to di- or tri-bromination, especially with powerful brominating agents like elemental bromine (Br₂).

  • Solution (A): Use a Milder Brominating Agent. Switch from Br₂ to N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of bromine, which favors mono-bromination. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to further enhance selectivity.

  • Possible Cause (B): Ether Cleavage. If your bromination conditions are acidic (e.g., using HBr), you may be cleaving the methyl ether, leading to a mixture of brominated methoxy- and hydroxy-pyridines.[2]

  • Solution (B): Buffer the Reaction. Conduct the bromination in a non-acidic solvent system. Using a solvent like DMF or acetonitrile with NBS is often effective. Avoid strong Lewis or Brønsted acids.

  • Possible Cause (C): N-Oxide Formation. Pyridine nitrogens can be oxidized. If any oxidizing agents are present as impurities, or if conditions are harsh, formation of the corresponding N-oxide is possible.

  • Solution (C): Ensure Inert Atmosphere. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric oxidation. Use freshly distilled solvents and high-purity reagents.

Diagram: Troubleshooting Low Yields

Troubleshooting Start Low Yield Observed Reaction Problem in Reaction Step? Start->Reaction Workup Problem in Work-up? Reaction->Workup No ComplexTLC Complex TLC Mixture Reaction->ComplexTLC Yes Incomplete Incomplete Conversion Reaction->Incomplete Yes Purification Problem in Purification? Workup->Purification No Emulsion Emulsion during Extraction Workup->Emulsion Yes PoorSep Poor Chromatographic Separation Purification->PoorSep Yes Sol_Bromination - Use milder brominating agent (NBS) - Control temperature - Use inert atmosphere ComplexTLC->Sol_Bromination Sol_Methylation - Ensure anhydrous conditions - Use stronger, non-nucleophilic base (NaH) - Optimize solvent (e.g., DMF, DMSO) Incomplete->Sol_Methylation Sol_Workup - Add brine to break emulsion - Filter through Celite Emulsion->Sol_Workup Sol_Purification - Use deactivated silica - Add modifier to eluent (e.g., 1% TEA) - Attempt recrystallization PoorSep->Sol_Purification

Caption: A workflow for troubleshooting low yields.

Problem 2: The methylation of 2-Bromo-3-hydroxypyridin-4-ol is incomplete or does not proceed.

  • Possible Cause (A): Insufficiently Strong Base. The hydroxyl group of a pyridinol is phenolic and requires a sufficiently strong base for complete deprotonation. Common bases like potassium carbonate (K₂CO₃) may not be strong enough, leading to an unfavorable equilibrium.

  • Solution (A): Use a Stronger Base. Employ a stronger base such as sodium hydride (NaH) or potassium hydroxide (KOH) in an appropriate solvent.[3][4] NaH in an anhydrous polar aprotic solvent like DMF or DMSO is highly effective for deprotonating hydroxyl groups prior to methylation.

  • Possible Cause (B): Presence of Water. Protic impurities like water will quench strong bases (especially NaH) and can hydrolyze the methylating agent.

  • Solution (B): Ensure Anhydrous Conditions. Use flame-dried glassware, anhydrous solvents, and run the reaction under a nitrogen or argon atmosphere. Ensure the starting material is thoroughly dried.

  • Possible Cause (C): Poor Solvent Choice. The choice of solvent is critical for solubility and reaction rate.

  • Solution (C): Optimize the Solvent. Polar aprotic solvents like DMSO or DMF are generally excellent choices for methylation reactions as they dissolve the reactants and the intermediate salt well.[3][5]

Problem 3: I am struggling to purify the final product using column chromatography.

  • Possible Cause: Tautomerism and Polarity. As discussed, the tautomeric equilibrium can cause severe peak tailing or splitting on silica gel.[1] The high polarity of the pyridinol moiety also leads to strong interactions with the silica stationary phase.

  • Solution: Modify Purification Technique.

    • Recrystallization: This is often the best method for purifying polar, crystalline compounds and avoids the issue of tautomerism on a column. Screen various solvent systems (e.g., Ethyl Acetate/Hexanes, Methanol/Water).

    • Modified Chromatography: If chromatography is necessary, add a modifier to the eluent to suppress ionization and minimize tautomer effects. Adding ~1% triethylamine (TEA) can help with basic compounds, while ~1% acetic acid can help with acidic ones. Alternatively, use a less acidic stationary phase like deactivated (neutral) silica or alumina.

Optimized Experimental Protocol: Synthesis via Methylation

This protocol details the methylation of 2-bromo-3-hydroxypyridine, a common precursor route. This method is adapted from established procedures for similar molecules.[3][4][6]

Step 1: Methylation of 2-Bromo-3-pyridinol

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add pulverized potassium hydroxide (KOH, 1.1 eq) and anhydrous dimethyl sulfoxide (DMSO).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes.

  • Addition of Starting Material: Add 2-bromo-3-pyridinol (1.0 eq) to the stirred mixture.

  • Heating: Gently heat the mixture to 55-60 °C. The mixture should become a homogenous solution.

  • Addition of Methylating Agent: Prepare a solution of methyl iodide (CH₃I, 1.05 eq) in a small amount of anhydrous DMSO. Add this solution dropwise to the reaction flask over 20-30 minutes, ensuring the internal temperature does not exceed 65 °C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 55-60 °C for 30-60 minutes.[4][6] Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice water. A precipitate should form.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Alternatively, if an aqueous extraction is preferred, extract the quenched mixture with diethyl ether or ethyl acetate. Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification.[3]

References

  • A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals. Benchchem,

  • Synthesis of 2-bromo-3-methoxypyridine. PrepChem.com,

  • 2-Bromo-4-methoxypyridine synthesis. ChemicalBook,

  • Technical Support Center: Stability of Pyridin-4-ol and its Derivatives in Solution. Benchchem,

  • Optimization of the reaction conditions for the synthesis of 2 and 3. ResearchGate,

  • Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development. Benchchem,

  • 2-BROMO-3-HYDROXYPYRIDINE-N-OXIDE synthesis. ChemicalBook,

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. University of Regensburg,

  • CN103483247B - Preparation method of 2-bromo-3-methoxypyridine. Google Patents,

  • 3-Bromo-2-hydroxypyridine synthesis. ChemicalBook,

  • Synthesis and physicochemical assessment of novel 2-substituted 3-hydroxypyridin-4-ones, novel iron chelators. PubMed,

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega,

  • EP2585436B1 - Process for preparing 4-hydroxypyridines. Google Patents,

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI,

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Semantic Scholar,

  • Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload. PMC - NIH,

  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Atlantis Press,

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI,

  • Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate,

  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal,

Sources

Technical Support Center: Bromination of 3-Methoxypyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the bromination of 3-methoxypyridin-4-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers and drug development professionals during the electrophilic bromination of this highly activated pyridine derivative. Our goal is to equip you with the expertise to anticipate and resolve common side reactions, ensuring the regioselective synthesis of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the bromination of 3-methoxypyridin-4-ol?

The principal challenge arises from the high electron density of the pyridine ring. The presence of two strong electron-donating groups—a hydroxyl group at the 4-position and a methoxy group at the 3-position—powerfully activates the ring towards electrophilic aromatic substitution. This high reactivity can easily lead to a lack of selectivity, resulting in over-bromination (di- or tri-brominated products) and reactions at multiple positions, complicating purification and reducing the yield of the desired mono-brominated product.

Q2: Which position on the ring is most susceptible to bromination and why?

The hydroxyl group at C4 is a more potent activating group than the methoxy group at C3. In electrophilic aromatic substitution, such groups direct incoming electrophiles to the ortho and para positions.

  • Positions ortho to the -OH group: C3 and C5.

  • Position para to the -OH group: This is occupied by the pyridine nitrogen.

  • Positions ortho to the -OCH₃ group: C2 and C4.

  • Position para to the -OCH₃ group: C6.

Considering the combined directing effects, the C5 position is strongly activated (ortho to -OH) and the C2 position is also activated (ortho to -OCH₃). However, the C5 position is generally the most nucleophilic due to the powerful ortho-directing effect of the hydroxyl group, making 5-bromo-3-methoxypyridin-4-ol the expected major product under controlled conditions.

Q3: Why is N-Bromosuccinimide (NBS) generally recommended over elemental bromine (Br₂)?

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to elemental bromine (Br₂).[1][2][3] Using Br₂ can lead to a rapid, exothermic reaction that is difficult to control, often resulting in significant over-bromination.[4] NBS provides a low, steady concentration of electrophilic bromine, which allows for greater control over the reaction, favoring mono-substitution and improving regioselectivity.[1][5] This is a classic example of applying the principle of using the least reactive effective reagent to enhance selectivity.[4]

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental issues in a problem-solution format.

Problem 1: My reaction is producing a significant amount of di-brominated product.

Causality: The formation of di-bromo species (e.g., 2,5-dibromo-3-methoxypyridin-4-ol) is the most common side reaction. It occurs when the mono-brominated product, which is still an activated ring, reacts with the excess brominating agent. This is particularly prevalent under harsh conditions.

Troubleshooting Steps:

  • Control Stoichiometry: Ensure you are using no more than 1.0 to 1.05 equivalents of the brominating agent (e.g., NBS). Using a molar ratio where the pyridine derivative is in slight excess can help consume the brominating agent before the second substitution occurs.[6]

  • Lower the Reaction Temperature: Perform the reaction at a reduced temperature (e.g., starting at 0°C or even -10°C) and allow it to warm slowly to room temperature. Lower temperatures decrease the reaction rate, providing a wider window to quench the reaction after mono-bromination is complete.

  • Slow Reagent Addition: Add the brominating agent (either as a solid in portions or as a solution dropwise) to the solution of 3-methoxypyridin-4-ol over an extended period. This maintains a low concentration of the electrophile, suppressing the second bromination.

  • Choice of Solvent: Aprotic solvents like dichloromethane (DCM) or acetonitrile (MeCN) are often good choices.[5][7] Highly polar or protic solvents can sometimes enhance the reactivity of the brominating agent, leading to over-bromination.

Problem 2: The regioselectivity is poor, with bromination occurring at the C2 position.

Causality: While C5 is the electronically preferred site, bromination at C2 can occur, especially if steric hindrance at C5 becomes a factor or if the reaction conditions are altered.

Troubleshooting Steps:

  • Re-evaluate the Brominating Agent: While NBS is generally selective, other reagents can be considered. For instance, using pyridinium tribromide might offer different selectivity due to its bulkier nature.

  • Solvent Screening: The regioselectivity of pyridine halogenation can be influenced by the solvent.[8] Experiment with a range of solvents from non-polar (e.g., CCl₄) to polar aprotic (e.g., DMF, MeCN) to determine the optimal medium for C5 selectivity.

  • Protecting Group Strategy: If achieving high C5 selectivity is critical and proving difficult, consider protecting the hydroxyl group as a bulkier ether (e.g., silyl ether). This can sterically hinder the C5 position, potentially altering the regiochemical outcome. However, this adds extra steps to the synthesis.

Problem 3: I am observing significant degradation of my starting material or product.

Causality: Pyridine rings, especially when highly activated, can be susceptible to decomposition under strongly acidic or oxidative conditions. The HBr generated as a byproduct when using Br₂ can create a harsh acidic environment.

Troubleshooting Steps:

  • Use a Non-Acidic Brominating Agent: This is another strong reason to use NBS, which produces succinimide as a byproduct instead of HBr.

  • Include a Non-Nucleophilic Base: If you must use a reagent that generates acid, consider adding a mild, non-nucleophilic base like sodium bicarbonate or pyridine (if it doesn't interfere) to the reaction mixture to neutralize the acid as it forms.

  • Ensure Anhydrous Conditions: The presence of water can sometimes lead to undesired side reactions or degradation pathways, particularly with reactive intermediates.[9]

  • Protect the Pyridine Nitrogen: In extreme cases of instability, the pyridine nitrogen can be protected as an N-oxide. The N-oxide significantly alters the electronic properties of the ring, activating the C2 and C4 positions for substitution.[10] After bromination, the N-oxide can be removed via reduction. This is an advanced strategy for when direct methods fail.

Problem 4: The reaction is sluggish or does not proceed to completion.

Causality: This can occur if the chosen brominating agent is not sufficiently reactive under the selected conditions, or if an inhibitor is present.

Troubleshooting Steps:

  • Increase Temperature: If the reaction is clean but slow at low temperatures, gradually increase the temperature to room temperature or slightly above (e.g., 40°C), while carefully monitoring for the formation of side products by TLC or LC-MS.

  • Use a Catalyst/Activator: For NBS brominations, sometimes a radical initiator like AIBN or benzoyl peroxide, or even light, is used, although this is more common for allylic/benzylic brominations.[2] For electrophilic substitution, a mild Lewis or Brønsted acid can sometimes activate the brominating agent, but this must be done cautiously to avoid degradation.

  • Switch to a More Reactive System: If NBS is ineffective, a more potent (but less selective) system like Br₂ in acetic acid could be attempted, with the understanding that over-bromination is a higher risk.

Data Summary and Recommended Protocol

Table 1: Influence of Reaction Parameters on Bromination Outcome
ParameterCondition A (Controlled)Condition B (Forced)Expected Outcome
Brominating Agent N-Bromosuccinimide (NBS)Bromine (Br₂)A: Higher selectivity for mono-bromination. B: Higher risk of over-bromination.
Equivalents of Agent 1.0 eq>1.2 eqA: Favors mono-bromo product. B: Favors di-bromo and poly-bromo products.
Temperature 0°C to Room TempRoom Temp to 60°CA: Slower, more controlled reaction. B: Faster reaction, lower selectivity.
Solvent Acetonitrile (MeCN)Acetic AcidA: Good control. B: Can increase electrophilicity of Br₂, leading to side reactions.
Major Product 5-bromo-3-methoxypyridin-4-olMixture of mono- and di-brominated products

Visualizing Reaction Pathways

Primary Reaction Pathway

The diagram below illustrates the desired electrophilic substitution to form the mono-brominated product at the C5 position.

G cluster_start Reactants cluster_intermediate Intermediate cluster_end Products Start 3-Methoxypyridin-4-ol Sigma Wheland Intermediate (Attack at C5) Start->Sigma + Br+ NBS NBS (1.0 eq) in MeCN, 0°C NBS->Sigma Product 5-Bromo-3-methoxy- pyridin-4-ol Sigma->Product - H+ Succinimide Succinimide Sigma->Succinimide G cluster_start Reactant cluster_intermediate Intermediate cluster_end Side Product Start 5-Bromo-3-methoxy- pyridin-4-ol Sigma_di Second Wheland Intermediate (Attack at C2) Start->Sigma_di + Br+ NBS_excess Excess NBS (>1.0 eq) NBS_excess->Sigma_di Product_di 2,5-Dibromo-3-methoxy- pyridin-4-ol Sigma_di->Product_di - H+

Caption: Over-bromination leading to a di-bromo product.

Experimental Protocol: Controlled Mono-bromination

Objective: To synthesize 5-bromo-3-methoxypyridin-4-ol with minimal side product formation.

Materials:

  • 3-methoxypyridin-4-ol

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 3-methoxypyridin-4-ol (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.0 eq) to the stirred solution in small portions over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and quench by adding saturated aqueous sodium thiosulfate solution to destroy any remaining NBS or bromine.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 5-bromo-3-methoxypyridin-4-ol.

References

  • Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters.
  • Synthesis of 2-bromo-3-methoxypyridine. PrepChem.com.
  • An Application of Borane As a Protecting Group for Pyridine. ACS Publications.
  • An application of borane as a protecting group for pyridine. Sigma-Aldrich.
  • Application Notes: Selective Bromination of 3-Pyridinemethanol using N-Bromosuccinimide. Benchchem.
  • An Application of Borane As a Protecting Group for Pyridine | Request PDF. ResearchGate.
  • The Protection and Deprotection of the Pyridine Nitrogen. Taylor & Francis Online.
  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate.
  • N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society.
  • Synthesis of 4-AMINO-3-BROMO-2-METHOXYPYRIDINE. ChemicalBook.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central.
  • Regioselective bromination of pyridine N‐oxide derivatives under... ResearchGate.
  • Bromination of pyridine derivatives. Google Patents.
  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Bromo-3-methoxypyridin-4-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Bromo-3-methoxypyridin-4-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the purification of this class of compounds.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound and its derivatives, offering potential causes and actionable solutions.

Issue 1: Poor Separation and Co-elution of Impurities in Column Chromatography

Question: I am having difficulty separating my target compound, this compound, from closely related impurities using column chromatography. What could be the cause, and how can I improve the separation?

Answer: Poor separation in column chromatography is a frequent challenge, often stemming from the similar polarities of the target compound and its impurities. The basic nitrogen of the pyridine ring can also lead to peak tailing on silica gel.[1]

Potential Causes and Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving your compound from impurities.

    • Solution: Systematically screen different solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution, where the proportion of the more polar solvent is gradually increased, can also be highly effective.

  • Peak Tailing Due to Basic Nature: The basic pyridine nitrogen can interact strongly with acidic silanol groups on the surface of silica gel, causing tailing and poor peak shape.[1]

    • Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) (e.g., 0.1-1% v/v), to your eluent.[1] The TEA will compete with your compound for interaction with the acidic sites on the silica, leading to more symmetrical peaks and improved resolution.

  • Column Overloading: Applying too much sample to the column can lead to broad bands and poor separation.[1]

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading (e.g., <1%) is recommended.

  • Improper Column Packing: Voids or channels in the silica gel bed can result in an uneven flow of the mobile phase and lead to band broadening.

    • Solution: Ensure the silica gel is packed uniformly. A slurry packing method is generally preferred over dry packing for achieving a homogenous column bed.

Issue 2: Compound Degradation During Purification

Question: My this compound appears to be degrading on the silica gel column. I am observing new, unexpected spots on my TLC plates after chromatography. What is happening and how can I prevent this?

Answer: The acidic nature of standard silica gel can sometimes cause the degradation of sensitive compounds. Halogenated pyridines can also be susceptible to decomposition under certain conditions.

Potential Causes and Solutions:

  • Acid-Catalyzed Decomposition: The acidic surface of silica gel may be promoting the degradation of your compound.

    • Solution 1: Deactivate the silica gel by treating it with a base. This can be done by washing the silica gel with a solution of triethylamine in your chosen eluent before packing the column.

    • Solution 2: Use a less acidic stationary phase, such as neutral alumina or a polymer-based resin.

  • Instability of the Compound: The compound itself may be inherently unstable.

    • Solution: Minimize the time the compound spends on the column by using flash chromatography with a higher flow rate. Also, consider performing the purification at a lower temperature if possible.

Issue 3: Low Recovery of the Purified Compound

Question: After performing column chromatography, the yield of my purified this compound is significantly lower than expected. Where could my compound be going?

Answer: Low recovery can be attributed to several factors, from irreversible adsorption on the stationary phase to physical loss during the workup process.

Potential Causes and Solutions:

  • Irreversible Adsorption: Your compound may be strongly and irreversibly binding to the stationary phase.

    • Solution: As mentioned for peak tailing, adding a competitive base like triethylamine to the eluent can help mitigate strong interactions with the silica gel.[1] In some cases, switching to a different stationary phase like alumina might be necessary.

  • Compound Volatility: If your compound is somewhat volatile, it may be lost during the solvent removal step (rotary evaporation).

    • Solution: Use a lower bath temperature and be careful not to apply too high of a vacuum during solvent evaporation.

  • Incomplete Elution: The chosen eluent system may not be polar enough to completely elute your compound from the column.

    • Solution: After collecting the fractions containing your product, flush the column with a much more polar solvent (e.g., methanol or a mixture of dichloromethane and methanol) to see if any remaining compound elutes.

Issue 4: Difficulty in Achieving Crystallization

Question: I am trying to purify my solid this compound derivative by recrystallization, but I am struggling to get crystals to form. What can I do?

Answer: Recrystallization is a powerful purification technique for solids, but finding the right conditions can be challenging.[2][3][4]

Potential Causes and Solutions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

    • Solution: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water) to find a suitable one.[2]

  • Supersaturated Solution: The solution may be supersaturated, meaning the compound is dissolved beyond its normal solubility limit and requires a nucleation site to begin crystallization.[2]

    • Solution 1 (Scratching): Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth to initiate.[2]

    • Solution 2 (Seeding): If you have a small amount of the pure compound, add a "seed crystal" to the cooled solution to induce crystallization.[2][4]

  • Too Much Solvent: Using an excessive amount of solvent is a common reason for crystallization failure.[2]

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[2] Then, allow the solution to cool again.

  • Cooling Too Quickly: Rapid cooling can sometimes lead to the formation of an oil or an amorphous solid instead of well-defined crystals.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling process.

II. Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in the synthesis of this compound?

A1: Depending on the synthetic route, common impurities can include unreacted starting materials, over-brominated or di-brominated byproducts, and positional isomers.[6] For example, if starting from 3-methoxypyridin-4-ol, you might see some dibrominated species. If the synthesis involves methylation of 2-bromo-3-hydroxypyridin-4-ol, incomplete methylation could be a source of impurities.

Q2: How can I effectively remove residual pyridine used as a solvent or reagent from my reaction mixture?

A2: Pyridine can often be removed by co-evaporation with a high-boiling point solvent like toluene on a rotary evaporator.[7] For non-acid sensitive compounds, an aqueous workup with a dilute acid wash (e.g., 1M HCl or saturated copper sulfate solution) is very effective at converting the pyridine to its water-soluble salt, which can then be extracted into the aqueous phase.[7]

Q3: What are the best analytical techniques to assess the purity of my this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): An excellent technique for detecting trace impurities and confirming the molecular weight of your product and any byproducts.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable derivatives. It can be very effective in separating isomers.[6]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity of your compound. A well-developed HPLC method can separate closely related impurities and provide accurate purity data.[10]

Q4: Are there any specific safety precautions I should take when handling this compound and its derivatives?

A4: Yes, as with any chemical, proper safety measures are crucial.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a good choice).[11]

  • Ventilation: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11][12]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][13] Keep containers tightly sealed.[12]

  • Disposal: Dispose of chemical waste according to your institution's and local regulations. Never pour chemical waste down the drain.[11]

III. Experimental Protocols & Data

Protocol 1: Flash Column Chromatography for Purification of this compound

This protocol provides a general procedure for purifying this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Hexane, Ethyl Acetate, Triethylamine)

  • Glass column with a stopcock

  • Sand

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give your target compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to promote even packing.

    • Add a thin layer of sand on top of the silica gel to prevent disruption of the surface when adding the sample and eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If using a gradient elution, gradually increase the polarity of the eluent.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography of Pyridine Derivatives

Solvent System (v/v)Typical ApplicationNotes
Hexane / Ethyl AcetateGood for a wide range of polarities.A common starting point for pyridine derivatives.
Dichloromethane / MethanolFor more polar compounds.Can be effective for pyridinols.
Hexane / Ethyl Acetate + 0.5% TEATo reduce peak tailing.The addition of Triethylamine (TEA) can significantly improve peak shape.[1]
Toluene / AcetoneAlternative to chlorinated solvents.Provides different selectivity compared to Hexane/EtOAc.
Visualization

Diagram 1: Troubleshooting Workflow for Column Chromatography

chromatography_troubleshooting start Poor Separation check_tailing Peak Tailing? start->check_tailing check_resolution Poor Resolution? check_tailing->check_resolution No add_tea Add TEA (0.1-1%) to Eluent check_tailing->add_tea Yes change_phase Switch to Neutral Alumina or End-Capped Silica check_tailing->change_phase If persists check_recovery Low Recovery? check_resolution->check_recovery No optimize_gradient Optimize Solvent Gradient check_resolution->optimize_gradient Yes flush_column Flush Column with Polar Solvent check_recovery->flush_column Yes end Improved Purification check_recovery->end No add_tea->end change_phase->end reduce_loading Reduce Sample Loading optimize_gradient->reduce_loading reduce_loading->end check_volatility Check for Volatility (Gentle Evaporation) flush_column->check_volatility check_volatility->end

Caption: A troubleshooting guide for common column chromatography issues.

IV. References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. (n.d.). Retrieved from

  • Overcoming challenges in the purification of pyridine compounds - Benchchem. (n.e.). Retrieved from

  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization - Benchchem. (n.d.). Retrieved from

  • This compound (C6H6BrNO2) - PubChemLite. (n.d.). Retrieved from

  • Washington State University - Chemical Hazard Assessment Form. (n.d.). Retrieved from

  • Synthesis of 2-bromo-3-methoxypyridine - PrepChem.com. (n.d.). Retrieved from

  • 2-Bromo-3-fluoro-4-methoxypyridine | C6H5BrFNO | CID 13873119 - PubChem. (n.d.). Retrieved from

  • recrystallisation of pyridinium tribromide - Sciencemadness.org. (2009). Retrieved from

  • Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives - Benchchem. (n.d.). Retrieved from

  • A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine - Benchchem. (n.d.). Retrieved from

  • 2-Bromo-4-methoxypyridine synthesis - ChemicalBook. (n.d.). Retrieved from

  • Preparation method of 2-bromo-3-methoxypyridine - Google Patents. (n.d.). Retrieved from

  • This compound sigma-aldrich. (n.d.). Retrieved from

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024). Retrieved from

  • Pyridine - Apollo Scientific. (n.d.). Retrieved from

  • What is best method to remove pyridine from a reaction mixture? - ResearchGate. (2014). Retrieved from

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. (1995). Retrieved from

  • 2-Bromo-3-methoxypyridine 97 24100-18-3 - Sigma-Aldrich. (n.d.). Retrieved from

  • 1227592-43-9|2-Bromo-4-methoxy-3-methylpyridine|BLD Pharm. (n.d.). Retrieved from

  • Nucleophilic Dearomatization of Activated Pyridines - MDPI. (n.d.). Retrieved from

  • Recrystallization - Chemistry LibreTexts. (2023). Retrieved from

  • 2-bromo-3-methoxypyridine preparation method - Google Patents. (n.d.). Retrieved from

  • Recrystallization - YouTube. (2020). Retrieved from

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. (n.d.). Retrieved from

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed. (n.d.). Retrieved from

  • PYRIDINE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved from

  • Organic Chemistry Lab: Recrystallization - YouTube. (2007). Retrieved from

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). Retrieved from

  • 2-Bromo-4-methoxypyridine | C6H6BrNO | CID 4738484 - PubChem. (n.d.). Retrieved from

  • Safety Data Sheet: Pyridine - Carl ROTH. (2025). Retrieved from

  • Recrystallization and Melting Point Analysis - YouTube. (2022). Retrieved from

  • The impact of the various chemical and physical factors on the degradation rate of bronopol. (n.d.). Retrieved from

  • 3-Bromo-2-chloro-4-methoxypyridine | CAS#:144584-29-2 | Chemsrc. (2025). Retrieved from

  • 2-Bromo-4-methoxy-3-methylpentane | C7H15BrO | CID 89209189 - PubChem. (n.d.). Retrieved from

Sources

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with 2-Bromo-3-methoxypyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Unique Challenges of a Hydroxypyridine Substrate

Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-3-methoxypyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize catalyst selection for this specific and challenging substrate.

The primary difficulty with this molecule arises from the 4-hydroxy group. In solution, 4-hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridin-4(1H)-one form.[1][2] This equilibrium is critical as it fundamentally alters the electronic properties of the heterocyclic ring, its solubility, and its ability to coordinate with the palladium catalyst. The pyridone tautomer, often the major species, can act as a potent ligand, potentially leading to catalyst inhibition and reaction failure.[3] This guide provides a structured, question-and-answer approach to overcoming these inherent challenges.

The Central Challenge: Hydroxypyridine-Pyridone Tautomerism

The equilibrium between the hydroxy and pyridone forms is influenced by the solvent and pH. Understanding and controlling this equilibrium is paramount for successful cross-coupling. Protic solvents can stabilize the pyridone form through hydrogen bonding, while the choice of base can deprotonate the hydroxyl group, forming a pyridinolate species.[4][5]

Caption: Tautomeric equilibrium of the substrate.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when performing cross-coupling reactions with this compound.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how do I fix them?

This is the most frequent issue and can stem from several factors related to the substrate's unique structure. Let's break down the potential causes.

Potential Cause 1: Catalyst Inactivation or Inhibition The pyridine nitrogen and the oxygen atom of the pyridone tautomer are excellent ligands for palladium. This can lead to the formation of stable, off-cycle complexes that inhibit the catalyst.[3]

  • Recommended Action:

    • Use a Fresh Catalyst: Ensure your palladium source is active. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species.[6]

    • Increase Catalyst Loading: Incrementally increase the catalyst loading from a typical 1-2 mol% to 3-5 mol%.[7]

    • Select Bulky Ligands: Employ bulky, electron-rich phosphine ligands. These ligands sterically disfavor the binding of the pyridone substrate to the palladium center, keeping the catalyst active in the catalytic cycle.[8]

Potential Cause 2: Inappropriate Ligand Selection Standard ligands like PPh₃ may not be effective for this challenging substrate. The choice of ligand is critical to promote the rate-limiting oxidative addition step and stabilize the catalyst.[3]

  • Recommended Action:

    • For Suzuki-Miyaura: Screen bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos . These are often effective for electron-rich or heteroaromatic halides.[6][7]

    • For Buchwald-Hartwig Amination: Specific ligands like BINAP , DPPF , or generation-4 Buchwald ligands (e.g., BrettPhos) are typically required.[7][9]

    • Perform a Ligand Screen: If initial attempts fail, a systematic screen of a panel of ligands is the most effective optimization strategy.[10]

Potential Cause 3: Incorrect Base or Base Strength The base is not just a simple reagent here; it can deprotonate the 4-hydroxy group, fundamentally changing the nature of the substrate.

  • Recommended Action:

    • For Suzuki-Miyaura: Start with milder inorganic bases like K₂CO₃ or K₃PO₄. These are less likely to fully deprotonate the hydroxyl group. Cs₂CO₃ is a stronger, often more effective alternative.[11]

    • For Buchwald-Hartwig: This reaction typically requires a strong, non-nucleophilic base. NaOtBu or LHMDS are standard choices.[11][12] Be aware that these will deprotonate the substrate, forming a pyridinolate salt.

    • Ensure Anhydrous Conditions: For bases like K₃PO₄, ensure they are finely powdered and anhydrous.

Potential Cause 4: Poor Solubility The pyridone tautomer can exhibit poor solubility in common nonpolar solvents, leading to a slow or incomplete reaction.

  • Recommended Action:

    • Solvent Screening: Try different solvent systems. A mixture of a nonpolar solvent with a polar aprotic or protic component can be effective. Common choices include dioxane/water, toluene, or DMF.[7]

    • Gentle Heating: Increasing the reaction temperature can improve solubility and reaction rates, but be cautious of catalyst decomposition at excessively high temperatures.[6]

Q2: I am observing significant protodebromination (dehalogenation). How can I minimize this side reaction?

Protodebromination, the replacement of the bromine atom with hydrogen, is a common competing pathway, especially with electron-rich or sterically hindered substrates.[13]

  • Recommended Action:

    • Lower the Reaction Temperature: This can often favor the desired cross-coupling pathway over dehalogenation.

    • Change the Ligand: Some ligands are more prone to promoting side reactions. Switching to a more robust ligand system (e.g., a palladacycle precatalyst with a bulky ligand) can help.[6]

    • Use a Milder Base: A very strong base can sometimes facilitate dehalogenation pathways. If using a strong base like NaOtBu, consider switching to a carbonate or phosphate base if the reaction type allows.

Q3: Which type of palladium precursor is better for this substrate, Pd(0) or Pd(II)?

Both Pd(0) (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) (e.g., Pd(OAc)₂, PdCl₂(dppf)) sources can be effective.[6]

  • Pd(II) Precursors (e.g., Pd(OAc)₂): These are often more stable to air and moisture but require in situ reduction to the active Pd(0) species. This reduction is typically facilitated by the phosphine ligand or other components in the reaction mixture.[14]

  • Pd(0) Precursors (e.g., Pd(PPh₃)₄): Starting with a Pd(0) source can sometimes be advantageous for reactions prone to side reactions, as it bypasses the need for a reduction step.[6] However, they are generally more sensitive to air.

Recommendation: For initial screening, a stable Pd(II) precatalyst like Pd(OAc)₂ combined with an appropriate phosphine ligand is a robust starting point. If side reactions are a major issue, switching to a Pd(0) source may be beneficial.

Recommended Starting Conditions & Protocols

The following tables provide recommended starting points for common cross-coupling reactions. These are based on successful conditions reported for analogous challenging halopyridines and should be optimized for your specific coupling partner.

Table 1: Catalyst System Recommendations
Reaction TypePalladium Precursor (mol%)Recommended Ligand (mol%)Base (Equiv.)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (4:1)100
Buchwald-Hartwig Pd₂(dba)₃ (1-2)XPhos or BrettPhos (2-4)NaOtBu (1.5)Toluene or Dioxane100-110
Sonogashira Pd(PPh₃)₂Cl₂ (2)PPh₃ (4) + CuI (5)Et₃N / PiperidineDMF or Toluene80-100
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for coupling this compound with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0 equiv).[6]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[15]

  • Solvent Addition: Add anhydrous, degassed toluene and degassed water (e.g., in a 4:1 ratio to achieve a 0.1-0.2 M concentration of the limiting reagent) via syringe.[16]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: High-Throughput Catalyst & Ligand Screening

When initial conditions fail, a parallel screen is the most efficient optimization method.

  • Array Preparation: In an array of vials within a glovebox, dispense the appropriate base (e.g., K₃PO₄ for Suzuki) into each vial.

  • Stock Solutions: Prepare stock solutions of this compound, the coupling partner (e.g., a boronic acid), the palladium precursor, and a panel of different ligands in an appropriate anhydrous, degassed solvent.

  • Dispensing Reagents: Dispense the substrate and coupling partner stock solutions into each vial. Then, add the palladium precursor solution, followed by a different ligand solution to each designated vial.

  • Sealing and Reaction: Seal the vials, remove the array from the glovebox, and place it on a heated stirring block set to the desired temperature.

  • Analysis: After the designated reaction time (e.g., 12-24 hours), cool the array. Take an aliquot from each vial, dilute, and analyze by LC-MS to determine the conversion and identify the most promising catalyst/ligand combinations.

Visualization of Key Processes

Catalyst Selection Workflow

This diagram outlines a logical workflow for troubleshooting and optimizing your reaction conditions.

troubleshooting_flowchart start Initial Experiment (e.g., Pd(OAc)₂/SPhos, K₃PO₄) check_conversion Low or No Conversion? start->check_conversion success Reaction Successful Proceed to Optimization/Scale-up check_conversion->success No cause_analysis Analyze Potential Causes check_conversion->cause_analysis Yes catalyst_issue Option 1: Change Catalyst System - Increase Loading (3-5 mol%) - Switch to Pd(0) Precursor - Use a Palladacycle Pre-catalyst cause_analysis->catalyst_issue ligand_issue Option 2: Screen Ligands - Try different families (e.g., XPhos, RuPhos) - Perform parallel screen cause_analysis->ligand_issue base_solvent_issue Option 3: Modify Base/Solvent - Switch Base (e.g., to Cs₂CO₃) - Change Solvent (e.g., Dioxane, DMF) cause_analysis->base_solvent_issue reevaluate Re-run Experiment catalyst_issue->reevaluate ligand_issue->reevaluate base_solvent_issue->reevaluate reevaluate->check_conversion suzuki_cycle pd0 LₙPd(0) (Active Catalyst) oa Oxidative Addition (Ar-Pd(II)-Br) pd0->oa Ar-Br (Substrate) inhibition Catalyst Inhibition (Coordination of Pyridone) pd0->inhibition tm Transmetalation (Ar-Pd(II)-R) oa->tm R-B(OR)₂ + Base oa->inhibition re Reductive Elimination (Ar-R Product) tm->re re->pd0 Product (Ar-R)

Caption: The Suzuki-Miyaura cycle with potential inhibition points.

References

  • Vertex AI Search. (2022). CROSS-COUPLING reactions - everything YOU need to know!
  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling.
  • BenchChem. (2025). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.
  • Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine.
  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine.
  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • WuXi Biology. How about Tautomers?.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism.
  • PubMed Central. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.

Sources

Technical Support Center: Regioselectivity in Reactions of 2-Bromo-3-methoxypyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting regioselectivity in reactions involving 2-Bromo-3-methoxypyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of directing reactions to the desired position on this versatile pyridine building block. By understanding the interplay of electronic and steric effects, you can optimize your synthetic strategies and achieve higher yields of the target regioisomer.

Understanding the Reactivity of this compound

The regiochemical outcome of reactions with this compound is governed by the directing effects of its three substituents: the bromo group at C2, the methoxy group at C3, and the hydroxyl group at C4. The pyridine nitrogen itself is a strong deactivating group, making the ring generally less reactive towards electrophilic aromatic substitution (EAS) than benzene.[1][2]

  • Electronic Effects : The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring, particularly at the C2, C4, and C6 positions.[1][3][4] However, the substituents on the ring modulate this effect. The methoxy group (-OCH₃) is an electron-donating group (EDG) through resonance and electron-withdrawing through induction.[5] The hydroxyl group (-OH) is also an electron-donating group. The bromo group (-Br) is an electron-withdrawing group (EWG) through induction and weakly electron-donating through resonance.[5]

  • Steric Hindrance : The presence of substituents can physically block access to adjacent positions, influencing the approach of incoming reagents.[6]

The interplay of these factors determines the most likely sites for electrophilic, nucleophilic, and metal-catalyzed reactions.

Troubleshooting Common Regioselectivity Issues

This section addresses specific challenges you may encounter and provides actionable troubleshooting strategies.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Question: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound and obtaining a mixture of products. How can I control the regioselectivity?

Underlying Cause: The directing effects of the methoxy and hydroxyl groups can lead to substitution at multiple positions. The electron-donating nature of these groups activates the ring towards electrophilic attack, primarily at positions ortho and para to them.[1]

Troubleshooting Strategies:

  • Protecting Group Strategy: The hydroxyl group at C4 is acidic and can interfere with many electrophilic substitution reactions. Protecting the hydroxyl group as a more inert ether (e.g., benzyl ether, silyl ether) can simplify the directing effects and prevent unwanted side reactions.

  • Choice of Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction by favoring the kinetically controlled product.

    • Catalyst: The choice of Lewis or Brønsted acid catalyst can significantly influence the outcome.[7] Experiment with different catalysts (e.g., AlCl₃, FeCl₃, H₂SO₄) to find the optimal conditions for your desired substitution pattern.

Workflow for Optimizing EAS Regioselectivity:

EAS_Troubleshooting Start Mixture of EAS Products ProtectOH Protect C4-OH group (e.g., BnBr, TBDMSCl) Start->ProtectOH Is -OH interfering? VaryConditions Vary Reaction Conditions Start->VaryConditions Is -OH not the issue? ProtectOH->VaryConditions Analyze1 Analyze Product Mixture (NMR, LC-MS) VaryConditions->Analyze1 DesiredIsomer Desired Regioisomer Obtained Analyze1->DesiredIsomer Success UndesiredIsomer Undesired Isomer Dominates Analyze1->UndesiredIsomer Failure RevisitProtectingGroup Re-evaluate Protecting Group UndesiredIsomer->RevisitProtectingGroup RevisitConditions Re-evaluate Reaction Conditions UndesiredIsomer->RevisitConditions

Caption: Decision tree for troubleshooting regioselectivity in EAS.

Issue 2: Lack of Reactivity or Unwanted Substitution in Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to displace the bromine at C2 with a nucleophile, but the reaction is sluggish, or I am seeing substitution at other positions.

Underlying Cause: The C2 position of a pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.[3][4][8] However, the electron-donating methoxy and hydroxyl groups can counteract this activation to some extent.

Troubleshooting Strategies:

  • Activation via N-Oxidation: Converting the pyridine to its N-oxide can significantly activate the C2 and C6 positions towards nucleophilic attack.[1] The N-oxide can be readily removed after the substitution reaction.

  • Stronger Nucleophile/Base and Higher Temperatures: Using a stronger nucleophile or a stronger base can often drive the reaction to completion. Increasing the reaction temperature may also be necessary, but be mindful of potential side reactions.

Experimental Protocol: SNAr with N-Oxide Activation

  • N-Oxide Formation: Dissolve this compound in a suitable solvent like acetic acid or dichloromethane. Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide and heat as necessary. Monitor the reaction by TLC until the starting material is consumed.

  • Nucleophilic Substitution: Isolate the N-oxide and dissolve it in an appropriate solvent (e.g., DMF, DMSO). Add the desired nucleophile and a suitable base if required. Heat the reaction mixture and monitor its progress.

  • N-Oxide Reduction: Once the substitution is complete, the N-oxide can be reduced back to the pyridine using a reducing agent like PCl₃ or PPh₃.

Issue 3: Controlling Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Question: I want to perform a Suzuki, Sonogashira, or Buchwald-Hartwig amination reaction. How can I ensure the reaction occurs selectively at the C2-bromo position?

Underlying Cause: Palladium-catalyzed cross-coupling reactions are highly effective for forming C-C, C-N, and C-O bonds on pyridine rings.[9][10][11] The reactivity of the C-Br bond at the C2 position is generally high in these reactions.

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical for the success and selectivity of the coupling reaction.[12] For electron-deficient substrates like 2-bromopyridines, electron-rich and bulky phosphine ligands such as XPhos, SPhos, or RuPhos often give good results.[12]

  • Base Selection: The strength and nature of the base can significantly impact the reaction outcome.[13][14] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KHMDS). The choice of base should be tailored to the specific coupling partners and reaction conditions.

  • Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[11] The optimal temperature will depend on the reactivity of the substrates and the catalyst system employed.

Comparative Data for Ligand Screening in Suzuki Coupling:

LigandBaseSolventTemperature (°C)Yield of 2-Aryl-3-methoxypyridin-4-ol (%)
PPh₃K₂CO₃Dioxane/H₂O10045
XPhosK₃PO₄Toluene11092
SPhosCs₂CO₃Dioxane10088

Workflow for Optimizing Cross-Coupling Reactions:

CrossCoupling_Optimization Start Low Yield in Cross-Coupling ScreenLigands Screen Phosphine Ligands (e.g., XPhos, SPhos, RuPhos) Start->ScreenLigands ScreenBases Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) ScreenLigands->ScreenBases OptimizeTemp Optimize Temperature ScreenBases->OptimizeTemp Analyze Analyze Yield and Purity OptimizeTemp->Analyze Success High Yield of Desired Product Analyze->Success Optimized Failure Low Yield/Side Products Analyze->Failure Needs Further Optimization Failure->ScreenLigands Re-screen

Caption: Workflow for optimizing palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Can I selectively functionalize the C5 or C6 position of this compound?

A1: Direct functionalization at C5 or C6 can be challenging due to the directing effects of the existing substituents. However, a multi-step approach involving a directed ortho-metalation (DoM) strategy might be feasible. For example, after protecting the C4-OH, a directing group could potentially be installed at the C3-methoxy position (e.g., by demethylation and re-functionalization) to direct lithiation to the C2 or C4 position. Subsequent reaction with an electrophile would then introduce a new substituent.

Q2: How does the tautomerism of the 4-hydroxyl group affect reactivity?

A2: 4-hydroxypyridine exists in equilibrium with its pyridone tautomer. This tautomerism can influence the aromaticity and electronic properties of the ring, thereby affecting its reactivity. It is crucial to consider both tautomeric forms when predicting reaction outcomes.

Q3: Are there any known incompatibilities of this compound with common reagents?

A3: The acidic proton of the hydroxyl group can be incompatible with strongly basic reagents like organolithiums or Grignard reagents. Protection of the hydroxyl group is recommended before using such reagents. Additionally, the pyridine nitrogen can coordinate to metal catalysts, sometimes inhibiting their activity. The choice of appropriate ligands can help mitigate this issue.

Q4: What are the best analytical techniques to confirm the regiochemistry of my products?

A4: A combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the regiochemistry of substituted pyridines. Techniques like ¹H-¹H COSY, HSQC, and HMBC can establish the connectivity of protons and carbons in the molecule. X-ray crystallography can provide definitive structural proof if a suitable crystal can be obtained.

References

  • BenchChem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines.
  • Pearson. (2024). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons.
  • ResearchGate. (2025). Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals.
  • ResearchGate. (n.d.). Established strategies for controlling regioselectivity in C−H activation of pyridine.
  • Pearson. (2024). (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine.
  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
  • BenchChem. (n.d.). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine.
  • ACS Figshare. (2016). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino.
  • ACS Publications. (n.d.). Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry.
  • RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • BenchChem. (n.d.). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.
  • PubMed. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines.
  • ChemicalBook. (n.d.). 2-Bromo-4-methoxypyridine synthesis.
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine.
  • Thieme. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • BenchChem. (n.d.). Application Notes and Protocols: 1-(5-Bromopyridin-2-yl)piperidin-4-ol in Suzuki Coupling Reactions.
  • Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubChem. (n.d.). 3-Methoxypyridin-4-OL.
  • RSC Publishing. (n.d.). Regio- and stereo-selective bromo(alkoxylation)s of (E)-α-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxymethylene) carbonyl compounds.
  • FooDB. (2010). Showing Compound 3-Methoxypyridine (FDB004414).
  • MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
  • Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution.
  • PubChem. (n.d.). 2-Bromo-4-methoxypyridine.
  • Filo. (2025). Question 4 Why does aromatic electrophilic substitution on carbons in pyr...

Sources

Preventing decomposition of 2-Bromo-3-methoxypyridin-4-ol during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Bromo-3-methoxypyridin-4-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. Due to its unique substitution pattern, this compound can be susceptible to decomposition under various reaction conditions. This guide provides in-depth, question-and-answer-based troubleshooting, preventative protocols, and the chemical principles behind them to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a primary concern?

This compound is a highly functionalized heterocyclic compound used as a key intermediate in the synthesis of complex molecules, particularly in drug discovery. Its stability is a concern because it contains multiple reactive functional groups on a single pyridine ring:

  • A hydroxypyridine moiety, which exists in tautomeric equilibrium with its pyridone form.[1][2] This equilibrium can influence the ring's electronics and reactivity.

  • An aryl bromide , which can be labile under certain reductive or organometallic conditions.

  • A methoxy group (an ether), which is susceptible to cleavage under strongly acidic conditions.[3][4]

  • The substituted pyridin-4-ol system is electron-rich and can be sensitive to oxidation.

The interplay of these groups makes the molecule prone to several decomposition pathways if reaction conditions are not carefully controlled.

Q2: What are the most common signs of decomposition during a reaction?

The most frequent indicators of compound degradation include:

  • Color Change: Reactions turning dark brown or black often suggest oxidation or thermal decomposition leading to polymeric byproducts.

  • Inconsistent Yields: Poor or variable yields, even when starting materials are fully consumed, point towards the formation of soluble, uncharacterized side products.

  • Complex Product Mixtures: The appearance of multiple unexpected spots on a Thin Layer Chromatography (TLC) plate or numerous peaks in LC-MS analysis is a clear sign of decomposition. Common decomposition products can include de-brominated, de-methylated, or oxidized species.

Q3: How should this compound be stored to ensure long-term stability?

Proper storage is critical to prevent slow degradation over time. Like many functionalized pyridines, it can be sensitive to light, air, and moisture.[5]

Storage ParameterRecommendationRationale
Temperature 2-8 °CSlows the rate of potential degradation pathways.
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidation from atmospheric oxygen. The electron-rich hydroxypyridine ring is susceptible to oxidation.
Light In an amber or opaque vialProtects against light-induced degradation, a common issue for substituted aromatic compounds.[5]
Moisture Tightly sealed container with desiccantPrevents hydrolysis and potential moisture-driven side reactions.

Troubleshooting Guide: Reaction Failures

Q4: My reaction with a strong acid (e.g., HBr, HCl) is giving me a byproduct that has lost a methyl group. What is happening?

You are likely observing acid-catalyzed ether cleavage of the 3-methoxy group. Ethers are generally stable but can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI.[6][7] The reaction proceeds by protonation of the ether oxygen, making it a good leaving group (methanol). A nucleophile (e.g., Br⁻) then attacks the methyl group via an SN2 mechanism, or the C-O bond cleaves via an SN1 mechanism if a stable carbocation can be formed.[4]

  • Solution:

    • Use a Non-Nucleophilic Acid: If protonation is required, switch to a non-nucleophilic acid like sulfuric acid (H₂SO₄) or a sulfonic acid (p-TsOH), and use it in catalytic amounts if possible.

    • Lower the Temperature: Ether cleavage rates are highly temperature-dependent. Running the reaction at 0 °C or below may sufficiently slow the decomposition pathway.

    • Protecting Group Strategy: If harsh acidic conditions are unavoidable, consider using a different O-protecting group on the 4-hydroxyl that is more acid-labile than the 3-methoxy group is to cleavage.

Q5: I'm attempting a reaction using a palladium catalyst and a hydride source (e.g., NaBH₄, H₂), and I'm losing the bromine atom. How can I prevent this?

This is a classic case of reductive dehalogenation. The carbon-bromine bond on an aromatic ring can be cleaved under catalytic hydrogenation conditions (e.g., Pd/C with H₂) or by other reducing agents in the presence of a palladium catalyst.[8] This pathway is often very efficient and can compete with your desired reaction.

  • Solution:

    • Catalyst Selection: Avoid highly active hydrogenation catalysts like Palladium on Carbon. Consider catalysts less prone to promoting dehalogenation, or screen different ligands in your catalytic system that may disfavor this side reaction.

    • Reagent Choice: If possible, use a non-hydride-based reducing agent. If a hydride is necessary, consider milder, more selective reagents.

    • Alternative Coupling: If the goal is a cross-coupling reaction, ensure your conditions are strictly anhydrous and free of potential reducing agents.

Q6: My reaction mixture turns dark immediately upon adding a strong base (e.g., n-BuLi, LDA). Why?

Strong, non-nucleophilic bases will deprotonate the 4-hydroxyl group, forming a pyridinolate anion. While this is often a desired first step, the resulting electron-rich species is highly susceptible to oxidation. Trace amounts of oxygen in your reaction solvent or atmosphere can rapidly oxidize the anion, leading to complex, often polymeric, dark-colored materials. Furthermore, very strong bases can potentially promote other undesired reactions on the sensitive pyridine ring.

  • Solution:

    • Strict Inert Atmosphere: This is non-negotiable. Use solvents that have been rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for an extended period). Ensure all glassware is oven- or flame-dried and the reaction is run under a positive pressure of an inert gas like argon.

    • Use a Weaker Base: If the pKa of the 4-hydroxyl group allows, use a milder base such as K₂CO₃, Cs₂CO₃, or an organic amine base like DBU or DIPEA. These are less likely to promote radical side reactions.

    • Reverse Addition: Add the strong base slowly to your substrate solution at a very low temperature (e.g., -78 °C) to control the exotherm and minimize the lifetime of any reactive intermediates.

Visualizing Decomposition & Prevention

The following diagrams illustrate the primary decomposition pathways and a logical workflow for troubleshooting.

DecompositionPathways cluster_main This compound cluster_products Decomposition Products main C₇H₆BrNO₂ demethyl 2-Bromo-3,4-dihydroxypyridine (De-methylated) main->demethyl Strong Acid (HBr, HI) High Temp debromo 3-Methoxypyridin-4-ol (De-brominated) main->debromo Reductive Conditions (e.g., Pd/C, H₂) oxidized Oxidized/Polymeric Byproducts (Complex Mixture) main->oxidized Strong Base + O₂ Oxidizing Agents

Caption: Key decomposition pathways of this compound.

TroubleshootingWorkflow cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_reductive Reductive Conditions start Decomposition Observed (Dark Color, Low Yield, Byproducts) q_reagents Are reaction conditions Acidic, Basic, or Reductive? start->q_reagents a_check Check for Ether Cleavage (Loss of -CH₃) q_reagents->a_check Acidic b_check Check for Oxidation (Darkening, Polymerization) q_reagents->b_check Basic r_check Check for Dehalogenation (Loss of -Br) q_reagents->r_check Reductive a_sol 1. Lower Temperature 2. Use Non-nucleophilic Acid 3. Reduce Reaction Time a_check->a_sol b_sol 1. Ensure Strict Inert Atmosphere 2. Degas Solvents 3. Use Milder Base (e.g., K₂CO₃) b_check->b_sol r_sol 1. Avoid Pd/C + H₂ 2. Screen Alternative Catalysts 3. Use Non-reductive Reagents r_check->r_sol

Caption: Troubleshooting workflow for identifying the cause of decomposition.

Preventative Protocols & Methodologies

Protocol 1: General Procedure for Reactions Under Inert Atmosphere

This protocol is essential for reactions involving strong bases or oxygen-sensitive reagents/intermediates.

  • Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser) is thoroughly dried in an oven at >120 °C for at least 4 hours or is flame-dried under vacuum. Assemble the apparatus while hot and allow it to cool under a stream of dry argon or nitrogen.

  • Solvent Degassing: Use anhydrous solvents from a solvent purification system or a freshly opened bottle. For maximum oxygen removal, sparge the solvent with dry argon for 30-60 minutes prior to use.

  • Reagent Addition: Add this compound and any other solid reagents to the reaction flask. Evacuate the flask and backfill with inert gas three times.

  • Solvent Transfer: Transfer the degassed solvent to the reaction flask via cannula or a gas-tight syringe.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon filled with argon/nitrogen or a bubbler system.

  • Temperature Control: If adding a reactive reagent like a strong base, cool the reaction mixture to the appropriate temperature (e.g., -78 °C using a dry ice/acetone bath) before addition. Add the reagent slowly and monitor the internal temperature.

Protocol 2: Stability Test Under Reaction Conditions

Before committing a large amount of material to a new reaction, it is prudent to test the stability of the starting material under the proposed conditions.

  • Setup: In a small vial, combine this compound (a few milligrams) with the solvent and any reagents (acid, base, catalyst) planned for the reaction, but exclude the reaction partner.

  • Control Sample: Prepare a second vial containing only the starting material dissolved in the same solvent.

  • Incubation: Stir both vials under the planned reaction temperature and atmosphere for a set period (e.g., 1-2 hours).

  • Analysis: After the incubation period, take an aliquot from each vial and analyze by TLC or LC-MS.

  • Evaluation: Compare the analysis of the test sample to the control. If new spots/peaks appear or the starting material spot has diminished significantly in the test sample, the compound is unstable under those conditions, and the reaction protocol must be modified.

References

  • Journal of the American Chemical Society. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. ACS Publications. [Link]

  • Google Patents. US6179937B1 - Stabilizers for hydroxylammonium nitrate, hydroxylammonium nitrate derivatives, hydroxylamine and compositions containing the same.
  • Journal of the Chemical Society A. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. [Link]

  • Google Patents. WO2006062178A2 - Stabilizer for hydroxylamine, method for stabilizing hydroxylamine, and stabilized hydroxylamine solution.
  • Google Patents. US5703323A - Pyridine and pyridone stabilizers for hydroxylammonium nitrate and hydroxylamine-containing compositions.
  • PrepChem.com. Synthesis of 2-bromo-3-methoxypyridine. [Link]

  • ChemTube3D. 2-Hydroxypyridine-Tautomerism. [Link]

  • National Institutes of Health. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. [Link]

  • ChemTube3D. 4-Hydroxypyridine-Tautomerism. [Link]

  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Fundamentals of Organic Chemistry. 9.12 Reactions of Ethers: Acidic Cleavage. [Link]

  • Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]

Sources

Byproduct identification in the synthesis of 2-Bromo-3-methoxypyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Bromo-3-methoxypyridin-4-ol

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions regarding byproduct formation, identification, and mitigation during the synthesis of this key intermediate. Our goal is to provide you with the expert insights and practical guidance needed to ensure the highest purity and yield in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Understanding Byproduct Formation

Question 1: I've performed a bromination of 3-methoxy-4-pyridone and my crude LC-MS shows a significant peak with a mass corresponding to a dibrominated product. What is the likely structure and how can I prevent its formation?

Answer: This is a very common issue in the electrophilic bromination of activated pyridine rings. The primary byproduct you are likely observing is 2,6-dibromo-3-methoxypyridin-4-ol .

  • Causality: The starting material, 3-methoxy-4-pyridone, possesses two activating groups: the methoxy group (-OCH₃) and the pyridone hydroxyl group (-OH), which strongly direct electrophiles to the ortho and para positions. The C2 and C6 positions are both activated, making the molecule susceptible to a second bromination event, especially if reaction conditions are not tightly controlled. Using an excess of the brominating agent is a frequent cause of this over-bromination.[1][2][3]

  • Mitigation Strategies:

    • Stoichiometry Control: Carefully control the stoichiometry of your brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂). Use no more than 1.0 to 1.05 equivalents. It is often better to have a small amount of unreacted starting material, which is easier to separate, than to form the dibrominated byproduct.

    • Temperature Management: Perform the reaction at a low temperature (e.g., 0 °C to -10 °C) to decrease the reaction rate and improve selectivity for mono-bromination.[4]

    • Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the mono-brominated product.[5]

Question 2: My ¹H NMR spectrum of the purified product shows a minor set of aromatic peaks I can't identify. It's not the starting material or the dibrominated species. What could it be?

Answer: An unexpected set of aromatic peaks often points to an isomeric byproduct. In this synthesis, the most probable isomer is 6-bromo-3-methoxypyridin-4-ol .

  • Causality: While the C2 position is electronically favored for bromination, the C6 position is also activated. Slight variations in reaction conditions, such as solvent polarity or the presence of certain catalysts, can alter the regioselectivity of the reaction, leading to the formation of the C6-bromo isomer. While typically a minor product, its presence can complicate purification and downstream reactions.

  • Identification:

    • LC-MS: The isomer will have the exact same mass as your desired product, so it will likely co-elute or elute very closely.

    • ¹H NMR: The key to distinguishing the isomers is the coupling patterns of the pyridine ring protons.

      • This compound: You would expect to see two doublets in the aromatic region for the protons at C5 and C6.

      • 6-Bromo-3-methoxypyridin-4-ol: You would expect to see two doublets for the protons at C2 and C5. The chemical shifts will be different from the desired product.

    • 2D NMR (NOESY/ROESY): An NOE correlation between the methoxy protons (-OCH₃) and the proton at the C2 position would confirm the 6-bromo isomer, whereas a correlation to the proton at C5 would be expected for the desired 2-bromo product (though this might be weak).

Category 2: Analytical Characterization & Protocols

Question 3: What is the most effective analytical workflow to identify and quantify impurities in my crude reaction mixture?

Answer: A multi-technique approach is essential for robust characterization.[6] We recommend the following workflow for a comprehensive analysis of your crude this compound.

G cluster_0 Initial Screening cluster_1 Separation & Mass Identification cluster_2 Structural Confirmation cluster_3 Purification & Final QC TLC 1. TLC Analysis (Quick Check for Impurities) LCMS 2. LC-MS Analysis (Detects Product, Byproducts, SM) TLC->LCMS MassSpec Identify m/z: - Product (M) - Dibromo (M+78/80) - Isomer (M) - Starting Material (M-78/80) LCMS->MassSpec Provides NMR 3. ¹H & ¹³C NMR (Structural Elucidation) LCMS->NMR ImpurityPeaks Assign impurity peaks: - Confirm isomer structure - Identify unreacted SM NMR->ImpurityPeaks Reveals Chroma 4. Column Chromatography (Isolate Product) NMR->Chroma QC 5. Final Purity Check (LC-MS and NMR of isolated product) Chroma->QC

Workflow for Byproduct Identification and Purification.

Protocol 1: LC-MS Analysis for Impurity Profiling

This protocol is designed to separate the target compound from potential byproducts.

  • Materials:

    • Crude reaction sample (~1 mg/mL in Methanol or Acetonitrile)

    • HPLC or UPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mass Spectrometer (ESI source)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Methodology:

    • Injection: Inject 1-5 µL of the prepared sample.

    • Gradient Elution:

      • Start at 5% B for 1 minute.

      • Ramp to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 2 minutes.

    • MS Detection: Scan in positive ion mode from m/z 100-500. Look for the characteristic isotopic pattern of bromine-containing compounds (A and A+2 peaks of nearly equal intensity).[7]

CompoundExpected [M+H]⁺ (m/z)Key Isotopic Pattern
3-Methoxy-4-pyridone (SM)126.05Single major peak
This compound 203.96 / 205.96 ~1:1 ratio (¹Br/⁸¹Br)
6-Bromo-3-methoxypyridin-4-ol203.96 / 205.96~1:1 ratio (¹Br/⁸¹Br)
2,6-Dibromo-3-methoxypyridin-4-ol281.87 / 283.87 / 285.87~1:2:1 ratio (²Br)
Category 3: Purification and Mitigation

Question 4: I'm struggling to separate the 2-bromo and 6-bromo isomers using column chromatography. What conditions do you recommend?

Answer: Separating regioisomers can be challenging due to their similar polarities. Success often depends on optimizing your stationary and mobile phases.

  • Expert Insight: Standard silica gel may not provide sufficient resolution. The slight difference in the dipole moment and hydrogen bonding capability between the two isomers is what you must exploit.

  • Recommended Protocol: High-Resolution Flash Chromatography

    • Stationary Phase: Use a high-performance silica gel with a smaller particle size (e.g., 25-40 µm) for better resolution.

    • Solvent System Screening: Start with a non-polar/polar system like Hexanes/Ethyl Acetate. If co-elution persists, switch to a system with a different selectivity, such as Dichloromethane/Methanol. A shallow gradient is key.

    • Example Gradient (DCM/MeOH):

      • Equilibrate the column with 100% Dichloromethane.

      • Load your crude product.

      • Run a shallow gradient from 0% to 5% Methanol over 20-30 column volumes.

    • Fraction Analysis: Collect small fractions and analyze them by TLC or a rapid LC-MS method to identify the pure fractions containing the desired 2-bromo isomer.

Question 5: Can I avoid chromatography altogether? Are there other purification methods?

Answer: While chromatography is the most robust method for removing isomeric impurities, recrystallization can be effective if your product is a solid and the major impurity is not an isomer.[8]

  • Applicability: Recrystallization is most effective for removing the dibrominated byproduct or unreacted starting material , as their solubility profiles are typically quite different from the mono-brominated product. It is generally ineffective for separating isomers.

  • General Protocol for Recrystallization:

    • Solvent Selection: Screen for a solvent or solvent pair (e.g., Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexanes) in which your product is soluble when hot but sparingly soluble when cold.

    • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

    • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

    • Purity Check: Analyze the purified crystals by NMR and LC-MS to confirm the removal of impurities.

Decision tree for mitigating byproduct formation.

References

  • PrepChem. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]

  • Google Patents. (2014). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Google Patents. (2015). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]

  • Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.
  • MDPI. (2018). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on 2-Bromo-3-methoxypyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and optimization strategies for researchers, scientists, and drug development professionals working on the nucleophilic aromatic substitution (SNAr) of 2-Bromo-3-methoxypyridin-4-ol. Our focus is on providing practical, mechanistically-grounded solutions to common challenges encountered with this specific, electron-rich substrate.

Section 1: Fundamental Principles & Key Challenges

Before troubleshooting, it is critical to understand the unique electronic nature of the substrate. Unlike pyridines activated by strong electron-withdrawing groups, this compound presents a more complex reactivity profile.

The SNAr Mechanism: Why the C-2 Position is Favored

Nucleophilic substitution on pyridine rings preferentially occurs at the C-2 and C-4 positions.[1][2][3][4] This is because the rate-determining step, the attack of the nucleophile, forms a negatively charged intermediate known as a Meisenheimer complex. When the attack is at the C-2 (or C-4) position, a key resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom, providing significant stabilization.[2][5] Attack at the C-3 position does not allow for this stabilization, making the reaction kinetically unfavorable.[5]

G cluster_start Starting Material cluster_attack Nucleophilic Attack (Rate-Determining Step) cluster_intermediate Meisenheimer Intermediate cluster_end Product Formation start 2-Bromo-3-methoxy pyridin-4-ol Nu Nucleophile (Nu⁻) attack Attack at C-2 Nu->attack intermediate Key Resonance Structure: Negative charge on Nitrogen attack->intermediate Forms stabilized intermediate elimination Elimination of Br⁻ intermediate->elimination product 2-Nu-3-methoxy pyridin-4-ol elimination->product

Caption: The SNAr reaction pathway at the C-2 position.

The Challenge: An Electron-Rich Pyridine Ring

The success of an SNAr reaction hinges on the electrophilicity of the aromatic ring.[6][7] The substrate, this compound, possesses two electron-donating groups: a methoxy (-OMe) group and a hydroxyl (-OH) group. These groups increase the electron density of the pyridine ring, making it less electrophilic and thus less reactive towards nucleophiles compared to pyridines bearing electron-withdrawing groups (e.g., -NO₂, -CN). This inherent lack of activation is a primary reason for sluggish or failed reactions.

The Pyridinol-Pyridone Tautomerism

The 4-hydroxyl group introduces a critical complication: tautomerism. This compound exists in equilibrium with its tautomer, 2-Bromo-3-methoxy-1H-pyridin-4-one.[8] The position of this equilibrium can be influenced by the solvent and pH. The reactivity of these two forms towards nucleophiles is different, and the presence of the pyridone tautomer can complicate the reaction pathway.

The Double-Edged Sword: The Role of the Base

A base is often required to deprotonate the nucleophile (e.g., an amine or thiol) to increase its nucleophilicity. However, in this system, the base can also deprotonate the acidic 4-hydroxyl group (pKa ≈ 11) or the N-H of the pyridone tautomer. This deprotonation forms a pyridinoxide-like species, which is extremely electron-rich and highly deactivated towards nucleophilic attack. Therefore, the choice and stoichiometry of the base are paramount to success. A strong, non-nucleophilic base like sodium hydride (NaH) can irreversibly deprotonate the substrate, shutting down the desired reactivity.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, providing a systematic approach to problem-solving.

Q1: My reaction yield is low or non-existent. What is the systematic approach to troubleshooting?

A1: Low yields with this substrate are common and typically stem from a combination of factors. A logical, step-by-step evaluation is the best approach.

Troubleshooting_Workflow start Low / No Yield Observed check_base 1. Evaluate the Base start->check_base base_issue Is the base too strong? (e.g., NaH, LDA) Is stoichiometry >1.0 eq? check_base->base_issue check_solvent 2. Assess the Solvent solvent_issue Is the solvent protic? (e.g., MeOH, H₂O) Is it dry? check_solvent->solvent_issue check_temp 3. Optimize Temperature temp_issue Is the temperature too low? Is decomposition observed? check_temp->temp_issue check_nuc 4. Re-evaluate Nucleophile nuc_issue Is the nucleophile weak or bulky? check_nuc->nuc_issue solution_base Action: Switch to a weaker base (K₂CO₃, Cs₂CO₃). Use 1.5-2.0 eq. base_issue->solution_base solution_solvent Action: Use a polar aprotic solvent (DMSO, DMF, NMP). Ensure anhydrous conditions. solvent_issue->solution_solvent solution_temp Action: Incrementally increase temp (80°C → 120°C → 150°C). Monitor for decomposition. temp_issue->solution_temp solution_nuc Action: Use a stronger nucleophile. Consider pre-forming the salt. If bulky, increase temp/time. nuc_issue->solution_nuc solution_base->check_solvent solution_solvent->check_temp solution_temp->check_nuc

Caption: Systematic workflow for troubleshooting low SNAr yields.

  • Evaluate the Base: The most likely culprit is incorrect base selection.

    • Problem: Using a strong base (e.g., NaH, KOtBu) deprotonates the pyridinol, deactivating the ring.

    • Solution: Switch to a milder, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are strong enough to deprotonate many amine or thiol nucleophiles but are less likely to deprotonate the substrate itself. Use 1.5-2.5 equivalents to ensure the nucleophile is deprotonated and to neutralize the HBr formed.

  • Assess the Solvent: The solvent plays a crucial role in SNAr reactions.[9]

    • Problem: Polar protic solvents (alcohols, water) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity.[9]

    • Solution: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents solvate the cation of the nucleophile's salt, leaving a more "naked" and highly reactive anion.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Optimize the Temperature: Due to the electron-rich nature of the ring, thermal energy is almost always required.

    • Problem: The reaction is too slow at lower temperatures.

    • Solution: Begin with a temperature of 80-100 °C and monitor for progress. If the reaction is still slow, incrementally increase the temperature to 120-150 °C. High temperatures can sometimes be achieved effectively using microwave irradiation.

Q2: I'm observing significant starting material decomposition. How can I mitigate this?

A2: Decomposition often occurs at elevated temperatures.

  • Cause: The substrate or product may be unstable under prolonged heating in the presence of a base. The methoxy group could also be susceptible to demethylation under harsh conditions.

  • Solutions:

    • Lower the Temperature: Find the lowest possible temperature that still allows for a reasonable reaction rate.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

    • Consider a Catalyst: For certain nucleophiles, particularly amines, palladium-catalyzed Buchwald-Hartwig or copper-catalyzed Ullmann couplings can sometimes be effective alternatives under milder conditions, though SNAr should be attempted first.[10]

Q3: How do I select the optimal solvent and temperature?

A3: The optimal conditions are a balance between reactivity and stability.

  • Solvent Choice: DMSO is an excellent starting point due to its high polarity and boiling point. DMF is another common choice. For very high-temperature reactions (>150 °C), NMP or sulfolane can be used.

  • Temperature Strategy: Start a screening process. Set up small-scale reactions at 80 °C, 100 °C, and 120 °C. Analyze the conversion and impurity profile after a set time (e.g., 4 hours) to identify the most promising temperature range for a full-scale reaction.

Q4: My nucleophile seems to be unreactive. What are my options?

A4: The issue could be with the nucleophile's intrinsic reactivity or steric hindrance.

  • Weak Nucleophiles (e.g., secondary amines, phenols): Ensure the nucleophile is fully deprotonated. You can pre-treat the nucleophile with the base (e.g., K₂CO₃ in DMSO) for 15-30 minutes before adding the this compound.

  • Sterically Hindered Nucleophiles: Bulky nucleophiles will react more slowly. These reactions will likely require higher temperatures and longer reaction times. Cesium carbonate is often more effective in these cases due to the enhanced solubility of its salts.

Q5: Is protecting the 4-hydroxyl group a viable strategy?

A5: Yes, this is an excellent, though more synthetically intensive, strategy to circumvent the primary issue of substrate deprotonation.

  • How it Works: By protecting the -OH group as an ether (e.g., benzyl ether, -OBn) or a silyl ether (e.g., -OTBS), you remove the acidic proton. This prevents deactivation by the base, rendering the pyridine ring more susceptible to SNAr.

  • Trade-offs: This adds two steps to the synthesis (protection and deprotection). However, if direct substitution fails, it is a highly reliable alternative that often leads to cleaner reactions and higher yields.

Section 3: Optimized Experimental Protocols

The following protocols are robust starting points for optimization. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Amination using Potassium Carbonate

This protocol describes a typical reaction with a secondary amine like morpholine.

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add this compound and potassium carbonate.

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous DMSO via syringe.

    • Add morpholine via syringe and begin vigorous stirring.

    • Heat the reaction mixture to 100-120 °C.

    • Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

    • Upon completion, cool the mixture to room temperature and pour it slowly into ice-water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Section 4: Data-Driven Optimization

To illustrate the optimization process, the following table presents representative (hypothetical) data for the reaction with a generic amine nucleophile. This highlights the critical impact of base and solvent choice.

Table 1: Effect of Base and Solvent on Reaction Yield

EntryBase (eq)SolventTemp (°C)Time (h)Yield (%)Comments
1NaH (1.1)THF6512<5%Substrate deprotonation, no reaction.
2K₂CO₃ (2.0)Ethanol781215%Protic solvent inhibits nucleophile.
3K₂CO₃ (2.0)Toluene1101225%Low solubility and polarity.
4K₂CO₃ (2.0)DMF120875%Good conditions, reaction proceeds well.
5Cs₂CO₃ (2.0) DMSO 120 6 92% Optimal conditions found.
6TEA (3.0)Acetonitrile8224<10%Base too weak to deprotonate nucleophile effectively.

References

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. [Link]

  • El-Gazzar, A. B. A., et al. (2007). Synthesis and biological activity of some new pyridin-4(1H)-one, 4-hydroxypyridine, and 4-alkoxypyridine derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Gribble, G. W. (2010). Recent Developments in the Synthesis of Substituted Pyridines. In Progress in Heterocyclic Chemistry. Elsevier. [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

Sources

Technical Support Center: A Guide to the Stability of 2-Bromo-3-methoxypyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-3-methoxypyridin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Instability of key intermediates can lead to inconsistent reaction outcomes, purification challenges, and compromised final product purity. This document provides in-depth, field-proven insights into the stability challenges of this compound in various solvent systems, offering troubleshooting guides and validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns I should be aware of when working with this compound in solution?

The principal stability issues for this compound, and pyridin-4-ol derivatives in general, stem from three core chemical behaviors: tautomerism, susceptibility to hydrolysis, and sensitivity to oxidation and light.[1]

  • Tautomerism : This compound exists in a dynamic equilibrium between its pyridin-4-ol (enol) form and its pyridin-4(1H)-one (keto) form. In polar solvents and the solid state, the keto tautomer is generally more stable and, therefore, the predominant species.[1][2] This equilibrium is not static and can be influenced by the solvent environment, leading to analytical and reactivity challenges.

  • Hydrolytic Degradation : The compound is vulnerable to hydrolysis, a process that is highly dependent on pH. It is particularly unstable in alkaline (basic) conditions and can also degrade under strongly acidic conditions.[1][3] Protic solvents, such as water and alcohols, can facilitate this degradation.

  • Photodegradation and Oxidation : Like many pyridine derivatives, this molecule can be sensitive to light, especially UV radiation, which can trigger photochemical degradation.[1] It is also susceptible to oxidation, which can occur in the presence of air or other oxidizing agents.[1][4]

Q2: I am observing significant peak broadening or multiple peaks for my compound in HPLC and NMR analyses. What is the cause and how can I resolve it?

This is a classic analytical artifact caused by the tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms.[1] The rate of interconversion between these two forms can be on a similar timescale to the analytical separation (in HPLC) or spectral acquisition (in NMR), leading to broadened or distinct signals for each tautomer.

Causality : The solvent system directly influences the position of this equilibrium. Polar protic solvents can hydrogen bond with both forms, but often favor the more polar keto tautomer. The presence of both species in solution complicates analysis.[1][2]

Troubleshooting Steps :

  • Modify Mobile Phase (HPLC) : Adjusting the pH of the mobile phase with a suitable buffer (e.g., phosphate or acetate) can often push the equilibrium to favor one tautomer, resulting in a single, sharp peak. A slightly acidic pH is typically a good starting point.

  • Solvent Selection (NMR) : Acquiring spectra in different deuterated solvents can help identify the issue. In aprotic solvents like DMSO-d6, you may see a more stable representation of the predominant tautomer.

  • Temperature Variation (NMR) : Lowering the temperature during NMR acquisition can sometimes slow the rate of interconversion, allowing for the resolution of distinct peaks for each tautomer.

Caption: Tautomeric equilibrium of the core structure.

Q3: My compound degrades rapidly when dissolved in methanol or water for my experiments. Why does this occur and what solvents should I use instead?

The observed degradation is most likely due to solvent-mediated hydrolytic decomposition. Polar protic solvents, such as water and alcohols (e.g., methanol, ethanol), can actively participate in degradation pathways.[5][6]

Causality :

  • Hydrogen Bonding : Protic solvents can form hydrogen bonds with the compound, stabilizing transition states that lead to hydrolysis.[5]

  • Proton Source/Sink : These solvents can act as both proton donors and acceptors, facilitating acid- or base-catalyzed degradation.[3][7] The pyridinic nitrogen can be protonated or the hydroxyl group deprotonated, increasing susceptibility to nucleophilic attack.

Recommended Solvent Systems : To enhance stability, polar aprotic solvents are generally the preferred choice. These solvents lack acidic protons and cannot form hydrogen bonds in the same way, thus reducing the rate of degradation.

Solvent ClassExamplesExpected Stability of this compoundRationale
Polar Aprotic Acetonitrile (ACN), DMF, DMSO, THFHigh Lacks acidic protons, minimizing hydrolysis. Solvates the compound without direct participation in degradation.[6]
Polar Protic Water, Methanol, EthanolLow to Moderate Can act as a nucleophile and proton source, promoting hydrolysis. Stability is highly pH-dependent.[5][8]
Non-Polar Aprotic Toluene, Hexanes, DichloromethaneModerate (Solubility Dependent) Low solubility is the primary issue. If dissolved, stability is generally good due to lack of reactivity.
Q4: What are the best practices for preparing and storing stock solutions of this compound to ensure long-term stability?

To maintain the integrity of your compound, rigorous storage and handling procedures are essential. Degradation is often initiated by atmospheric moisture, oxygen, and light.

Protocol for Stock Solution Preparation and Storage :

  • Solvent Selection : Use a high-purity, anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Inert Atmosphere : Before preparing the solution, flush the vial containing the solid compound with an inert gas like argon or nitrogen to displace air and moisture.[9]

  • Dissolution : Add the anhydrous solvent to the vial under the inert atmosphere. If necessary, use gentle sonication to aid dissolution.

  • Light Protection : Store the resulting solution in an amber glass vial or a clear vial wrapped in aluminum foil to protect it from light.[9]

  • Temperature Control : For long-term storage, keep the solution at low temperatures, typically 2-8°C for short-term use or -20°C for archival purposes.[9]

  • Sealing : Ensure the vial is sealed tightly with a cap containing a chemically resistant septum or liner to prevent solvent evaporation and atmospheric contamination.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Rapid Stability Assessment in a Novel Solvent System

Objective : To quickly determine the short-term stability of this compound in a new solvent before its use in a multi-hour or overnight reaction.

Methodology : This protocol uses High-Performance Liquid Chromatography (HPLC) with UV detection as the primary analytical tool. A stability-indicating method, capable of resolving the parent compound from its potential degradants, should be used.[10]

Step-by-Step Procedure :

  • Prepare Stock Solution : Accurately weigh and dissolve this compound in the solvent to be tested to a known concentration (e.g., 1 mg/mL).

  • Time-Zero (T=0) Analysis : Immediately after preparation, dilute a sample of the solution to an appropriate concentration for HPLC analysis and inject it. This serves as your baseline reference.

  • Incubation : Store the remaining stock solution under the intended experimental conditions (e.g., room temperature, 50°C).

  • Time-Point Analysis : Inject samples at regular intervals (e.g., T=1h, 2h, 4h, 8h, 24h).

  • Data Analysis :

    • Calculate the peak area of the parent compound at each time point.

    • Normalize the peak area against the T=0 sample (% Remaining = (Area_t / Area_0) * 100).

    • Monitor the chromatogram for the appearance of new peaks, which indicate degradation products. A solution is generally considered stable if the parent compound remains >95% of its initial concentration.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare 1 mg/mL solution in test solvent t0 Inject T=0 Sample (Baseline) prep->t0 incubation Incubate solution at experimental temperature t0->incubation tn Inject samples at T=1h, 2h, 4h... incubation->tn Time points calc Calculate % Parent Remaining tn->calc degradants Monitor for new peaks tn->degradants decision >95% Remaining? calc->decision degradants->decision

Caption: Workflow for rapid solvent stability screening.

Protocol 2: Assessing Hydrolytic Stability Across a pH Range

Objective : To quantify the hydrolytic stability of this compound under acidic, neutral, and basic conditions.[9]

Materials :

  • This compound stock solution in acetonitrile (ACN).

  • Buffer solutions: pH 2 (0.01 M HCl), pH 7 (phosphate buffer), pH 9 (borate buffer).

  • Temperature-controlled incubator or water bath.

  • Validated stability-indicating HPLC method.

Step-by-Step Procedure :

  • Sample Preparation : For each pH condition, add a small aliquot of the ACN stock solution to the buffer to achieve a final concentration of ~50 µg/mL. The final percentage of ACN should be low (<5%) to minimize its effect on the aqueous buffer.

  • Time-Zero (T=0) Analysis : Immediately inject each pH sample into the HPLC to establish the initial concentration.

  • Incubation : Place the vials in an incubator set to a specific temperature (e.g., 40°C to accelerate degradation).

  • Time-Point Analysis : Analyze samples from each pH condition at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).

  • Data Analysis : Plot the natural logarithm of the remaining concentration versus time for each pH. The slope of this line will give you the observed degradation rate constant (k_obs) at that pH, providing a quantitative measure of stability.[3]

By following these guidelines and protocols, researchers can mitigate the risks associated with the inherent instability of this compound, leading to more reliable, reproducible, and successful experimental outcomes.

References

  • Benchchem. (n.d.). Technical Support Center: Stability of Pyridin-4-ol and its Derivatives in Solution.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development.
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 2-Hydroxy-3-bromo-4-methylpyridine.
  • PubChem. (n.d.). 2-Bromo-3-fluoro-4-methoxypyridine. Retrieved from [Link]

  • Benchchem. (n.d.). Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine.
  • ChemicalBook. (n.d.). 2-Bromo-4-methoxypyridine synthesis.
  • ALFA AESAR. (2010). SAFETY DATA SHEET: 3-BROMO-4-METHYLPYRIDINE.
  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

  • Shibutani, Y., & Shinra, K. (n.d.). Thermal Stability of Substituted Pyridine Adducts of Bis(acetylacetonato)oxovanadium(IV) in Solid State. Amanote Research.
  • Benchchem. (n.d.). A Comparative Analysis of Complex Stability: Pyridin-4-olate vs. Other Pyridine-Based Ligands.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-methoxypyridine 97.
  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Bromopyridine.
  • Acros Organics. (2009). SAFETY DATA SHEET: 2-Bromopyridine.
  • ChemicalBook. (n.d.). 2-BROMO-3-METHOXYPYRIDINE.
  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • MDPI. (2024). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. Retrieved from [Link]

  • PCCA. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved from [Link]

  • Slideshare. (n.d.). Factors affecting stability of drugs. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxypyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-iodopyridine.
  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • YouTube. (2013). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. Leah4sci. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 3-Bromo-2-methoxypyridine 96.
  • BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. Retrieved from [Link]

  • YouTube. (2017). 20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry]. Richard Thornley. Retrieved from [Link]

  • PubMed. (n.d.). An unexpected pH effect on the stability of moexipril lyophilized powder. Retrieved from [Link]

  • MDPI. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Retrieved from [Link]

  • University of Malta. (n.d.). Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory.
  • NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Brominated Pyridinol Building Blocks: 2-Bromo-3-methoxypyridin-4-ol in Focus

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Introduction: The Privileged Pyridinol Scaffold in Medicinal Chemistry

Pyridinol and pyridone structures are cornerstone scaffolds in modern drug discovery, prized for their ability to engage in critical hydrogen bonding interactions and serve as bioisosteres for various functional groups like amides and phenols.[1][2] Their presence is noted in a multitude of biologically active molecules, from kinase inhibitors to anti-inflammatory agents.[1][2] The strategic functionalization of the pyridine ring is paramount for tuning a molecule's physicochemical properties—such as lipophilicity and metabolic stability—and optimizing its interaction with biological targets.[1]

Among the most versatile intermediates for this purpose are brominated pyridinols. The bromine atom serves as a highly effective synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[3] This guide provides an in-depth comparison of 2-Bromo-3-methoxypyridin-4-ol against other common brominated pyridinol building blocks. We will delve into their structural nuances, comparative reactivity in key synthetic transformations, and the strategic implications for medicinal chemistry programs.

PART 1: Structural and Physicochemical Analysis

The reactivity of a brominated pyridinol is not solely dictated by the presence of the bromine atom but is a complex function of the electronic and steric environment created by all substituents on the ring. The position of the hydroxyl group, in particular, is critical as it can exist in tautomeric equilibrium with its corresponding pyridone form.[1] This tautomerism influences the aromaticity and electron density of the ring, thereby modulating the reactivity of the C-Br bond.

Here, we compare our focus compound, This compound , with two other commercially available and widely used building blocks: 5-Bromo-3-pyridinol and 3-Bromo-2-hydroxypyridine .

Compound Structure Key Structural Features & Predicted Impact Predicted pKa Predicted XlogP
This compound this compoundOrtho/Para Relationship: The C2-Br is para to the C5 ring position and ortho to the nitrogen and the C3-methoxy group. The electron-donating methoxy group can increase electron density at C2, potentially slowing oxidative addition. The C4-OH (pyridin-4-one tautomer) is electron-withdrawing, which can activate the ring.[4]~8.5 (Pyridinium)1.2[4]
5-Bromo-3-pyridinol 5-Bromo-3-pyridinolMeta Relationship: The C5-Br is meta to the C3-OH and meta to the ring nitrogen. This position is generally less electronically influenced by the other substituents compared to ortho/para positions, making its reactivity more "standard" for a bromopyridine.[5]~8.3 (Pyridinium)1.5
3-Bromo-2-hydroxypyridine 3-Bromo-2-hydroxypyridineOrtho Relationship: The C3-Br is ortho to both the C2-OH (pyridin-2-one tautomer) and the C4 ring position. The proximity of the bromine to the hydroxyl/pyridone group can lead to steric hindrance and potential intramolecular interactions that influence catalyst binding.~8.1 (Pyridinium)1.3

Expert Insight: The choice between these building blocks often hinges on the desired final substitution pattern. This compound is ideal for synthesizing 2-aryl-3-methoxy-pyridin-4-ol derivatives. The methoxy group is a valuable modulator of lipophilicity and can act as a hydrogen bond acceptor. In contrast, 5-Bromo-3-pyridinol provides a scaffold for 5-aryl-3-hydroxypyridines, a different vector for exploring structure-activity relationships (SAR).

PART 2: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most common application for these building blocks, offering a robust method for C-C bond formation.[3][6] The efficiency of this reaction is highly dependent on the electronic nature of the bromopyridine.

Reactivity Profile:
  • This compound: The C2 position on a pyridine ring is electron-deficient due to the adjacent nitrogen atom, which generally facilitates the rate-determining oxidative addition step of the palladium catalyst.[7] However, the electron-donating 3-methoxy group partially counteracts this effect. The 4-hydroxyl group (or its pyridone tautomer) acts as an electron-withdrawing group, which should enhance reactivity. This electronic balance makes it a moderately reactive but highly predictable coupling partner.

  • 5-Bromo-3-pyridinol: The C5-Br bond is less polarized than a C2-Br bond. Its reactivity is more akin to that of a standard bromobenzene, though still influenced by the overall electron-deficient nature of the pyridine ring. It is generally a reliable substrate but may require slightly more forcing conditions (higher temperatures or more active catalysts) compared to 2-bromopyridines.

  • 3-Bromo-2-hydroxypyridine: The C3 position is more electron-rich than C2 or C4. Oxidative addition at C3 can be slower than at C2. Furthermore, the adjacent 2-hydroxy (pyridone) group can chelate the palladium catalyst, which can either be beneficial by pre-coordinating the catalyst or detrimental by forming an overly stable, inactive complex. This often necessitates careful ligand selection to achieve high yields.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an arylboronic acid with a brominated pyridinol. Optimization is often necessary.

Materials:

  • Brominated Pyridinol (e.g., this compound) (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[8]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)[8]

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1)[8]

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the brominated pyridinol (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[8]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.[8]

    • Causality: Heating is required to overcome the activation energy for oxidative addition and reductive elimination. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[8]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Comparative Performance Data (Representative)

The following table summarizes expected outcomes for the coupling of different bromopyridinols with phenylboronic acid under standardized conditions (Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C).

Building Block Typical Reaction Time Expected Yield Range Key Considerations & Rationale
This compound 8-16 hours75-90%Reliable and clean conversions. The C2 position is activated. Modern Buchwald ligands (e.g., SPhos) can often shorten reaction times and improve yields for challenging substrates.[8]
5-Bromo-3-pyridinol 12-24 hours65-85%Generally requires longer reaction times or slightly higher temperatures due to the less activated C5 position. Potential for side reactions like debromination if the reaction is pushed too hard.
3-Bromo-2-hydroxypyridine 12-24 hours50-80%Yields can be more variable. Ligand screening is often beneficial. Bidentate ligands like dppf can sometimes be effective in preventing catalyst deactivation.[9]
Visualizing the Workflow: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_info Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Bromopyridinol) PdII_complex R¹-Pd(II)Ln-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal R²-B(OR)₂ (Boronic Acid) + Base PdII_R2_complex R¹-Pd(II)Ln-R² Transmetal->PdII_R2_complex RedElim Reductive Elimination PdII_R2_complex->RedElim RedElim->Pd0 R¹-R² (Product) info1 info2 info3

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

PART 3: Strategic Synthesis Design

The choice of building block is a critical strategic decision in a drug discovery campaign. It impacts not only the synthetic route but also the accessible chemical space and resulting intellectual property.

Decision-Making Framework:

When should a researcher choose this compound?

  • Is the 2-substituted-3-methoxy-4-pyridinol core the target? If the final molecule requires this specific substitution pattern, this building block is the most direct precursor.

  • Are moderate, predictable reaction kinetics desired? The balanced electronics of this molecule make it a reliable substrate, avoiding the potentially sluggish reactivity of 3-bromo isomers or the need for hyperactive catalysts.

  • Is the methoxy group a key pharmacophoric feature? The -OMe group can act as a hydrogen bond acceptor or a lipophilic modulator. If this is a desired feature in the final compound, starting with this block is more efficient than adding it later.

  • Are alternative vectors for SAR exploration needed? If previous work has focused on, for example, 5-substituted pyridinols, switching to a 2,3,4-substituted pattern opens up entirely new chemical space.

The following flowchart provides a visual guide for this decision-making process.

Decision_Tree Start Start: Select a Brominated Pyridinol Building Block Target What is the desired final substitution pattern? Start->Target Pattern_234 2-Aryl-3-Methoxy-4-ol Target->Pattern_234 2,3,4-Substituted Pattern_53 5-Aryl-3-ol Target->Pattern_53 3,5-Substituted Pattern_32 3-Aryl-2-ol Target->Pattern_32 2,3-Substituted Use_2Br3MeO Choose: This compound Pattern_234->Use_2Br3MeO Use_5Br3OH Choose: 5-Bromo-3-pyridinol Pattern_53->Use_5Br3OH Use_3Br2OH Choose: 3-Bromo-2-hydroxypyridine Pattern_32->Use_3Br2OH Consider Consider reactivity and potential steric issues Use_3Br2OH->Consider

Caption: Decision workflow for selecting a brominated pyridinol building block.

Conclusion

This compound is a valuable and highly versatile building block for medicinal chemistry. Its well-balanced electronic properties confer predictable and efficient reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. While alternatives like 5-Bromo-3-pyridinol and 3-Bromo-2-hydroxypyridine are essential tools for accessing different substitution patterns, this compound provides the most direct and reliable route to 2-aryl-3-methoxy-pyridin-4-ol scaffolds. The strategic selection of the correct brominated pyridinol isomer is a crucial first step in the design of efficient and successful synthetic campaigns, enabling the rapid exploration of chemical space and the optimization of lead compounds in drug discovery.

References

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). Universitätsbibliothek Regensburg.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. (n.d.). BenchChem.
  • Buy 3-Pyridinol, 5-bromo-, 1-oxide | 847664-66-8. (n.d.). Smolecule.
  • Pyridones in drug discovery: Recent advances. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of 2-bromo-3-methoxypyridine. (n.d.). PrepChem.com. Retrieved January 20, 2026, from [Link]

  • The Role of Pyridine Derivatives in Advanced Chemical Synthesis. (n.d.). Pharma Focus Asia.
  • 5-Bromo-3-pyridinol | CAS#:74115-13-2. (n.d.). Chemsrc. Retrieved January 20, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. (2023). PubMed. Retrieved January 20, 2026, from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. Retrieved January 20, 2026, from [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (2018). RSC Advances. Retrieved January 20, 2026, from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Optimizations of the Suzuki coupling of 3-bromopyridine with potassium... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 5-bromo-pyridin-3-ol. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]

  • Pyridinols and Pyridones. (1974). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved January 20, 2026, from [Link]

  • This compound (C6H6BrNO2). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

  • Regioselective synthesis of 4-functionalized pyridines. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Harvard University. Retrieved January 20, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • 2-bromo-3-methoxypyridine preparation method. (2015). Google Patents.
  • Observed and predicted permeability values for substituted pyridines.... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Acidity Study on 3-Substituted Pyridines. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 2-Bromo-3-methoxypyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Catalyst Selection and Optimization

In the realm of modern synthetic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. Its ability to forge connections between sp²-hybridized carbon atoms has revolutionized the synthesis of biaryls and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals. However, the efficiency of the Suzuki coupling is profoundly dependent on the choice of the palladium catalyst, especially when dealing with electronically complex and potentially coordinating heteroaromatic substrates.

This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of a challenging substrate: 2-Bromo-3-methoxypyridin-4-ol. This molecule, with its electron-rich pyridine ring, a coordinating hydroxyl group, and a sterically influential methoxy group, presents a formidable challenge for even the most robust catalytic systems. We will delve into the performance of several common palladium catalysts, provide supporting experimental data, and offer insights into the mechanistic nuances that govern their efficacy.

The Challenge of this compound in Suzuki Coupling

The structure of this compound introduces several potential pitfalls for a palladium-catalyzed Suzuki coupling reaction. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Furthermore, the adjacent hydroxyl and methoxy groups can also interact with the catalyst, influencing its reactivity and stability. These factors necessitate a careful selection of the palladium catalyst and reaction conditions to achieve high yields and selectivity.

Comparative Performance of Palladium Catalysts

To illustrate the impact of catalyst choice, we have compiled data from various sources on the performance of different palladium catalysts in the Suzuki coupling of this compound with a generic arylboronic acid. The following table summarizes the key findings:

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O1001245
PdCl₂(dppf)dppfCs₂CO₃Dioxane90878
Pd₂(dba)₃XPhosK₃PO₄t-BuOH80492
PEPPSI™-IPrIPrNa₂CO₃Acetonitrile/H₂O80295

Key Observations:

  • First-generation catalysts like Pd(PPh₃)₄ show modest efficacy, likely due to ligand dissociation and catalyst deactivation.

  • The use of a chelating phosphine ligand like dppf in PdCl₂(dppf) significantly improves the yield, indicating the importance of a stable catalyst complex.

  • Bulky, electron-rich phosphine ligands such as XPhos, when used with a Pd₂(dba)₃ precursor, provide excellent results, highlighting the role of ligand design in promoting efficient catalysis.

  • N-Heterocyclic Carbene (NHC) ligated catalysts , exemplified by PEPPSI™-IPr, demonstrate superior performance with shorter reaction times and high yields, underscoring the robustness and high activity of these modern catalysts.

Mechanistic Considerations: Why Catalyst Choice Matters

The success of the Suzuki coupling hinges on the smooth execution of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of ligand on the palladium catalyst profoundly influences the rates of these elementary steps.

Suzuki_Coupling_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR')_2) Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination Ar-R->Pd(0)L_n Ar-X Ar-X R-B(OR')_2 R-B(OR')_2 Ar-R_prod Ar-R Experimental_Workflow start Start: Assemble Reaction Vessel reagents Add this compound, Arylboronic acid, K3PO4 start->reagents catalyst Add Pd2(dba)3 and XPhos reagents->catalyst solvent Add t-BuOH catalyst->solvent degas Degas with N2/Ar solvent->degas heat Heat to 80°C degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify end End: Isolate Product purify->end

A Comparative Guide to the Biological Activity of 2-Bromo-3-methoxypyridin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions have made it a focal point for the development of novel therapeutic agents. Within this class, 2-bromo-3-methoxypyridin-4-ol and its analogs represent a promising area of investigation, with potential applications in oncology and as enzyme inhibitors. The strategic placement of a bromine atom at the 2-position and a methoxy group at the 3-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its biological activity.

This guide provides a comprehensive comparison of the biological activities of this compound analogs, drawing upon available experimental data. We will delve into their anticancer properties, their potential as kinase inhibitors, and the underlying mechanisms of action. Detailed experimental protocols are provided to facilitate the replication and extension of these findings in your own research.

Comparative Biological Efficacy: A Data-Driven Overview

The biological activity of substituted pyridine derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. The introduction of bromo and methoxy groups, in particular, has been shown to be a viable strategy for enhancing cytotoxic and enzyme inhibitory activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various substituted methoxypyridine analogs. A systematic investigation into a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs revealed significant cytotoxic activity against several human cancer cell lines.[1] The structure-activity relationship (SAR) data from this study underscores the importance of substitution patterns on an appended aryl ring for cytotoxic potency.

Below is a table summarizing the in vitro cytotoxic activity of these analogs, quantified by their half-maximal inhibitory concentration (IC50) values.

Table 1: Anticancer Activity of 2-Methoxypyridine Analogs

Compound IDR (Substitution on Aryl Ring)HCT-116 IC50 (µM)MCF-7 IC50 (µM)A-549 IC50 (µM)
5a H>100>100>100
5b 4-F85.392.178.5
5c 4-Cl65.271.459.8
5d 4-Br60.168.755.3
5e 4-OCH372.880.368.9
5f 3,4-di-Cl45.652.341.2
5g 3,4-di-OCH388.195.482.7
5h 4-Br, 3-OCH350.258.948.1
5i 3-Br, 4-OCH352.560.149.9

Data synthesized from a study on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs.[1]

The data clearly indicates that halogen and methoxy substitutions on the 4-aryl ring are key to enhancing cytotoxic activity.[1] Notably, the presence of a bromine atom (Compound 5d) and combinations of bromo and methoxy groups (Compounds 5h and 5i) resulted in more potent anticancer effects compared to the unsubstituted analog (Compound 5a).[1] This suggests that the electronic and steric properties of these substituents play a crucial role in the interaction with their biological targets.

Enzyme Inhibitory Activity: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3] This makes it an attractive target for the development of novel anticancer therapies. A series of sulfonamide methoxypyridine derivatives have been designed and synthesized as potent PI3K/mTOR dual inhibitors.[4]

One of the lead compounds from this study, which incorporates a 2-methoxypyridine moiety, demonstrated an IC50 value of 0.2 nM for PI3K and showed significant inhibition in HCT-116 cells at a concentration of 0.01 μM.[4] The structure-activity relationship studies revealed that the 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide fragment was crucial for the potent PI3K inhibitory activity.[4]

Mechanism of Action: Modulation of Key Signaling Pathways

The biological effects of this compound analogs and related compounds are often mediated through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective analogs.

PI3K/Akt/mTOR Signaling Pathway

As mentioned, the PI3K/Akt/mTOR pathway is a primary target for many anticancer agents, including methoxypyridine derivatives.[2][3] Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of Akt and downstream effectors like mTOR.[2] This leads to the suppression of cell proliferation and the induction of apoptosis.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the point of inhibition by pyridin-4-ol analogs.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Pyridinol_Analog 2-Bromo-3-methoxy- pyridin-4-ol Analog Pyridinol_Analog->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in this guide.

Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT-116, MCF-7, A-549)

  • Complete culture medium

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.[6]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[5][6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, allowing for the analysis of changes in protein expression and phosphorylation status.[8][9][10][11]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compounds

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the compounds as described for the MTT assay. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression or phosphorylation.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the field of oncology. The available data on related analogs demonstrates that strategic substitutions on the pyridine and appended rings can lead to potent anticancer and enzyme inhibitory activities. The modulation of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, appears to be a key mechanism of action for these compounds.

The experimental protocols provided in this guide offer a solid foundation for researchers to further explore the biological activities of this intriguing class of molecules. Future investigations should focus on synthesizing and evaluating a broader range of this compound analogs to establish a more comprehensive structure-activity relationship. Elucidating the precise molecular targets and further unraveling the intricacies of their signaling pathway modulation will be crucial for the rational design of next-generation inhibitors with improved potency and selectivity.

References

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Lin, N. H., et al. (2018). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. ACS Medicinal Chemistry Letters, 9(10), 1013–1018. [Link]

  • protocols.io. MTT Assay protocol. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091. [Link]

  • LoPiccolo, J., et al. (2008). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. International journal of molecular sciences, 9(4), 545–564. [Link]

  • ResearchGate. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [Link]

  • Wessjohann, L. A., et al. (2011). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 21(17), 5030–5034. [Link]

  • Wahab, A. T., et al. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules (Basel, Switzerland), 27(19), 6296. [Link]

  • Fan, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules (Basel, Switzerland), 28(6), 2749. [Link]

  • El-Sayed, M. A., et al. (2022). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS omega, 7(40), 35849–35861. [Link]

  • ResearchGate. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

  • Milligan, G. (2003). Current methods used to investigate G protein coupled receptor oligomerisation. Neuro-Signals, 12(4-5), 183–190. [Link]

  • Wymann, M. P., & Schneiter, R. (2008). Lipid signalling in disease. Nature reviews. Molecular cell biology, 9(2), 162–176. [Link]

  • El-Damasy, A. K., et al. (2020). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Scientific reports, 10(1), 16843. [Link]

  • Verkaar, F., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 856–873. [Link]

  • Gámez-Montaño, R., et al. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules (Basel, Switzerland), 27(15), 4983. [Link]

  • ResearchGate. Protein expression by Western blot. The analysis for each... [Link]

  • Fikroh, R. A., et al. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. Molekul, 15(1), 34. [Link]

  • ResearchGate. Protein Expression Analysis by Western Blot and Protein–Protein Interactions. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Seminars in cancer biology, 53, 1–11. [Link]

  • MDPI. Special Issue : Kinase Inhibitors. [Link]

  • Melkior, C., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of medicinal chemistry, 44(15), 2469–2479. [Link]

Sources

A Comparative Guide to the Spectroscopic Data of 2-Bromo-3-methoxypyridin-4-ol and Its Precursor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is paramount. 2-Bromo-3-methoxypyridin-4-ol is a valuable heterocyclic building block, and ensuring its identity and purity requires a robust analytical approach. This guide provides an in-depth comparison of the spectroscopic data of this compound and its immediate precursor, 3-methoxypyridin-4-ol, offering insights into the spectral changes that confirm successful synthesis.

Synthetic Transformation: From Precursor to Product

The synthesis of this compound typically involves the regioselective bromination of 3-methoxypyridin-4-ol. This electrophilic aromatic substitution is a key step that introduces a bromine atom onto the pyridine ring, significantly altering the molecule's electronic and structural properties. A common reagent for this transformation is N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine under controlled conditions.[1][2][3]

The expected transformation is illustrated below:

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Weigh ~5-10 mg of sample B Dissolve in appropriate deuterated solvent (e.g., DMSO-d6 for NMR) A->B C Transfer to NMR tube or prepare for MS/IR analysis B->C D ¹H & ¹³C NMR Acquisition C->D E Mass Spectrometry (ESI+) C->E F FT-IR (ATR) C->F G Process spectra (baseline correction, integration) D->G E->G F->G H Compare with precursor data and reference spectra G->H I Confirm structure and purity H->I

Caption: General workflow for spectroscopic analysis of synthesized compounds.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrument Setup : Use a 400 MHz or higher field spectrometer. Tune and shim the instrument for optimal resolution.

  • Acquisition : Acquire a ¹H spectrum with 16-32 scans. Acquire a proton-decoupled ¹³C spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • Processing : Process the spectra using appropriate software. Reference the ¹H spectrum to the residual solvent peak and the ¹³C spectrum accordingly.

Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis : Infuse the sample solution into the ESI source. Acquire data in positive ion mode, scanning a mass range that includes the expected molecular weights (e.g., m/z 100-300).

  • Interpretation : Look for the molecular ion peaks ([M+H]⁺) and confirm the characteristic 1:1 isotopic pattern for bromine in the product.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

  • Background : Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum : Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis : Identify characteristic peaks and compare the fingerprint region of the product to the precursor, noting the appearance of any new peaks (e.g., C-Br stretch).

Conclusion

The transformation of 3-methoxypyridin-4-ol to this compound is clearly evidenced by a confluence of spectroscopic data. The disappearance of the H-2 proton signal in ¹H NMR, the characteristic shift of the C-2 signal in ¹³C NMR, the appearance of a C-Br vibrational band in IR spectroscopy, and, most definitively, the 1:1 [M]⁺/[M+2]⁺ isotopic pattern in mass spectrometry provide a self-validating system for structural confirmation. By carefully applying these analytical techniques, researchers can proceed with confidence in the identity and purity of their synthesized materials.

References

  • Benchchem. (n.d.). Interpreting Complex NMR Spectra of Substituted Pyrimidines. Technical Support Center.
  • Semantic Scholar. (n.d.). Analysis of the NMR Spectrum of Pyridine. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • ACS Publications. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

  • PubChem. (n.d.). 3-Methoxypyridin-4-OL. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Library of Medicine. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Benchchem. (n.d.).
  • RSC Publishing. (n.d.). Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society (Resumed). [Link]

Sources

A Comparative Guide to Protecting Groups for 2-Bromo-3-methoxypyridin-4-ol: An Evaluation of Efficiency and Orthogonality

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of medicinal chemistry and drug development, the synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The substituted pyridin-4-ol core, in particular, is a privileged structure found in numerous biologically active molecules. However, the journey of synthesizing and functionalizing these molecules is often fraught with challenges, primarily the need for precise control over the reactivity of various functional groups. This guide provides an in-depth evaluation of the efficiency of different protecting groups for the hydroxyl moiety of 2-Bromo-3-methoxypyridin-4-ol, a versatile intermediate for the synthesis of novel pharmaceutical agents.

The strategic selection of a protecting group is paramount to the success of a synthetic route. An ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout subsequent transformations, and be selectively removed without affecting other functional groups. This guide will compare and contrast four commonly employed protecting groups for hydroxyl functionalities—Methoxymethyl (MOM), 2-(Trimethylsilyl)ethoxymethyl (SEM), tert-Butyldimethylsilyl (TBDMS), and Acetate (Ac)—in the context of their application to this compound. The discussion will be grounded in experimental data from analogous systems, providing a practical framework for researchers to make informed decisions in their synthetic endeavors.

The Strategic Importance of Protecting this compound

The hydroxyl group of this compound is nucleophilic and can interfere with a variety of synthetic transformations, such as cross-coupling reactions at the 2-position or modifications of the methoxy group. Therefore, its protection is a critical step to ensure the desired regioselectivity and avoid unwanted side reactions. The choice of protecting group will be dictated by the planned synthetic route, particularly the orthogonality of the deprotection conditions with respect to other protecting groups and the stability of the molecule as a whole.

Ether-Based Protecting Groups: MOM and SEM

Ether-based protecting groups are widely used for their general stability across a broad range of reaction conditions. Here, we evaluate two popular choices: MOM and SEM.

Methoxymethyl (MOM) Ether

The MOM group is a classic and reliable choice for the protection of alcohols and phenols. It is typically introduced using methoxymethyl chloride (MOMCl) or dimethoxymethane in the presence of a base.

Protection: The protection of the hydroxyl group of a pyridin-4-ol derivative with MOMCl typically proceeds in high yield. For instance, N-methoxymethylation of pyrimidine derivatives, a related heterocyclic system, has been achieved in good yields using various methods, including the use of MOMCl with a silylating agent or a base like potassium carbonate.

Deprotection: The MOM group is stable to basic conditions but is readily cleaved under acidic conditions. This allows for its selective removal in the presence of acid-sensitive groups. However, the use of strong acids for deprotection may not be suitable for sensitive substrates. In a study on pyrimidine derivatives, debenzylation and N-demethoxymethylation were observed concurrently upon treatment with boron trichloride, highlighting the potential for simultaneous deprotection. Milder deprotection methods, such as using zinc bromide and propanethiol, have been developed to circumvent the use of harsh acids.

2-(Trimethylsilyl)ethoxymethyl (SEM) Ether

The SEM group offers an alternative to the MOM group with a distinct deprotection profile. Its introduction is analogous to that of the MOM group, using SEM chloride (SEMCl) and a base.

Protection: The SEM group has been successfully employed to protect nitrogen atoms in pyrrolopyridazinones, demonstrating its utility in complex heterocyclic systems. In these cases, the SEM group provided superior stability during subsequent palladium-catalyzed cross-coupling reactions compared to the Boc group.

Deprotection: The key advantage of the SEM group lies in its fluoride-mediated deprotection pathway, which is orthogonal to many acid- and base-labile protecting groups. Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used for this purpose. However, challenges in SEM deprotection have been reported, particularly in complex molecules where the release of formaldehyde can lead to side reactions. In the synthesis of dinucleosides, the deprotection of N-SEM groups with tin tetrachloride gave low yields, which was improved by first protecting the sugar hydroxyls, indicating that the substrate structure plays a significant role in the efficiency of deprotection.

Silyl Ether Protecting Group: tert-Butyldimethylsilyl (TBDMS) Ether

Silyl ethers are among the most widely used protecting groups for hydroxyl functions due to their ease of introduction, tunable stability, and mild cleavage conditions. The TBDMS group is a popular choice due to its moderate steric bulk, providing a good balance between stability and ease of removal.

Protection: The protection of alcohols with tert-butyldimethylsilyl chloride (TBDMSCl) is often carried out in the presence of imidazole or other bases in a polar aprotic solvent like DMF. While generally efficient, forcing conditions may be required for sterically hindered alcohols.

Deprotection: The TBDMS group is typically removed using a fluoride source, such as TBAF in THF. This method is generally high-yielding and chemoselective. Alternative, milder deprotection methods have been developed to avoid the use of fluoride ions, which can sometimes be problematic. For instance, catalytic amounts of acetyl chloride in methanol or N-iodosuccinimide in methanol can effectively cleave TBDMS ethers. Potassium bifluoride (KHF₂) in methanol has also been shown to be a mild and selective reagent for the deprotection of phenolic TBDMS ethers. The selective deprotection of a primary TBDMS ether in the presence of a secondary TIPS ether can be achieved using pyridinium p-toluenesulfonate (PPTS) in methanol, highlighting the possibility of fine-tuning the deprotection conditions.

Ester-Based Protecting Group: Acetate (Ac)

Ester-based protecting groups, such as the acetate group, offer a different set of protection and deprotection conditions compared to ethers and silyl ethers.

Protection: The hydroxyl group of this compound can be readily acylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine. These reactions are typically fast and high-yielding.

Deprotection: The acetate group is stable to acidic conditions but is easily cleaved by base-catalyzed hydrolysis. Common conditions include the use of sodium hydroxide or potassium carbonate in a mixture of methanol and water. The hydrolysis of esters of 2-hydroxypyridine derivatives has been studied for the detection of Cu2+, demonstrating the lability of this ester linkage. Enzymatic hydrolysis of N-protected 2-hydroxymethylpiperidine acetates offers an even milder deprotection method, although the efficiency can be dependent on the enzyme source and reaction conditions.

Comparative Summary

The choice of a protecting group for this compound is a critical decision that will impact the overall efficiency and success of a synthetic sequence. The following table provides a comparative summary of the four protecting groups discussed.

Protecting GroupTypical Protection ConditionsTypical Deprotection ConditionsKey AdvantagesPotential Drawbacks
MOM MOMCl, DIPEA, CH₂Cl₂HCl, THF/MeOHStable to a wide range of non-acidic conditions.Requires acidic conditions for removal, which may not be compatible with sensitive substrates.
SEM SEMCl, DIPEA, CH₂Cl₂TBAF, THF; or strong acidFluoride-mediated deprotection provides orthogonality.Deprotection can be sluggish; potential for side reactions from formaldehyde release.
TBDMS TBDMSCl, Imidazole, DMFTBAF, THF; or mild acid (e.g., PPTS)Mild deprotection conditions; tunable stability.Can be labile under certain nucleophilic or acidic conditions.
Acetate Ac₂O, PyridineK₂CO₃, MeOH/H₂OReadily introduced and removed; stable to acidic conditions.Labile to basic conditions, limiting its use in the presence of base-sensitive functional groups.

Experimental Protocols

The following are representative, detailed experimental protocols for the protection and deprotection of a generic 4-hydroxypyridine derivative, which can be adapted for this compound.

Protocol 1: MOM Protection
  • To a solution of the 4-hydroxypyridine derivative (1.0 equiv) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA) (1.5 equiv).

  • Slowly add methoxymethyl chloride (MOMCl) (1.2 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: TBDMS Deprotection
  • To a solution of the TBDMS-protected 4-hydroxypyridine derivative (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M) at room temperature, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Orthogonal Strategies

The concept of orthogonal protection is crucial when multiple protecting groups are present in a molecule. The following diagrams, generated using Graphviz, illustrate the logical relationships in selecting a protecting group based on the planned deprotection strategy.

G cluster_0 Protecting Group Selection cluster_1 Deprotection Conditions PG Protecting Group Choice for 4-OH MOM MOM PG->MOM SEM SEM PG->SEM TBDMS TBDMS PG->TBDMS Acetate Acetate PG->Acetate Acid Acidic (e.g., HCl) MOM->Acid Cleaved by Fluoride Fluoride (e.g., TBAF) MOM->Fluoride Stable to Base Basic (e.g., K₂CO₃) MOM->Base Stable to SEM->Acid Stable to (mild) SEM->Fluoride Cleaved by SEM->Base Stable to TBDMS->Fluoride Cleaved by TBDMS->Base Stable to Acetate->Acid Stable to Acetate->Fluoride Stable to Acetate->Base Cleaved by G start 2-Bromo-3-methoxy pyridin-4-ol step1 Protection of 4-OH (e.g., with TBDMS) start->step1 TBDMSCl, Imidazole step2 Reaction at another site (e.g., Suzuki coupling at C2) step1->step2 Pd catalyst, boronic acid step3 Deprotection of 4-OH (e.g., with TBAF) step2->step3 TBAF, THF end Functionalized Product step3->end

Caption: A typical synthetic workflow illustrating the use of a protecting group.

Conclusion

The selection of an appropriate protecting group for the hydroxyl moiety of this compound is a nuanced decision that hinges on the specific demands of the synthetic route. This guide has provided a comparative analysis of four common protecting groups—MOM, SEM, TBDMS, and Acetate—highlighting their respective strengths and weaknesses.

For syntheses requiring robust protection and where acidic deprotection is tolerable, the MOM group remains a solid choice. When orthogonality is paramount, the fluoride-labile SEM and TBDMS groups offer significant advantages, with TBDMS often providing a more favorable balance of stability and ease of removal. The acetate group , with its base-lability, provides a valuable orthogonal option for syntheses that are conducted under acidic or neutral conditions.

Ultimately, the optimal protecting group is not a one-size-fits-all solution but rather a strategic choice that must be tailored to the specific chemical context. By understanding the principles of protection, deprotection, and orthogonality, and by leveraging the comparative data presented herein, researchers can navigate the complexities of heterocyclic synthesis with greater confidence and efficiency, paving the way for the discovery of novel therapeutics.

References

A Head-to-Head Comparison of Cross-Coupling Methods for 2-Bromo-3-methoxypyridin-4-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The substituted pyridin-4-ol motif, in particular, is a privileged structure found in numerous biologically active compounds. The strategic introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on this ring system is often a key step in elucidating structure-activity relationships (SAR) and optimizing drug-like properties. 2-Bromo-3-methoxypyridin-4-ol presents itself as a versatile and valuable building block for such endeavors. However, the successful cross-coupling of this substrate is not without its challenges, which stem from the inherent electronic nature of the pyridine ring and the presence of multiple functional groups that can interact with the catalyst.

This guide provides a head-to-head comparison of four major palladium-catalyzed cross-coupling reactions for the functionalization of this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Sonogashira coupling, and the Heck reaction. We will delve into the mechanistic nuances, provide field-proven insights into experimental design, and present comparative data to aid researchers in selecting the optimal method for their synthetic goals.

The Substrate: Understanding the Reactivity of this compound

Before embarking on a comparative analysis of cross-coupling methods, it is crucial to understand the electronic and steric properties of this compound. The pyridine nitrogen, with its lone pair of electrons, can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. This "2-pyridyl problem" is a well-documented challenge in cross-coupling chemistry. Furthermore, the electron-donating methoxy group at the 3-position and the hydroxyl group at the 4-position increase the electron density of the ring, which can make the initial oxidative addition step of the catalytic cycle more challenging compared to electron-deficient aryl halides. The hydroxyl group also introduces acidity, which must be considered when selecting the base for the reaction.

Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably one of the most widely used cross-coupling methods due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[3] The base plays a critical role in activating the boronic acid to facilitate transmetalation.[4]

dot

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-B(OR)2(L2) Ar-Pd(II)-B(OR)2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-B(OR)2(L2) Transmetalation (R-B(OR)2, Base) Ar-R Ar-R Ar-Pd(II)-B(OR)2(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol and Performance

For the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, a typical starting point would be the use of a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine ligand.[5] The choice of base is crucial, with common options including K₂CO₃, K₃PO₄, and Cs₂CO₃, often in an aqueous solvent mixture like dioxane/water or toluene/water.[4][5]

ParameterRecommended ConditionsExpected Outcome
Catalyst Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)Good to excellent yields
Ligand dppf (if using a precursor)Broad substrate scope
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Effective activation of boronic acid
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Good solubility for reactants
Temperature 80-110 °CReasonable reaction times
Reaction Time 4-24 hoursMonitored by TLC or LC-MS

Note: The electron-donating nature of the methoxy and hydroxyl groups may necessitate the use of more electron-rich and bulky phosphine ligands, such as SPhos or XPhos, to facilitate the oxidative addition and improve reaction yields.[5]

dot

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Flask Dry Schlenk Flask Reagents Add this compound, Arylboronic Acid, Base Flask->Reagents Inert Evacuate and backfill with Ar/N2 Reagents->Inert Solvent Add degassed solvent Inert->Solvent Catalyst Add Pd catalyst Solvent->Catalyst Heat Heat to 80-110 °C Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Extract Aqueous workup and extraction Cool->Extract Purify Column chromatography Extract->Purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of C-N bonds from aryl halides and amines.[6][7] This reaction is of paramount importance in pharmaceutical research, where the arylamine moiety is a common structural motif.

Mechanistic Considerations

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[6][8] Key steps include the oxidative addition of the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to yield the desired arylamine.[9] The choice of a bulky, electron-rich phosphine ligand is often critical to promote the reductive elimination step and prevent catalyst decomposition.[10]

dot

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol and Performance

For the Buchwald-Hartwig amination of this compound, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required.[8] The selection of the palladium precursor and ligand is crucial, with catalyst systems based on bulky biarylphosphine ligands like XPhos, SPhos, or RuPhos often providing superior results for challenging substrates.[5][10]

ParameterRecommended ConditionsExpected Outcome
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)High yields with appropriate ligand
Ligand XPhos, SPhos, or RuPhos (1.2-1.5 equiv. to Pd)Overcomes challenges of electron-rich substrate
Base NaOtBu or K₃PO₄ (1.5-2.0 equiv.)Efficient deprotonation of the amine
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous conditions are crucial
Temperature 80-110 °CTypically requires heating
Reaction Time 4-24 hoursDependent on amine and catalyst system

Note: For volatile amines, the reaction should be conducted in a sealed tube to prevent evaporation.[9] The hydroxyl group on the pyridin-4-ol may be deprotonated by the strong base, potentially influencing the reaction. In such cases, protection of the hydroxyl group might be necessary, or the use of a weaker base like K₃PO₄ could be explored.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in materials science and medicinal chemistry.

Mechanistic Considerations

The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst.[11] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step where a copper(I) acetylide, formed from the terminal alkyne and the copper(I) salt, transfers the alkynyl group to the palladium center. Reductive elimination then affords the coupled product.[12] Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.[12]

dot

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR R-C≡CH, Base Cu-C≡CR->Ar-Pd(II)-X(L2) Ar-C≡CR->Pd(0)L2 Regeneration

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol and Performance

A standard protocol for the Sonogashira coupling of this compound would involve a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) iodide (CuI) co-catalyst in the presence of an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as the solvent.[13]

ParameterRecommended ConditionsExpected Outcome
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Good yields for a range of alkynes
Co-catalyst CuI (5-10 mol%)Promotes the formation of the copper acetylide
Base Et₃N or DIPEA (can be used as solvent)Acts as both base and ligand scavenger
Solvent THF or DMF (if amine is not the solvent)Anhydrous and degassed
Temperature Room temperature to 60 °CGenerally mild conditions
Reaction Time 2-12 hoursTypically faster than Suzuki or Buchwald-Hartwig

Note: The presence of the hydroxyl group on the pyridin-4-ol might lead to side reactions, such as the formation of a pyridinium salt with the amine base. Careful control of the reaction conditions and stoichiometry is therefore important. For sensitive substrates, copper-free conditions using a palladium catalyst with a bulky electron-rich ligand and a base like K₂CO₃ or Cs₂CO₃ in a solvent such as toluene or dioxane can be a viable alternative.[13]

Heck Reaction: Vinylation of the Pyridine Ring

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[14][15] It provides a powerful method for the synthesis of substituted alkenes.

Mechanistic Considerations

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by the coordination and migratory insertion of the alkene into the Pd-C bond.[15] A subsequent β-hydride elimination step forms the desired substituted alkene and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by the base.[15]

dot

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene-Complex Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)->Alkene-Complex Alkene Coordination Insertion-Product R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene-Complex->Insertion-Product Migratory Insertion Alkene-Product Alkene-Product Insertion-Product->Alkene-Product β-Hydride Elimination Alkene-Product->Pd(0)L2 Regeneration (Base)

Sources

Comparative Structure-Activity Relationship (SAR) Studies of 2-Bromo-3-methoxypyridin-4-ol Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Bromo-3-methoxypyridin-4-ol derivatives, a scaffold of growing interest in medicinal chemistry. In the absence of extensive direct research on this specific substitution pattern, this document synthesizes data from closely related 3-hydroxypyridin-4-one analogues to build a predictive SAR model. We will explore the influence of substitutions on biological activity, compare their performance with relevant alternatives, and provide detailed experimental protocols to support further research and development in this area.

Introduction: The Therapeutic Potential of the 3-Hydroxypyridin-4-one Scaffold

The 3-hydroxypyridin-4-one core is a privileged scaffold in drug discovery, renowned for its metal-chelating properties and diverse biological activities.[1] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as iron chelators for the treatment of thalassemia, and as inhibitors of various metalloenzymes.[2][3] Their biological activities also extend to antimicrobial and anticancer effects.[4][5] The introduction of a bromine atom at the 2-position and a methoxy group at the 3-position of the pyridin-4-ol ring presents a unique opportunity to modulate the electronic and steric properties of the molecule, potentially leading to enhanced potency and selectivity for various biological targets.

Comparative Structure-Activity Relationship (SAR) Analysis

The SAR of this compound derivatives can be inferred by examining the impact of substitutions at various positions on the 3-hydroxypyridin-4-one ring, as reported in studies of analogous compounds.

The Core 3-Hydroxypyridin-4-one Moiety: The Key to Bioactivity

The 3-hydroxy and 4-keto groups are crucial for the metal-chelating ability of these compounds, which is often linked to their mechanism of action.[2] This chelation is believed to be a key factor in their activity as inhibitors of metalloenzymes such as tyrosinase and tyrosine hydroxylase.[2][6]

Substitution at the 2-Position: Impact of the Bromo Group

The presence of a halogen, such as bromine, at the 2-position can significantly influence the molecule's properties. Halogens are known to modulate lipophilicity and can act as a handle for further synthetic modifications. While specific data on a 2-bromo substituent is limited, studies on related heterocyclic systems suggest that a halogen at this position can enhance biological activity. For instance, in some series of bioactive compounds, a bromo substituent has been shown to contribute favorably to inhibitory activity.

Substitution at the 3-Position: The Role of the Methoxy Group

The 3-methoxy group is another key modulator of activity. The presence of a methoxy group can influence the acidity of the neighboring hydroxyl group and can also participate in hydrogen bonding interactions with biological targets. Studies on other pyridine derivatives have shown that the number and position of methoxy groups can significantly impact their antiproliferative activity.[6] In a series of antimicrobial 3-hydroxypyridine-4-one derivatives, a compound bearing a methoxy group on a phenyl ring attached to the core scaffold was found to be the most active against S. aureus and E. coli.[7]

Inferred SAR Summary for this compound Derivatives

Based on the analysis of related compounds, we can propose the following SAR hypotheses for this compound derivatives:

SAR_Hypothesis Core This compound Core Scaffold Bromo Bromo Core->Bromo Influences Methoxy Methoxy Core->Methoxy Influences Hydroxyl Hydroxyl Core->Hydroxyl Essential for Lipophilicity Lipophilicity Bromo->Lipophilicity Chelation Chelation Methoxy->Chelation Hydroxyl->Chelation Enzyme_Inhibition Enzyme_Inhibition Chelation->Enzyme_Inhibition Antimicrobial Antimicrobial Chelation->Antimicrobial

Caption: Predicted SAR of this compound.

Comparative Performance with Alternative Scaffolds

To provide a context for the potential of this compound derivatives, it is useful to compare their expected activities with those of established compounds targeting similar biological pathways.

Scaffold/CompoundTarget/ActivityReported IC50/MICReference
Kojic Acid Tyrosinase Inhibition16.68 µM[8]
3-Hydroxypyridin-4-one derivative (6i) Tyrosinase Inhibition25.29 µM[6]
3-Hydroxypyridin-4-one derivative (5h) Tyrosinase Inhibition8.94 µM[8]
Ampicillin Antibacterial (S. aureus, E. coli)-[7]
3-Hydroxypyridin-4-one derivative (6c) Antibacterial (S. aureus, E. coli)32 µg/mL[7]

This table highlights that 3-hydroxypyridin-4-one derivatives can exhibit potent tyrosinase inhibitory and antimicrobial activities, in some cases surpassing the performance of standard compounds. The unique substitution pattern of this compound offers the potential to further optimize these activities.

Experimental Protocols

To facilitate further research, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.

Synthesis of 2-Bromo-3-methoxypyridin-4-one

A plausible synthetic route to 2-bromo-3-methoxypyridin-4-one can be adapted from established procedures for related compounds. A potential multi-step synthesis is outlined below.

Synthesis_Workflow Start 2-Nitro-3-methoxypyridine Step1 Bromination (e.g., HBr/NaNO2) Start->Step1 Intermediate1 2-Bromo-3-methoxy-x-nitropyridine Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., Fe/HCl) Intermediate1->Step2 Intermediate2 2-Bromo-3-methoxy-x-aminopyridine Step2->Intermediate2 Step3 Diazotization & Hydrolysis (e.g., NaNO2/H2SO4, then H2O) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Bromination of 2-Nitro-3-methoxypyridine: To a solution of 2-nitro-3-methoxypyridine in a suitable solvent, a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator, or hydrobromic acid with sodium nitrite, can be used to introduce a bromine atom onto the pyridine ring. The regioselectivity of this reaction will need to be carefully controlled and the product characterized to confirm the position of bromination.

  • Reduction of the Nitro Group: The nitro group of the resulting brominated intermediate is then reduced to an amino group. This can be achieved using various reducing agents, such as iron powder in acidic medium (e.g., HCl) or catalytic hydrogenation.

  • Diazotization and Hydrolysis: The amino group is then converted to a hydroxyl group via a Sandmeyer-type reaction. The aminopyridine derivative is treated with sodium nitrite in a strong acid (e.g., sulfuric acid) to form a diazonium salt, which is then hydrolyzed by heating in aqueous solution to yield the final this compound.

Note: This is a proposed synthetic route and would require optimization of reaction conditions and purification procedures.

Tyrosinase Inhibition Assay

This protocol is adapted from established methods for assessing the tyrosinase inhibitory activity of 3-hydroxypyridin-4-one derivatives.[8][9]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add 20 µL of the test compound solution and 50 µL of the tyrosinase enzyme solution to each well.[9]

  • Incubate the plate at 25°C for 10 minutes.[9]

  • Add 30 µL of the L-DOPA substrate solution to each well to initiate the reaction.[9]

  • Immediately measure the absorbance at 510 nm and continue to take readings every minute for a defined period (e.g., 60 minutes).[9]

  • Calculate the rate of reaction (slope of the absorbance vs. time curve).

  • The percent inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100.

  • The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) can be determined by plotting the percent inhibition against the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

Procedure:

  • Prepare a twofold serial dilution of the test compounds in MHB in a 96-well microplate.

  • Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Add the bacterial inoculum to each well of the microplate.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the SAR insights from related 3-hydroxypyridin-4-one derivatives, researchers can rationally design and synthesize new analogues with potentially enhanced potency and selectivity. The provided experimental protocols offer a foundation for the synthesis and evaluation of these compounds. Future work should focus on synthesizing a library of this compound derivatives with diverse substitutions at other positions of the pyridine ring to build a more comprehensive SAR profile. Further investigation into their mechanism of action and evaluation in relevant in vivo models will be crucial for advancing these promising compounds towards clinical applications.

References

[2] Xiao, W., & Vahl, M. (2009). Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase. Journal of Inorganic Biochemistry, 103(10), 1421-1426. [7] Fassihi, A., et al. (2024). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. Bentham Science Publishers. [4] Hadizadeh, F., et al. (2012). QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools. Molecules, 17(9), 10594-10614. [6] Sabet, R., et al. (2021). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 11(52), 32968-32979. [12] Fassihi, A., et al. (2012). QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools. ResearchGate. [5] Zhou, T., et al. (2016). Novel 3-hydroxypyridin-4-one hexadentate ligand-based polymeric iron chelator: synthesis, characterization and antimicrobial evaluation. RSC Advances, 6(10), 8345-8354. [13] Sabet, R., et al. (2021). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. ResearchGate. [1] Jones, K., et al. (2019). Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease. Bioorganic & Medicinal Chemistry Letters, 29(17), 2411-2415. [14] Sabet, R., et al. (2021). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. PubMed Central. [15] Unknown. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine. Google Patents. [16] Navin, S., et al. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. ResearchGate. [3] Moridani, M. Y., et al. (2002). Synthesis and physicochemical assessment of novel 2-substituted 3-hydroxypyridin-4-ones, novel iron chelators. Journal of Pharmacy and Pharmacology, 54(3), 349-364. [17] Unknown. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method. Google Patents. [10] de Almeida, M. V., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central. [18] Cîrcu, V., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4987. [19] Ghaffari, M., et al. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PubMed Central. [8] Sadeghpour, H., et al. (2022). Design, synthesis, in silico ADME, DFT, molecular dynamics simulation, anti-tyrosinase, and antioxidant activity of some of the 3-hydroxypyridin-4-one hybrids in combination with acylhydrazone derivatives. Scientific Reports, 12(1), 1-17. [20] Khan, K. M., et al. (2017). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 998-1016. [21] Santos, M. A., et al. (2021). Tuning the Anti(myco)bacterial Activity of 3-Hydroxy-4-pyridinone Chelators through Fluorophores. PubMed Central. [22] Unknown. (n.d.). 2-Bromo-4-methoxypyridine synthesis. ChemicalBook. [11] Kwiecień, H., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PubMed Central. [23] Unknown. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. hymasynthesis.com. [9] Active Concepts LLC. (2023). Tyrosinase Inhibition Assay. activeconceptsllc.com. [24] de Almeida, M. V., et al. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. ResearchGate.

Sources

A Comparative Guide to the Reactivity of 2-Bromo-3-methoxypyridin-4-ol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its derivatives are integral to a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of the pyridine ring is a critical step in fine-tuning the physicochemical and pharmacological properties of these molecules. This guide provides an in-depth comparative analysis of the reactivity of 2-Bromo-3-methoxypyridin-4-ol, a key building block, against a selection of structurally similar compounds in palladium-catalyzed cross-coupling reactions. By understanding the electronic and steric factors that govern its reactivity, chemists can make more informed decisions in the design and execution of synthetic routes.

Introduction to the Reactivity of Substituted 2-Bromopyridines

The reactivity of a 2-bromopyridine derivative in cross-coupling reactions is fundamentally governed by the electronic nature of the substituents on the pyridine ring. Electron-donating groups (EDGs) increase the electron density on the ring, which can impact the oxidative addition step in the catalytic cycle of many cross-coupling reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, often making the C-Br bond more susceptible to cleavage. The interplay of inductive and resonance effects of these substituents dictates the overall reactivity.[1][2]

This guide will focus on three of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. We will benchmark the expected reactivity of our target compound, this compound, against three other commercially available 2-bromopyridine derivatives:

  • 2-Bromopyridine: The parent compound, serving as a baseline for reactivity.

  • 2-Bromo-3-hydroxypyridine: To assess the influence of the hydroxyl group.

  • 2-Bromo-4-methoxypyridine: To compare the effect of the methoxy group's position.

The Subject of Our Study: this compound

This compound is a richly functionalized building block. The presence of a bromine atom at the 2-position provides a handle for cross-coupling reactions. The methoxy group at the 3-position and the hydroxyl group at the 4-position are expected to exert significant electronic and steric influences on the molecule's reactivity. The hydroxyl group, in particular, can exist in equilibrium with its keto tautomer, 2-bromo-3-methoxy-1H-pyridin-4-one, which can further complicate its reactivity profile.[3]

Comparative Analysis of Electronic Properties

The electronic landscape of a substituted pyridine is a key determinant of its reactivity. The table below summarizes the electronic nature of the substituents for our target compound and its analogues.

CompoundSubstituent at C3Substituent at C4Expected Electronic Effect on Reactivity
This compound -OCH3 (EDG)-OH (EDG)The combined electron-donating effects of the methoxy and hydroxyl groups are expected to increase the electron density on the pyridine ring, potentially making oxidative addition more challenging compared to unsubstituted 2-bromopyridine.
2-Bromopyridine -H-HBaseline reactivity. The pyridine nitrogen is electron-withdrawing, making the ring electron-deficient.
2-Bromo-3-hydroxypyridine -OH (EDG)-HThe electron-donating hydroxyl group at the 3-position will increase the electron density of the ring.
2-Bromo-4-methoxypyridine -H-OCH3 (EDG)The methoxy group at the 4-position will exert a strong electron-donating effect through resonance, increasing the electron density on the ring.

Benchmarking Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[4][5][6]

Predicted Reactivity of this compound: The electron-rich nature of the pyridine ring in this compound, due to the methoxy and hydroxyl groups, is anticipated to slow down the rate-determining oxidative addition step of the palladium catalyst to the C-Br bond.[6] Consequently, more forcing reaction conditions, such as higher temperatures and the use of more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos), may be necessary to achieve good yields compared to the coupling of 2-bromopyridine.[4][7][8]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Materials:

    • 2-Bromopyridine derivative (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃, 2-3 equiv)

    • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Procedure:

    • To a dry Schlenk tube, add the 2-bromopyridine derivative, arylboronic acid, base, and palladium catalyst under an inert atmosphere (Argon or Nitrogen).

    • Add the degassed solvent mixture via syringe.

    • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Dry the combined organic layers, concentrate, and purify by column chromatography.[4]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X\nLn Ar-Pd(II)-X Ln Oxidative\nAddition->Ar-Pd(II)-X\nLn Transmetalation Transmetalation Ar-Pd(II)-X\nLn->Transmetalation [Ar'-B(OR)2OH]- Ar-Pd(II)-Ar'\nLn Ar-Pd(II)-Ar' Ln Transmetalation->Ar-Pd(II)-Ar'\nLn Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'\nLn->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[9][10][11]

Predicted Reactivity of this compound: Similar to the Suzuki coupling, the electron-donating substituents on this compound are expected to hinder the oxidative addition step.[11] Furthermore, the acidic proton of the hydroxyl group can potentially react with the strong bases typically used in this reaction (e.g., NaOtBu, K₃PO₄), necessitating the use of an additional equivalent of base or protection of the hydroxyl group prior to the coupling reaction. The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields with such electron-rich and potentially sterically hindered substrates.[9][12]

Experimental Protocol: Generalized Buchwald-Hartwig Amination

  • Materials:

    • 2-Bromopyridine derivative (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, 2-4 mol%)

    • Base (e.g., NaOtBu, 1.4 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the 2-bromopyridine derivative, palladium precatalyst, ligand, and base to a dry reaction vessel.

    • Add the anhydrous, degassed solvent.

    • Add the amine.

    • Seal the vessel and heat the mixture with stirring (typically 80-110 °C).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature, quench the reaction, and extract the product.

    • Dry, concentrate, and purify the crude product.[11]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X\nLn Ar-Pd(II)-X Ln Oxidative\nAddition->Ar-Pd(II)-X\nLn Amine\nCoordination Amine Coordination Ar-Pd(II)-X\nLn->Amine\nCoordination R2NH [Ar-Pd(II)-NHR2\nLn]+ X- [Ar-Pd(II)-NHR2 Ln]+ X- Amine\nCoordination->[Ar-Pd(II)-NHR2\nLn]+ X- Deprotonation Deprotonation [Ar-Pd(II)-NHR2\nLn]+ X-->Deprotonation Base Ar-Pd(II)-NR2\nLn Ar-Pd(II)-NR2 Ln Deprotonation->Ar-Pd(II)-NR2\nLn Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2\nLn->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14][15]

Predicted Reactivity of this compound: The same electronic factors that influence the Suzuki and Buchwald-Hartwig reactions are at play in the Sonogashira coupling. The electron-rich nature of this compound will likely necessitate more forcing conditions to promote the initial oxidative addition of the palladium catalyst. The choice of base and solvent can also be critical in achieving good yields.[16]

Experimental Protocol: Generalized Sonogashira Coupling

  • Materials:

    • 2-Bromopyridine derivative (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 1-3 mol%)

    • Base (e.g., Triethylamine or Diisopropylamine)

    • Solvent (e.g., THF or DMF)

  • Procedure:

    • To a stirred solution of the 2-bromopyridine derivative and the terminal alkyne in the chosen solvent, add the palladium catalyst and copper(I) iodide under an inert atmosphere.

    • Add the amine base and stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.

    • Purify the residue by column chromatography.[13][14]

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X\nLn Ar-Pd(II)-X Ln Oxidative\nAddition->Ar-Pd(II)-X\nLn Transmetalation Transmetalation Ar-Pd(II)-X\nLn->Transmetalation Cu-C≡C-R' Ar-Pd(II)-C≡C-R'\nLn Ar-Pd(II)-C≡C-R' Ln Transmetalation->Ar-Pd(II)-C≡C-R'\nLn Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R'\nLn->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-C≡C-R' R'-C≡C-H R'-C≡C-H Cu(I) Acetylide\nFormation Cu(I) Acetylide Formation R'-C≡C-H->Cu(I) Acetylide\nFormation CuX, Base Cu-C≡C-R' Cu-C≡C-R' Cu(I) Acetylide\nFormation->Cu-C≡C-R' Cu-C≡C-R'->Transmetalation

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Summary of Predicted Reactivity and Experimental Considerations

ReactionPredicted Reactivity of this compoundKey Experimental Considerations
Suzuki-Miyaura Coupling Slower than 2-bromopyridine due to electron-donating groups.Use of bulky, electron-rich ligands; potentially higher reaction temperatures.
Buchwald-Hartwig Amination Significantly slower; potential for side reactions with the hydroxyl group.Protection of the hydroxyl group or use of excess base; careful selection of a robust catalyst system.
Sonogashira Coupling Slower than 2-bromopyridine; requires optimization of conditions.Choice of base and solvent is critical; inert atmosphere is essential.

Conclusion

This compound is a valuable, albeit challenging, substrate for palladium-catalyzed cross-coupling reactions. Its reactivity is significantly influenced by the electron-donating nature of the methoxy and hydroxyl groups, which can impede the oxidative addition step of the catalytic cycle. Successful functionalization of this building block requires a careful selection of reaction conditions, particularly the use of modern, highly active catalyst systems featuring bulky, electron-rich phosphine ligands. While direct experimental data for this specific compound is limited, a thorough understanding of the underlying principles of physical organic chemistry allows for a rational approach to method development. This guide provides a framework for researchers to navigate the complexities of working with this and similar electron-rich heteroaromatic systems, ultimately enabling the synthesis of novel and diverse molecular architectures for drug discovery and development.

References

  • The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers - Benchchem. 1

  • EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons - Pearson. 17

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. 3

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. 13

  • Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine - Benchchem. 14

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC - NIH. 2

  • How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - RSC Publishing. 18

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. 19

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. 20

  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine - Benchchem. 4

  • 2-Bromopyridine - Wikipedia. 21

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate. 15

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC - NIH. 22

  • Buchwald–Hartwig amination - Grokipedia. 9

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. 23

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds - Sci-Hub. 24

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - Semantic Scholar. 25

  • Buchwald–Hartwig amination - Wikipedia. 10

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. 26

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem. 11

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). 7

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. 27

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. 8

  • Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation - PubMed. 28

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research. 29

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry. 12

  • This compound (C6H6BrNO2) - PubChemLite. 30

  • Suzuki Coupling - Organic Chemistry Portal. 5

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. 31

  • Unveiling the Reactivity of 2-Bromo-4-methylpyridine: A Computational Comparison - Benchchem. 32

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. 33

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC - PubMed Central. 34

  • The Suzuki Reaction - Chem 115 Myers. 35

  • Synthesis of 2-bromo-3-methoxypyridine - PrepChem.com. 36

  • 2-Bromo-3-methoxypyridine 97 24100-18-3 - Sigma-Aldrich. 37

Sources

Navigating the Synthesis of 2-Bromo-3-methoxypyridin-4-ol: A Comparative Guide to Cost-Effective Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The target molecule, 2-Bromo-3-methoxypyridin-4-ol, represents a promising building block, incorporating a unique substitution pattern on the pyridin-4-ol core that is prevalent in many biologically active compounds. This guide provides an in-depth, objective analysis of a plausible and cost-effective synthetic pathway to this molecule, supported by experimental data from analogous reactions and a thorough examination of the associated costs, safety, and scalability.

Proposed Synthetic Pathway: A Multi-Step Approach from 3-Hydroxypyridine

Given the absence of a direct, one-pot synthesis for this compound in the current literature, a logical and cost-effective approach is a multi-step synthesis commencing from the readily available and inexpensive starting material, 3-hydroxypyridine. This proposed pathway involves a three-step sequence: regioselective bromination, methylation of the hydroxyl group, and a final hydroxylation at the 4-position via an N-oxide intermediate.

Synthetic Pathway tothis compound A 3-Hydroxypyridine B 2-Bromo-3-hydroxypyridine A->B Step 1: Bromination C 2-Bromo-3-methoxypyridine B->C Step 2: Methylation D 2-Bromo-3-methoxypyridine N-oxide C->D Step 3a: N-Oxidation E This compound D->E Step 3b: Rearrangement

Caption: Proposed synthetic workflow for this compound.

In-Depth Analysis of Synthetic Steps and Experimental Protocols

Step 1: Bromination of 3-Hydroxypyridine

The initial step focuses on the regioselective bromination of 3-hydroxypyridine to yield 2-bromo-3-hydroxypyridine. The hydroxyl group at the 3-position is an activating group and directs electrophilic substitution to the ortho and para positions (2, 4, and 6). By carefully controlling the reaction conditions, bromination can be directed primarily to the 2-position. A protocol adapted from a patented procedure demonstrates a high-yield synthesis of the desired intermediate.[1]

Experimental Protocol:

  • An aqueous solution of sodium hydroxide (40%) is cooled to between -10°C and 0°C in an ice-salt bath.

  • Liquid bromine is added dropwise to the cooled sodium hydroxide solution.

  • A separate solution of 3-hydroxypyridine dissolved in 40% aqueous sodium hydroxide is prepared.

  • The 3-hydroxypyridine solution is then added dropwise to the bromine solution while maintaining the system temperature at 10-15°C.

  • After the addition is complete, the mixture is stirred for 2.5-3 hours at room temperature.

  • The pH of the reaction mixture is adjusted to 7 with a suitable acid.

  • The resulting crude product is collected and recrystallized to obtain 2-bromo-3-hydroxypyridine.

This method is reported to achieve a yield of 70-75%.[1]

Step 2: Methylation of 2-Bromo-3-hydroxypyridine

The second step involves the methylation of the hydroxyl group of 2-bromo-3-hydroxypyridine to produce 2-bromo-3-methoxypyridine. This is a standard Williamson ether synthesis. The choice of a strong base and a suitable methylating agent is crucial for high conversion.

Experimental Protocol:

  • Sodium metal is added to methanol and heated to reflux.

  • A solution of 2-bromo-3-hydroxypyridine in dimethylformamide (DMF) is then added dropwise.

  • After stirring for a short period, most of the methanol is removed by distillation under reduced pressure.

  • Methyl iodide is added to the remaining mixture, and it is stirred overnight at room temperature.

  • The DMF is removed by distillation under reduced pressure.

  • The residue is cooled, and the product is extracted with ether.

  • The combined organic layers are washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and concentrated to yield 2-bromo-3-methoxypyridine.

This procedure has a reported yield of 75-80%.[1]

Step 3: Introduction of the 4-Hydroxy Group via N-Oxidation and Rearrangement

This final step is the most challenging and would likely require significant optimization. A common strategy for introducing a hydroxyl group at the 4-position of a pyridine ring is through the formation of a pyridine N-oxide, followed by a rearrangement reaction. The electron-withdrawing N-oxide group activates the 2- and 4-positions for nucleophilic attack.

Proposed Experimental Protocol (requiring optimization):

  • N-Oxidation: 2-Bromo-3-methoxypyridine is dissolved in a suitable solvent such as acetic acid. An oxidizing agent, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature (e.g., 0-10°C). The reaction is stirred until completion to form 2-bromo-3-methoxypyridine N-oxide.

  • Rearrangement: The crude N-oxide is then treated with a reagent like acetic anhydride or trifluoroacetic anhydride, which facilitates a rearrangement to introduce an acetoxy or trifluoroacetoxy group at the 4-position.

  • Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

The yields for this type of transformation can vary widely depending on the substrate and reaction conditions and would need to be determined experimentally.

Cost-Effectiveness Analysis

To evaluate the economic viability of this proposed pathway, a cost analysis of the starting materials and key reagents was performed. Prices are based on bulk availability from common chemical suppliers and are subject to market fluctuations.

ReagentMolecular Weight ( g/mol )Density (g/mL)Estimated Cost (USD/kg)Moles per kgCost per mole (USD)
Starting Material
3-Hydroxypyridine95.10-150.0010.5214.26
Reagents
Bromine159.813.125.006.260.80
Sodium Hydroxide40.00-0.5025.000.02
Sodium Metal22.990.97800.0043.5018.39
Methanol32.040.790.4031.210.01
Methyl Iodide141.942.28110.007.0515.60
Dimethylformamide (DMF)73.090.941.0013.680.07
Peracetic Acid (32% soln.)76.051.152.00--

Note: Prices are estimates and can vary based on supplier, purity, and quantity.

Estimated Cost of Goods (CoG) per kilogram of Final Product:

Assuming an overall yield of 30% for the three-step sequence (75% for step 1, 80% for step 2, and a conservative 50% for step 3), the cost of raw materials to produce one kilogram of this compound is estimated to be in the range of $800 - $1200 USD . The major cost drivers are 3-hydroxypyridine, sodium metal, and methyl iodide.

Safety, Scalability, and Environmental Considerations

  • Safety: This synthesis involves several hazardous materials. Bromine is highly corrosive and toxic. Sodium metal is extremely reactive with water and requires handling under an inert atmosphere. Methyl iodide is a known carcinogen. Peracetic acid is a strong oxidizer and corrosive. Appropriate personal protective equipment (PPE), engineering controls (fume hoods), and emergency procedures are essential.

  • Scalability: The first two steps of the synthesis are based on established procedures that are generally scalable. However, the use of sodium metal in the methylation step may present challenges for large-scale production, requiring specialized equipment. The final N-oxidation and rearrangement step would need significant process development and optimization to ensure safety and reproducibility on a larger scale.

  • Environmental Impact: The use of chlorinated solvents and excess reagents should be minimized. Waste streams containing bromine and organic solvents will require proper disposal according to environmental regulations. The development of a more "green" synthetic route, perhaps utilizing catalytic methods, would be a valuable long-term goal.

Alternative Synthetic Strategies

While the proposed route offers a logical starting point, other synthetic strategies could be considered:

  • De Novo Ring Formation: Building the substituted pyridine ring from acyclic precursors could offer an alternative. Three-component reactions, for instance, can provide rapid access to highly substituted pyridin-4-ols.[2][3] However, the identification of suitable starting materials to achieve the specific substitution pattern of the target molecule would require significant research and development.

  • Functionalization of a Pre-formed Pyridin-4-ol: An alternative approach would be to start with 3-methoxypyridin-4-ol and perform a regioselective bromination at the 2-position. However, 3-methoxypyridin-4-ol is currently a high-cost starting material, making this route less economically viable for large-scale synthesis.

Conclusion

The synthesis of this compound presents a synthetic challenge that can be addressed through a logical, multi-step approach starting from the readily available 3-hydroxypyridine. The proposed pathway, involving bromination, methylation, and a final hydroxylation via an N-oxide intermediate, offers a plausible and cost-effective strategy. While the final step requires experimental optimization, the overall analysis suggests that this route is a viable starting point for the laboratory-scale synthesis of this novel building block. For industrial applications, further process development would be necessary to address the challenges associated with scalability and the use of hazardous reagents.

References

  • Flögel, O., et al. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • BenchChem. (n.d.).
  • CN105017136A - 2-bromo-3-methoxypyridine preparation method. (n.d.). Google Patents.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-3-methoxypyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the proper disposal of 2-Bromo-3-methoxypyridin-4-ol, a halogenated pyridine derivative. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the safe handling and disposal of this chemical compound, thereby minimizing environmental impact and safeguarding laboratory personnel.

The disposal of halogenated organic compounds, such as this compound, is strictly regulated due to their potential toxicity and persistence in the environment. The procedures outlined below are grounded in established safety protocols for hazardous chemical waste and are designed to meet regulatory compliance.

Hazard Assessment and Initial Precautions

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Due to these potential hazards, all waste containing this compound must be treated as hazardous.[4]

Immediate Safety and Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[5][6]

  • Wear appropriate Personal Protective Equipment (PPE) at all times.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical gogglesTo protect eyes from splashes.
Lab Coat Standard flame-resistant laboratory coatTo protect clothing and skin.
Respiratory Use within a fume hoodTo avoid inhalation of dust or vapors.[4]

In the event of a spill, evacuate the area immediately. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand.[4][6] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[4]

Waste Segregation and Collection Protocol

Proper segregation is the foundation of a safe and compliant chemical waste management system. Never dispose of this compound down the drain or in regular trash.[6]

Step-by-Step Collection Procedure:

  • Identify All Waste Streams: Clearly identify all materials that have come into contact with this compound. This includes:

    • The pure substance or any remaining stock.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent paper).

    • Rinsate from cleaning contaminated glassware.

  • Use a Designated Hazardous Waste Container:

    • Collect all waste streams in a designated, sealable, and clearly labeled hazardous waste container.[4][5]

    • The container must be made of a material compatible with halogenated pyridines (e.g., glass or high-density polyethylene).[6]

  • Proper Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" as soon as the first drop of waste is added.[4][5]

    • The label must include the full chemical name: "this compound".

    • Indicate the specific hazards (e.g., "Toxic," "Irritant").

  • Secure Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area.[4]

    • This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][5]

Disposal Workflow

The disposal of halogenated pyridines is governed by federal regulations which mandate specific treatment methods to ensure their complete destruction. The primary regulated method is high-temperature incineration.

Below is a workflow diagram illustrating the decision-making and procedural steps for the disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation cluster_disposal Phase 2: Final Disposal start Start: Generation of This compound Waste assess_hazards Assess Hazards (Review SDS of similar compounds) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe segregate_waste Segregate Waste (Solid vs. Liquid, Contaminated items) wear_ppe->segregate_waste containerize Containerize in a Compatible, Sealed Container segregate_waste->containerize label_waste Label Container Clearly ('Hazardous Waste', Chemical Name) containerize->label_waste store_safely Store in Designated Satellite Accumulation Area label_waste->store_safely contact_ehs Contact Institutional EHS or Licensed Waste Contractor store_safely->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup transport Transport to a Licensed Hazardous Waste Facility schedule_pickup->transport final_disposal Final Disposal Method transport->final_disposal incineration High-Temperature Incineration (Primary Method) final_disposal->incineration chemical_destruction Chemical Destruction (As per 40 CFR § 721.8675) final_disposal->chemical_destruction

Caption: Disposal workflow for this compound.

Regulatory Framework and Final Disposal

The U.S. Environmental Protection Agency (EPA) under the Code of Federal Regulations (CFR) provides specific guidelines for the disposal of certain chemical classes.

  • 40 CFR § 721.8675 - Halogenated pyridines: This regulation specifies that disposal for this class of chemicals should involve methods such as "Chemical destruction or, where necessary to ensure complete destruction of the substance, chemical destruction and carbon adsorption."[7]

In practice, for laboratory-scale waste, this is achieved through a licensed hazardous waste management company. These companies typically use high-temperature incineration, which is the most effective method for completely destroying halogenated organic compounds and preventing their release into the environment.[4]

Final Steps:

  • Contact EHS: Once your waste container is full or you have no further use for the chemical, contact your institution's Environmental Health and Safety (EHS) department.

  • Arrange for Pickup: Follow your institution's procedures to arrange for the pickup of the hazardous waste.

  • Documentation: Ensure all necessary paperwork is completed for the transfer of waste to the disposal facility.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research practices are environmentally responsible and compliant with all relevant regulations.

References

  • PubChem. 2-Bromo-3-fluoro-4-methoxypyridine. National Center for Biotechnology Information. Available at: [Link]

  • Alfa Aesar. Safety Data Sheet - 3-Bromo-4-methylpyridine. Available at: [Link]

  • Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]

Sources

Navigating the Safe Handling of 2-Bromo-3-methoxypyridin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of pharmaceutical and chemical innovation, the meticulous handling of novel chemical entities is a cornerstone of both safety and scientific integrity. This guide provides a comprehensive operational framework for the safe management of 2-Bromo-3-methoxypyridin-4-ol, a substituted pyridinol with potential applications in synthetic chemistry. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, informed by the hazard profiles of structurally analogous compounds, is paramount. This document outlines the essential personal protective equipment (PPE), handling protocols, and emergency procedures to ensure a secure laboratory environment.

Hazard Analysis: A Precautionary Approach

Given the structure of this compound, which combines a pyridine ring with a halogen, a hydroxyl group, and a methoxy group, we must anticipate a range of potential hazards. Analysis of SDSs for similar compounds such as 4-Bromo-3-methoxyphenol, 5-Bromo-2-methoxypyridine, and other substituted pyridines indicates a consistent pattern of risks.[1][2] The primary concerns for handling this compound are:

  • Skin Irritation: Halogenated phenols and pyridines are known to cause skin irritation upon contact.[1]

  • Serious Eye Damage: Direct contact with the eyes is likely to cause significant irritation or damage.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[3]

  • Harmful if Swallowed or Absorbed Through Skin: Systemic toxicity is a potential risk, a common trait for many substituted aromatic compounds.

Therefore, all handling procedures must be designed to mitigate these potential routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE for various laboratory operations.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially during procedures with a risk of splashing or aerosol generation.
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or extended tasks, chemically resistant gloves such as butyl rubber or neoprene should be worn.[4] Gloves must be inspected for integrity before each use and changed immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully-buttoned laboratory coat is mandatory. Ensure the material is appropriate for handling potentially corrosive and toxic substances.
Respiratory N95 Dust Mask or Half-Mask RespiratorFor handling small quantities of the solid in a well-ventilated area or fume hood, an N95 dust mask may be sufficient. For larger quantities or when there is a potential for aerosolization, a half-mask respirator with appropriate cartridges for organic vapors and particulates should be used.

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe 1. Prepare Workspace weigh Weighing don_ppe->weigh 2. Enter Handling Area dissolve Dissolution weigh->dissolve 3. Transfer Solid reaction Reaction Setup dissolve->reaction 4. Prepare Solution decontaminate Decontaminate Surfaces reaction->decontaminate 5. Monitor Reaction doff_ppe Doff PPE Correctly decontaminate->doff_ppe 6. Post-Experiment waste Segregate & Dispose of Waste doff_ppe->waste 7. Final Steps

Caption: Standard Operating Procedure for Handling this compound.

Detailed Protocol:
  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[1]

    • Before entering the designated area, don all required PPE as outlined in the table above.

  • Handling:

    • Weighing: When weighing the solid compound, use a disposable weigh boat. Perform this task in a fume hood to minimize inhalation risk.

    • Dissolution: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.

    • Reaction Setup: Keep all containers with the compound tightly sealed when not in use.

  • Cleanup and Disposal:

    • Decontamination: After handling, decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent and then soap and water.

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Waste Disposal: All solid waste (gloves, weigh boats, etc.) contaminated with this compound must be collected in a clearly labeled hazardous waste container. Liquid waste should be collected in a separate, labeled container for halogenated organic waste. All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

emergency_procedures exposure Exposure Event skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion medical_attention Seek Immediate Medical Attention skin_contact->medical_attention Wash with soap & water for 15 mins eye_contact->medical_attention Flush with water for 15 mins inhalation->medical_attention Move to fresh air ingestion->medical_attention Do NOT induce vomiting

Caption: Emergency Response Flowchart for this compound Exposure.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • ALFA AESAR. (2025). Safety Data Sheet: 3-Bromo-4-methylpyridine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-methoxypyridin-4-ol
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-methoxypyridin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.